molecular formula C10H16O3 B3053573 Ethyl 1-methyl-2-oxocyclohexanecarboxylate CAS No. 5453-94-1

Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Cat. No.: B3053573
CAS No.: 5453-94-1
M. Wt: 184.23 g/mol
InChI Key: JPZANUHBLDNRJV-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-2-oxocyclohexanecarboxylate ( 5453-94-1) is a high-value chemical building block and analytical standard extensively used in pharmaceutical research and development . This compound, with the molecular formula C 10 H 16 O 3 and a molecular weight of 184.23 g/mol, serves as a critical intermediate in the synthesis of more complex molecules . Its structure features both a ketone and an ester functional group on the same cyclohexane ring, which is further substituted with a methyl group, making it a versatile scaffold for various chemical transformations . As an analytical standard, it is particularly valuable for High-Performance Liquid Chromatography (HPLC) method development and calibration, aiding in the identification and quantification of substances in complex mixtures . Researchers utilize this compound in exploring new synthetic pathways and in the development of novel active pharmaceutical ingredients (APIs). The compound should be stored in a dark place, sealed in a dry environment, and kept at 2-8°C to ensure its long-term stability . Please consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not approved for human, veterinary, or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methyl-2-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-9(12)10(2)7-5-4-6-8(10)11/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZANUHBLDNRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280844
Record name Ethyl 1-methyl-2-oxocyclohexanecarboxylate
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Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-94-1
Record name Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester
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Record name NSC18913
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Record name Ethyl 1-methyl-2-oxocyclohexanecarboxylate
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Foundational & Exploratory

Molecular Weight, Formula, and Characterization of Ethyl 1-methyl-2-oxocyclohexanecarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a highly functionalized cyclic


-keto ester that serves as a critical building block and active pharmaceutical ingredient (API) intermediate in advanced organic synthesis and drug development[1]. Characterized by its quaternary carbon center, this compound is frequently utilized in the synthesis of complex hydroisobenzofuran acids, hydrindanones, and other sterically demanding cyclic frameworks[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis pathways, and self-validating analytical protocols. Designed for research scientists and drug development professionals, this guide bridges theoretical chemical principles with field-proven laboratory methodologies.

Physicochemical Profiling & Structural Identity

Understanding the fundamental quantitative data of Ethyl 1-methyl-2-oxocyclohexanecarboxylate is paramount for accurate stoichiometric calculations, analytical calibration, and safe handling. The compound possesses the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol [2].

Below is a structured summary of its core physicochemical properties:

PropertyValueReference
IUPAC Name ethyl 1-methyl-2-oxocyclohexane-1-carboxylate[2]
CAS Number 5453-94-1[3]
Molecular Formula C10H16O3[2]
Molecular Weight 184.23 g/mol (184.24 g/mol )[3],[2]
Monoisotopic Mass 184.1099 Da[2]
Physical Form Liquid[3]
SMILES CCOC(=O)C1(C)CCCCC1=O[4]
InChIKey JPZANUHBLDNRJV-UHFFFAOYSA-N[3]
Topological Polar Surface Area 43.4 Ų[2]

Mechanistic Causality in Synthetic Pathways

The synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate relies on the


-alkylation of a 

-keto ester[5]. The starting material, ethyl 2-oxocyclohexanecarboxylate, contains a highly acidic

-proton situated between two electron-withdrawing carbonyl groups (the ketone and the ester).

Causality of Reagent Selection:

  • Base Selection (NaH): A strong, non-nucleophilic base like Sodium Hydride (NaH) is utilized to ensure quantitative and irreversible deprotonation. This prevents the starting material from acting as an electrophile in unwanted self-condensation reactions[5].

  • Electrophile Selection (Methyl Iodide): The resulting enolate is an ambidentate nucleophile capable of reacting at the oxygen or the carbon. Methyl iodide (MeI) is chosen because it is a "soft" electrophile. According to Hard-Soft Acid-Base (HSAB) theory, soft electrophiles preferentially attack the softer carbon atom of the enolate via an

    
     mechanism, successfully forming the desired quaternary carbon center[5].
    

SynthesisWorkflow A Ethyl 2-oxocyclohexanecarboxylate (Starting Material) B Deprotonation (Base: NaH or NaOEt, 0°C) A->B C Enolate Intermediate (Nucleophile) B->C D Alkylation (Methyl Iodide, SN2) C->D E Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Target API Intermediate) D->E

Workflow of the α-alkylation synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate.

Self-Validating Synthetic Protocol

To ensure scientific integrity, the following step-by-step methodology incorporates In-Process Controls (IPCs). These IPCs create a self-validating system where the success of each step is empirically confirmed before advancing.

Step 1: Enolate Generation

  • Action: Suspend NaH (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C. Slowly add ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise.

  • Self-Validation (IPC): Observe the reaction mixture. The evolution of

    
     gas (bubbling) confirms active deprotonation. The reaction is validated as complete when gas evolution ceases entirely, yielding a clear or slightly yellow enolate solution.
    

Step 2: Alkylation

  • Action: Add Methyl Iodide (1.2 equivalents) dropwise to the 0°C enolate solution. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The disappearance of the starting material spot and the emergence of a new, less polar spot validates the successful addition of the lipophilic methyl group.

Step 3: Quench and Extraction

  • Action: Quench the reaction carefully with saturated aqueous

    
     to neutralize any unreacted base. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Step 4: Purification

  • Action: Purify the crude liquid via silica gel column chromatography.

  • Self-Validation (IPC): Perform a rapid crude LC-MS prior to chromatography. The presence of the

    
     185.1 
    
    
    
    peak confirms the target mass is present, validating that the purification step is warranted.

Analytical Characterization & Structural Elucidation

Confirming the molecular weight and formula of C10H16O3 (184.23 g/mol ) requires orthogonal analytical techniques. The following workflow ensures absolute structural verification[2].

AnalyticalValidation A Sample Preparation (CDCl3 Solvent) B 1H & 13C NMR Spectroscopy A->B C LC-MS Analysis (ESI+) A->C E Structural Verification (Quaternary C, Methyl Singlet) B->E D Mass Confirmation (m/z 185.1 [M+H]+) C->D

Self-validating analytical workflow for structural and molecular weight confirmation.

Step-by-Step Analytical Protocol
  • Mass Spectrometry (LC-MS):

    • Ionize the sample using Electrospray Ionization in positive mode (ESI+).

    • Validation: The exact monoisotopic mass is 184.1099 Da. The observation of a primary molecular ion peak at

      
       185.1 
      
      
      
      definitively validates the molecular weight[2].
  • Nuclear Magnetic Resonance (

    
     NMR): 
    
    • Dissolve the purified product in

      
      .
      
    • Validation: The defining feature of successful methylation is the disappearance of the

      
      -methine proton (which would be present in the starting material) and the appearance of a distinct 3H singlet at approximately 1.25 ppm , corresponding to the newly installed methyl group on the quaternary carbon. The ethyl ester group will present as a classic 2H quartet (~4.1 ppm) and a 3H triplet (~1.2 ppm).
      
  • Carbon-13 NMR (

    
     NMR): 
    
    • Validation: The spectrum must show exactly 10 distinct carbon signals, validating the C10H16O3 formula. Crucially, the presence of a quaternary carbon signal (typically around 50-60 ppm) confirms the formation of the fully substituted

      
      -carbon[2].
      

Handling, Safety, and Storage Protocols

As a combustible liquid and active chemical intermediate, Ethyl 1-methyl-2-oxocyclohexanecarboxylate requires strict adherence to safety and storage protocols to maintain its 97%+ purity and prevent degradation[3].

  • Hazard Identification (GHS): The compound is classified as a Combustible Liquid (H227). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • Handling: All synthetic and analytical transfers must be conducted within a certified chemical fume hood. Personnel must wear standard PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Storage Conditions: To prevent hydrolysis of the ester or oxidation of the ketone, the compound must be stored at 2-8°C [3]. It should be kept in a dark place, tightly sealed in a dry, well-ventilated area. Containers that are opened must be carefully purged with inert gas (Nitrogen or Argon) and resealed upright to prevent leakage[3].

References

1.[3] MilliporeSigma. "Ethyl 1-methyl-2-oxocyclohexanecarboxylate | 5453-94-1". sigmaaldrich.com. Available at: 2.[4] AChemBlock. "Ethyl 1-Methyl-2-oxocyclohexanecarboxylate 95% | CAS: 5453-94-1". achemblock.com. Available at: 3.[2] PubChem. "Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester | C10H16O3". nih.gov. Available at: 4.[5] Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions". libretexts.org. Available at: 5.[1] Semantic Scholar. "A New Hydrindanone Synthesis". semanticscholar.org. Available at:

Sources

Solubility of Ethyl 1-methyl-2-oxocyclohexanecarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Dynamics and Organic Miscibility of Ethyl 1-methyl-2-oxocyclohexanecarboxylate: A Technical Guide for Synthetic and Analytical Workflows

Molecular Architecture & Solvation Thermodynamics

Ethyl 1-methyl-2-oxocyclohexanecarboxylate (CAS: 5453-94-1) is a highly versatile cyclic


-keto ester utilized extensively as a building block in complex organic synthesis. At standard temperature and pressure, it exists as a combustible liquid. With a molecular weight of 184.23  g/mol  and an estimated XLogP3 of 1.8[1], the molecule exhibits a distinct lipophilic character driven by its 10-carbon skeleton. Its estimated boiling point is 454.4°C at 760 mmHg, with a flash point of 132.6°C[2].

Expert Insight on Solvation Causality: The solubility profile of this compound is fundamentally dictated by a specific structural nuance: the methyl group at the C1 position. In unsubstituted


-keto esters, the 

-proton allows for tautomerization into an enol form, creating an intramolecular hydrogen bond that alters the molecule's polarity. However, the C1-methyl group creates a quaternary carbon that strictly precludes this enolization. Locked in a diketo-like state, the molecule acts exclusively as a dual hydrogen-bond acceptor (via the ketone and ester carbonyls) and cannot act as a hydrogen-bond donor. This unique thermodynamic state dictates its high affinity for polar protic solvents (which donate H-bonds to it) while maintaining complete liquid-liquid miscibility in non-polar organics.

Quantitative Solvation Profile

Because the compound is a liquid, its "solubility" in organic solvents is technically a measure of liquid-liquid miscibility governed by the Flory-Huggins solution theory. The table below summarizes its solvation behavior across standard organic solvent classes.

SolventClassificationDielectric Constant (

)
Miscibility / SolubilityMechanistic Solvation Rationale
Toluene Non-Polar Aromatic2.38Fully MiscibleDominant London dispersion forces; favorable

-alkyl interactions with the cyclohexane ring. Used successfully as a solvent for this compound in the synthesis of KRAS degraders[3].
Dichloromethane (DCM) Polar Aprotic8.93Fully MiscibleStrong dipole-dipole alignment between the C-Cl bonds and the keto-ester carbonyls.
Ethyl Acetate (EtOAc) Polar Aprotic6.02Fully Miscible"Like-dissolves-like" principle; the identical ester functional group ensures a minimal enthalpy of mixing (

).
Methanol (MeOH) Polar Protic32.7Highly SolubleActs as a strong hydrogen-bond donor to the dual carbonyl acceptors of the solute.
Water Highly Polar Protic80.1Poorly Soluble (<5 mg/mL)High cohesive energy density of water rejects the hydrophobic C10 skeleton, forcing phase separation.

Mechanistic Visualization of Solvation

SolvationMechanisms Solute Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Strictly Keto Form) Protic Polar Protic Solvents (MeOH, EtOH) Solute->Protic H-Bond Acceptance Aprotic Dipolar Aprotic Solvents (DCM, EtOAc, THF) Solute->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (Toluene, Hexane) Solute->NonPolar London Dispersion

Solvation pathways of Ethyl 1-methyl-2-oxocyclohexanecarboxylate across solvent classes.

Analytical Quantification Strategy: GC-FID vs. HPLC-UV

A common pitfall in quantifying the phase-boundary solubility of


-keto esters is the default reliance on HPLC-UV. However, field-proven workflows dictate that Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a poor candidate for UV detection. Because the C1-methyl group prevents enolization, the molecule lacks the conjugated 

-system typical of enolized

-dicarbonyls, leaving only the weak

transitions of the isolated carbonyls (~280 nm). Consequently, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) is the authoritative, highly sensitive standard for quantifying its solubility limits.

Experimental Protocol: Phase-Boundary Solubility Determination

To determine the exact saturation limit of this liquid solute in an anti-solvent system (e.g., aqueous mixtures), a self-validating turbidimetric and extraction workflow must be employed.

Step-by-Step Methodology:

  • System Preparation: Add 2.0 mL of Ethyl 1-methyl-2-oxocyclohexanecarboxylate to 10.0 mL of the target anti-solvent (e.g., HPLC-grade water) in a 20 mL borosilicate glass vial.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Agitate via orbital shaking at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C. Causality: Strict thermal control is required because liquid-liquid miscibility gaps are highly temperature-dependent.

  • Phase Separation: Transfer the resulting emulsion to a centrifuge tube. Centrifuge at 4000 x g for 15 minutes. Causality: Gravity separation is insufficient due to the solute's density being close to water; centrifugation forces complete breaking of micro-emulsions.

  • Aliquot Extraction: Carefully extract exactly 100 µL of the aqueous phase using a positive-displacement pipette. Causality: Standard air-displacement pipettes suffer from vapor-pressure errors when handling volatile organics; positive displacement ensures absolute volumetric accuracy.

  • Internal Standard Addition: Dilute the 100 µL aliquot into 900 µL of Acetonitrile containing 1.0 mg/mL of an internal standard (e.g., Undecane).

  • GC-FID Quantification: Inject 1.0 µL onto a DB-5 capillary column. Quantify the solute peak area relative to the internal standard. Self-Validation: The internal standard automatically corrects for any minor variances in GC injection volumes, ensuring absolute trustworthiness of the calculated concentration.

GC_Workflow S1 Phase Equilibration (24h Isothermal) S2 Phase Separation (Centrifugation) S1->S2 S3 Aliquot Sampling & Internal Std Addition S2->S3 S4 GC-FID Analysis (Non-UV Detection) S3->S4

Self-validating GC-FID workflow for quantifying phase-boundary solubility limits.

Synthetic Applications & Liquid-Liquid Extraction (LLE)

In drug development, this compound is frequently utilized in non-polar solvents. For instance, it is reacted in toluene alongside malononitrile and ammonium acetate to synthesize annulated thiophenes for KRAS-degrading cancer therapeutics[3].

When performing reaction workups involving this compound, Ethyl Acetate (EtOAc) is the optimal extraction solvent. While Hexane easily dissolves the compound, EtOAc's dielectric constant (


) is much closer to the compound's own polarity. This matching polarity drastically reduces the interfacial tension during liquid-liquid extraction from aqueous quenches, preventing the stubborn emulsions that frequently occur when using purely non-polar aliphatic solvents.

References[1] MilliporeSigma. "Ethyl 1-methyl-2-oxocyclohexanecarboxylate | 5453-94-1". sigmaaldrich.com. Link[2] PubChem. "Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester | C10H16O3". nih.gov. Link[3] Jizhi Biochemical. "129938-20-1[Dapoxetine hydrochloride 98%]". acmec.com.cn. Link[4] Google Patents. "WO2023099620A1 - Kras degrading compounds comprising annulated 2-amino-3-cyano thiophenes". google.com. Link

Sources

Tautomerism in cyclic beta-keto esters like Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Tautomeric Blockade in Cyclic -Keto Esters: The Case of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Executive Summary

This technical guide analyzes the structural and electronic constraints of Ethyl 1-methyl-2-oxocyclohexanecarboxylate , a cyclic

quaternary carbon

Structural Mechanics of Tautomeric Blockade

The defining feature of

1
The Quaternary Lock

In Ethyl 1-methyl-2-oxocyclohexanecarboxylate , the C1 position (the

  • The cyclohexane ring (C2 and C6).

  • The ester group (-COOEt).

  • The methyl substituent (-CH

    
    ).[2]
    

Mechanistic Consequence: Enolization requires the removal of a proton from the

3

-enolization is structurally impossible.
Alternative Enolization Pathways

While the classic



  • Thermodynamics: The C3-enol lacks the conjugation with the ester group and the stabilizing intramolecular hydrogen bond found in the C1-enol. Consequently, the equilibrium constant (

    
    ) for the C3-enol is negligible, comparable to simple cycloalkanones (
    
    
    ), whereas the parent
    
    
    -keto ester can have substantial enol content (often >40% in non-polar solvents).

Spectroscopic Validation: Distinguishing the Blocked System

Researchers can definitively distinguish the 1-methyl derivative from the parent compound using IR and NMR spectroscopy. The absence of tautomerism yields a simplified, "static" spectrum.

Infrared Spectroscopy (IR)[3][5][6]
  • Parent (Enolizable): Shows a broad, diffuse OH stretching band (~3200–2500 cm

    
    ) due to the internal Hydrogen bond. The carbonyl region is complex, showing the ketone C=O, ester C=O, and the H-bonded enol C=O/C=C stretches.
    
  • 1-Methyl Derivative (Blocked):

    • Absence of OH: No broad band in the 3000+ cm

      
       region.
      
    • Distinct Carbonyls: Two sharp, resolved peaks.

      • Ketone C=O: ~1715 cm

        
         (typical cyclic ketone).
        
      • Ester C=O: ~1735–1745 cm

        
         (typical aliphatic ester).
        
    • Lack of H-Bond Shift: The ester carbonyl is not shifted to lower wavenumbers because it is not accepting a hydrogen bond.

Proton NMR ( H NMR)[7]
  • Parent:

    • Enol Proton: A distinct downfield singlet (often

      
       12.0–12.5 ppm) representing the chelated OH.
      
    • Vinyl Proton: None (the double bond is fully substituted).

  • 1-Methyl Derivative:

    • Quaternary Methyl: A sharp singlet at

      
       ~1.3–1.4 ppm (integrating to 3H).
      
    • Ring Protons: Well-resolved multiplets for C3-C6 protons.

    • Absence of Downfield Signals: No signals >10 ppm, confirming the absence of the enolic proton.

Data Summary Table
FeatureEthyl 2-oxocyclohexanecarboxylate (Parent)Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Blocked)
C1 Substitution Tertiary (C-H)Quaternary (C-CH

)
Dominant Tautomer Equilibrium (Keto + Enol)Keto (>99.9%)
IR Signature Broad OH, merged/shifted C=O bandsNo OH, distinct Ketone/Ester C=O
NMR Enol Signal

~12.2 ppm (s, 1H)
Absent
Racemization Rapid (via enol intermediate)Configurationally Stable

Synthetic Implications & Chiral Stability

Prevention of Racemization

The most critical application of the 1-methyl derivative in drug development is its configurational stability .

  • Mechanism of Racemization: Chiral

    
    -substituted ketones typically racemize via the achiral enol intermediate.
    
  • The Blockade: Because the 1-methyl derivative cannot form the enol at the chiral center (C1), it resists racemization under neutral and acidic conditions. This allows the compound to be used as a fixed chiral building block, provided it is synthesized asymmetrically or resolved.

Regioselective Alkylation

In the parent compound, alkylation can occur at C1 (via the stabilized enolate) or O-alkylation. In the 1-methyl derivative:

  • C1 is blocked: Further alkylation at C1 is impossible.

  • C3 Reactivity: Strong bases (e.g., LDA) can deprotonate C3 to form the kinetic enolate, allowing for regioselective functionalization at the

    
    -position, a reaction pathway often obscured in the parent compound by the acidity of C1.
    

Experimental Protocol: Synthesis of the Quaternary Center

The following protocol describes the methylation of ethyl 2-oxocyclohexanecarboxylate to generate the 1-methyl derivative. This process effectively "installs" the tautomeric blockade.

Reagents & Materials[8]
  • Substrate: Ethyl 2-oxocyclohexanecarboxylate (1.0 eq)

  • Base: Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.1 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous Ethanol (if using NaOEt) or THF (if using NaH)

  • Atmosphere: Nitrogen or Argon (inert)

Step-by-Step Workflow
  • Enolate Formation:

    • Charge a flame-dried reaction flask with anhydrous solvent under inert atmosphere.

    • Add the base (NaOEt or NaH) at 0°C.

    • Add Ethyl 2-oxocyclohexanecarboxylate dropwise.

    • Observation: Evolution of H

      
       gas (with NaH) or slight exotherm. Stir for 30 min to ensure complete deprotonation (formation of the stabilized 
      
      
      -keto enolate).
  • Alkylation (The Blocking Step):

    • Add Methyl Iodide dropwise to the enolate solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 3–12 hours.

    • Monitoring: Monitor by TLC or GC. The starting material (enolizable) will disappear; the product (non-enolizable) will appear. Note: The product is less polar than the starting material due to the loss of the H-bond donor capability.

  • Workup & Purification:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Distillation under reduced pressure or Flash Chromatography (Hexanes/EtOAc).

  • Validation:

    • Confirm disappearance of the enol proton in NMR.

    • Confirm presence of the quaternary methyl singlet (~1.3 ppm).

Visualizations

Diagram 1: Tautomeric Blockade Mechanism

This diagram contrasts the dynamic equilibrium of the parent system with the static nature of the methylated derivative.

Tautomerismcluster_0Parent: Dynamic Equilibriumcluster_11-Methyl Derivative: BlockedParent_KetoParent Keto Form(Chiral C1-H)Parent_EnolParent Enol Form(Achiral, H-Bonded)Parent_Keto->Parent_EnolFast Tautomerism(-H+ / +H+)Methyl_Keto1-Methyl Derivative(Quaternary C1-Me)Methyl_EnolBeta-Enol Form(Impossible)Methyl_Keto->Methyl_EnolBlocked(No Alpha-H)

Caption: Comparison of the rapid keto-enol tautomerism in the parent ester versus the structural blockade in the 1-methyl derivative due to the quaternary center.

Diagram 2: Synthesis & Validation Workflow

The logical flow for synthesizing the blocked derivative and validating the structure.

SynthesisStartEthyl 2-oxocyclohexanecarboxylate(Enolizable Parent)Step1Step 1: Deprotonation(NaOEt/EtOH or NaH/THF)Start->Step1IntermediateStabilized Enolate Anion(Nucleophilic at C1)Step1->IntermediateStep2Step 2: Alkylation(+ MeI, SN2 Reaction)Intermediate->Step2ProductEthyl 1-methyl-2-oxocyclohexanecarboxylate(Quaternary C1)Step2->ProductValidationValidation:1. NMR: No Enol H, Methyl Singlet2. IR: Distinct Ketone/Ester BandsProduct->ValidationQC Check

Caption: Synthetic pathway for installing the methyl group at C1, converting the enolizable parent into the configurationally stable quaternary derivative.

References

  • PubChem. (n.d.).[4][5] Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Keto-Enol Tautomerism. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

Literature review on Ethyl 1-methyl-2-oxocyclohexanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-methyl-2-oxocyclohexanecarboxylate (CAS 5453-94-1) is a critical quaternary building block in organic synthesis, serving as a structural core for terpenes, steroids, and alkaloid scaffolds. Its synthesis represents a classic challenge in controlling regioselectivity and preventing O-alkylation during the functionalization of cyclic


-keto esters.

This guide provides a definitive technical analysis of its synthesis, moving beyond simple recipe listing to explore the mechanistic causality of the reaction. We focus on the thermodynamically controlled C-alkylation of ethyl 2-oxocyclohexanecarboxylate via enolate chemistry.

Chemical Foundation & Retrosynthesis

Structural Analysis

The target molecule features a quaternary carbon at the C1 position, flanked by two electron-withdrawing groups (EWGs): a ketone at C2 and an ethyl ester at C1.

  • Acidity: The proton at C1 in the precursor (ethyl 2-oxocyclohexanecarboxylate) is highly acidic (

    
    ) due to resonance stabilization by both carbonyls.
    
  • Sterics: Introduction of the methyl group at C1 creates steric congestion, which influences the choice of base and alkylating agent.

Retrosynthetic Logic

The most direct and atom-economical route is the


-methylation  of the commercially available precursor.

Pathway:



Mechanistic Pathways & Control

To achieve high yield, one must suppress the competing O-alkylation pathway. This is governed by Hard-Soft Acid-Base (HSAB) theory.

  • The Nucleophile (Enolate): The enolate ion is an ambident nucleophile.[1][2][3] The oxygen atom is the "hard" center (high charge density), while the

    
    -carbon is the "soft" center (lower charge density, better orbital overlap).
    
  • The Electrophile: Methyl Iodide (MeI) is a "soft" electrophile.[4]

  • Control Strategy:

    • Solvent: Use polar aprotic solvents (THF, DMF) to solvate the cation but leave the enolate "naked" and reactive.

    • Leaving Group: Iodide is a soft leaving group, favoring attack by the soft carbon center.

    • Counter-ion:

      
       or 
      
      
      
      allows for tight ion pairing in non-polar solvents, but in THF, the equilibrium favors the free enolate for C-alkylation.
Reaction Mechanism Visualization

Mechanism Start Ethyl 2-oxocyclohexanecarboxylate Enolate Enolate Intermediate (Resonance Stabilized) Start->Enolate Deprotonation (-H2) Base Base (NaH) Base->Enolate TS Transition State (C-Attack favored) Enolate->TS Nucleophilic Attack MeI Methyl Iodide (MeI) (Soft Electrophile) MeI->TS Product Ethyl 1-methyl-2-oxocyclohexanecarboxylate TS->Product Major Pathway (Soft-Soft) SideProduct O-Alkylated Enol Ether (Minor) TS->SideProduct Minor Pathway (Hard-Hard)

Figure 1: Mechanistic pathway highlighting the divergence between the desired C-alkylation and the competing O-alkylation.

Experimental Protocol: Sodium Hydride Method

This protocol is the industry standard for laboratory-scale synthesis, prioritizing yield and purity.

Reagents & Materials Table
ComponentRoleEquiv.Notes
Ethyl 2-oxocyclohexanecarboxylate Substrate1.0Dry, distilled if colored.
Sodium Hydride (NaH) Base1.1 - 1.260% dispersion in mineral oil. Must be washed or accounted for.
Methyl Iodide (MeI) Electrophile1.2 - 1.5Toxic. Use in fume hood. "Soft" alkylating agent.[1]
THF (Tetrahydrofuran) SolventN/AAnhydrous.[5] Stabilizes the enolate.[2]
NH₄Cl (sat. aq.) QuenchN/AProton source to neutralize excess base.
Step-by-Step Methodology

Step 1: Preparation of the Base

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Add NaH (60% dispersion, 1.2 equiv) .

  • Optional: Wash NaH with dry hexane (

    
    ) to remove mineral oil if high purity is required immediately. Decant hexane carefully.
    
  • Suspend the NaH in anhydrous THF (approx. 5 mL per mmol of substrate). Cool to 0°C.

Step 2: Enolate Formation

  • Dissolve Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of

      
       gas.
      
  • Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes.

    • Checkpoint: The solution should become clear or slightly yellow, indicating complete enolate formation.

Step 3: Alkylation

  • Cool the reaction mixture back to 0°C.

  • Add Methyl Iodide (1.5 equiv) dropwise.

  • Remove the ice bath and allow to warm to RT. Stir for 3–12 hours.

    • Monitoring: Monitor via TLC (Solvent: 10% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by a slightly less polar product spot.
      

Step 4: Work-up & Purification

  • Quench the reaction carefully with saturated

    
     solution .
    
  • Extract with Diethyl Ether (

    
    )  or Ethyl Acetate (
    
    
    
    )
    .
  • Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentrate under reduced pressure.

  • Purification: Distillation under reduced pressure (approx. 100–110°C at 10 mmHg) or Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Process Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Node1 Dry Flask & Inert Gas (N2) Node2 Wash NaH (Hexane) Suspend in THF Node1->Node2 Node3 Add Substrate (0°C) Wait for H2 evolution Node2->Node3 Node4 Form Enolate (Stir 1h @ RT) Node3->Node4 Node5 Add MeI (0°C -> RT) Stir 3-12h Node4->Node5 Node6 Quench (sat. NH4Cl) Node5->Node6 Node7 Extract (EtOAc/Et2O) Node6->Node7 Node8 Purification (Distillation/Column) Node7->Node8

Figure 2: Operational workflow for the batch synthesis of the target ester.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure NaH is active and THF is anhydrous.[5] Increase reaction time for enolate formation.
O-Alkylation (Enol Ether) "Hard" conditions or solvent effects.[2]Switch solvent to a strictly non-polar one (like Toluene) if using crown ethers, or ensure MeI is used (soft) rather than MeBr/MeCl.
Dialkylation Excess base/alkylating agent or temp too high.Control stoichiometry strictly (1.05 equiv base). Add MeI slowly at low temp.
Starting Material Recovery Steric hindrance or quenching too early.The C1 position is sterically crowded. Allow longer reaction times or reflux mildy if using a higher boiling solvent.

References

  • PubChem. Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester (CID 227357).[6] National Library of Medicine.[6] [Link][6]

  • Organic Syntheses. Methyl 2-oxocyclohexanecarboxylate and Alkylation Protocols. Org.[5][7][8][9][10] Synth. 1971, 51, 90. (Foundational protocol for cyclic

    
    -keto ester methylation).
    [Link]
    
  • RSC Publishing.

    
    -keto esters. J. Chem. Soc., Perkin Trans. 1.
    [Link][5][6][7][10][11][12][13]
    

Sources

Thermodynamic stability of Ethyl 1-methyl-2-oxocyclohexanecarboxylate isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 1-methyl-2-oxocyclohexanecarboxylate Isomers

Executive Summary

Ethyl 1-methyl-2-oxocyclohexanecarboxylate represents a critical scaffold in medicinal chemistry, serving as a precursor for quaternary stereocenters in terpenes and alkaloids.[1] The thermodynamic stability of this molecule is governed by two distinct isomerism landscapes: regioisomerism (C-alkylation vs. O-alkylation during synthesis) and conformational isomerism (axial vs. equatorial orientation of the quaternary substituents).[1]

This guide establishes that the C-alkylated regioisomer is the thermodynamic product, while the Methyl-Equatorial / Ester-Axial conformer represents the global energy minimum. This counter-intuitive preference for the axial ester is driven by a synergy of steric factors (A-values) and electronic dipole minimization, a principle essential for predicting stereoselectivity in downstream drug development.

Structural Foundations & Isomer Classes

The molecule consists of a cyclohexane ring substituted at the C1 position with both a methyl group and an ethoxycarbonyl (ester) group, and a ketone at the C2 position. This substitution pattern creates a quaternary center at C1, eliminating the possibility of keto-enol tautomerism involving the C1 proton.

Defined Isomer Classes
  • Regioisomers (Synthetic Origin):

    • C-Isomer (Target): Ethyl 1-methyl-2-oxocyclohexanecarboxylate.[1][2] Formed via alkylation at the

      
      -carbon.[1]
      
    • O-Isomer (Impurity): Ethyl 2-methoxycyclohex-1-enecarboxylate (Enol ether).[1] Formed via alkylation at the enolate oxygen.

  • Conformational Isomers (Dynamic Equilibrium):

    • Conformer A: Methyl-Equatorial / Ester-Axial.[1]

    • Conformer B: Methyl-Axial / Ester-Equatorial.[1]

Thermodynamic Analysis: Conformational Equilibrium

The core technical challenge in utilizing this scaffold is predicting its 3D geometry, which dictates the stereochemical outcome of subsequent reactions (e.g., hydride reductions).

Steric Analysis (A-Values)

The conformational preference is first approximated by the A-values (conformational free energy differences) of the substituents.

  • Methyl Group (

    
    ):  1.70 kcal/mol[1]
    
  • Ethoxycarbonyl Group (

    
    ):  1.10 – 1.20 kcal/mol[1]
    

Theoretical Prediction: The methyl group is sterically more demanding than the ester group. Therefore, steric repulsion favors the conformation where the larger methyl group occupies the equatorial position, forcing the ester into the axial position.


[1]
Electronic Analysis (Dipole Minimization)

In 2-substituted cyclohexanones, the orientation of the carbonyl dipoles is critical.

  • Ketone Dipole (C2=O): Points outward from the ring.

  • Ester Dipole (C1=O): If equatorial, the dipoles of the ketone and ester are roughly parallel, leading to significant Coulombic repulsion.

  • Axial Preference: When the ester is axial, the C=O dipoles adopt a more anti-parallel alignment, significantly reducing electrostatic repulsion.

Visualizing the Equilibrium

Conformational_Landscape Conf_A Conformer A (Global Minimum) Methyl-Equatorial / Ester-Axial Dipoles: Anti-Parallel TS Transition State (Ring Flip) Conf_A->TS  +10.8 kcal/mol   Conf_B Conformer B (High Energy) Methyl-Axial / Ester-Equatorial Dipoles: Parallel Conf_B->Conf_A  ΔG ≈ -0.8 kcal/mol (Thermodynamic Drive)   TS->Conf_B  Low Barrier  

Figure 1: Conformational energy landscape showing the thermodynamic preference for the Methyl-Equatorial / Ester-Axial conformer.

Synthesis & Kinetic vs. Thermodynamic Control

The synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate involves the alkylation of the enolate of ethyl 2-oxocyclohexanecarboxylate.[1] This reaction is a classic example of competing kinetic and thermodynamic pathways.[3]

Reaction Mechanism
  • Deprotonation: Treatment with a base (NaOEt) generates the resonance-stabilized

    
    -keto ester enolate.[1]
    
  • Alkylation: The enolate is an ambident nucleophile.[3][4]

    • C-Alkylation: Attack by the

      
      -carbon on Methyl Iodide (MeI).[1] Forms a C-C bond (Bond Energy ~83 kcal/mol).
      
    • O-Alkylation: Attack by the oxygen on MeI.[1] Forms a C-O bond (Bond Energy ~85 kcal/mol), but disrupts the carbonyl stability.

Thermodynamic Control

While the C-O bond is strong, the C-alkylated product is thermodynamically more stable because it retains the strong C=O double bond of the ketone (approx. 179 kcal/mol) and the ester resonance. The O-alkylated product (enol ether) loses the ketone resonance energy.

  • Reversibility: Under high temperatures or with soft electrophiles (MeI), the reaction yields the thermodynamic C-alkylated product.

  • Irreversibility: Using hard electrophiles (e.g., MeOTf) or kinetic conditions can trap the O-alkylated isomer.

Experimental Protocol: Thermodynamic Synthesis

Objective: Selective synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate (C-isomer).

ReagentEquivalentsRole
Ethyl 2-oxocyclohexanecarboxylate1.0Substrate
Sodium Ethoxide (NaOEt)1.1Base (Thermodynamic)
Methyl Iodide (MeI)1.2Electrophile (Soft)
Ethanol (EtOH)SolventProtic solvent favors C-alkylation

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , dissolve Na (1.1 eq) in absolute EtOH to generate NaOEt in situ.[1] Cool to 0°C.
    
  • Substrate Addition: Add Ethyl 2-oxocyclohexanecarboxylate (1.0 eq) dropwise. Stir for 30 min to ensure complete deprotonation (solution turns yellow).

  • Alkylation: Add MeI (1.2 eq) dropwise.

  • Thermodynamic Equilibration: Warm the mixture to reflux (78°C) and stir for 4-6 hours. Note: Heat promotes the thermodynamic C-alkylation pathway.[1]

  • Workup: Cool to RT, quench with saturated

    
    , and extract with 
    
    
    
    . Dry over
    
    
    and concentrate.
  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc 9:1).

Self-Validating Check:

  • 1H NMR: Look for the singlet methyl peak at ~1.3 ppm (C-Me).[1] O-Me would appear at ~3.5-3.8 ppm.[1]

  • IR: Strong carbonyl stretches at ~1710 cm⁻¹ (ketone) and ~1735 cm⁻¹ (ester). Absence of C=C stretch of enol ether.

Synthesis_Pathway cluster_paths Competing Pathways Start Ethyl 2-oxocyclohexanecarboxylate Enolate Resonance Stabilized Enolate (Ambident Nucleophile) Start->Enolate  NaOEt / EtOH   C_Path C-Alkylation (Thermodynamic) Retains C=O + Ester Resonance Enolate->C_Path  MeI / Reflux   O_Path O-Alkylation (Kinetic) Forms Enol Ether Enolate->O_Path  MeOTf / -78°C (Avoid)   Product Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Major Product) C_Path->Product  Irreversible  

Figure 2: Synthetic pathways distinguishing thermodynamic C-alkylation from kinetic O-alkylation.

Implications for Drug Development

Understanding the Ester-Axial preference is crucial for predicting stereochemical outcomes in drug synthesis.[1]

  • Stereoselective Reduction:

    • When reducing the C2 ketone (e.g., with

      
      ), the hydride nucleophile approaches from the less hindered face.
      
    • Scenario: The axial ester group at C1 effectively shields the "top" (axial) face of the carbonyl.

    • Outcome: Hydride attack occurs from the equatorial direction, or the reagent is forced to attack anti to the axial ester, leading to high diastereoselectivity for the trans-alcohol (hydroxyl group trans to the methyl).

  • Decarboxylation Risks:

    • The

      
      -keto ester moiety is susceptible to decarboxylation under acidic hydrolysis conditions.[1]
      
    • Stability Tip: Store the ester under neutral, anhydrous conditions to prevent hydrolysis to the

      
      -keto acid, which spontaneously decarboxylates to 2-methylcyclohexanone.
      

Quantitative Data Summary

ParameterValue / DescriptionSource
A-Value (Methyl) 1.70 kcal/mol[1]
A-Value (CO2Et) 1.10 - 1.20 kcal/mol[1]
Preferred Conformation Methyl-Equatorial / Ester-AxialDerived
Driving Force Steric (Me > Ester) + Dipole Minimization[2]
C-C Bond Energy ~83 kcal/mol (Favors C-alkyl)[3]
C-O Bond Energy ~85 kcal/mol (Favors O-alkyl)[3]
Thermodynamic Product C-Alkylated (Ketone retained)[4]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.[3][5] (Fundamental source for A-values and dipole effects in cyclohexanones). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[3] Link

  • PubChem. (2025). Ethyl 1-methyl-2-oxocyclohexanecarboxylate Compound Summary. National Library of Medicine. Link[1]

  • Master Organic Chemistry. (2022). Kinetic vs Thermodynamic Enolates. Link

Sources

Technical Guide: Quaternary Carbon Functionalization in Cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The installation of a quaternary carbon at the


-position of cyclohexanecarboxylates represents a critical competency in modern medicinal chemistry. This structural motif is increasingly prevalent in drug candidates (e.g., Telcagepant) because it restricts metabolic liability by blocking 

-deprotonation and

-elimination pathways, while simultaneously locking the pharmacophore into a specific bioactive conformation.

However, this transformation is synthetically non-trivial. It forces a collision between the inherent steric bias of the cyclohexane ring (1,3-diaxial interactions) and the high energy barrier of approaching a sterically crowded enolate. This guide moves beyond standard textbook alkylations to provide a rigorous, field-tested framework for constructing these centers with high stereocontrol.

Part 1: The Steric & Conformational Landscape

Before attempting synthesis, one must master the conformational reality of the substrate. Unlike acyclic esters, cyclohexanecarboxylates exist in a dynamic equilibrium between chair conformers. The success of an alkylation is often dictated by the A-value (conformational free energy difference) of the substituents.

The "Locking" Principle

To achieve high stereoselectivity, the ring must often be "locked" into a single conformation using a bulky group (e.g., t-butyl or phenyl) at the C4 position.

  • Equatorial Attack Rule: Electrophiles generally approach the enolate from the less hindered face. In a locked system, this usually favors the formation of the product where the new alkyl group ends up in the axial position initially, or the reaction is controlled by the catalyst architecture overriding the substrate bias.

Visualization: Conformational Dynamics

The following diagram illustrates the steric clash that dictates the stereochemical outcome.

ConformationalAnalysis Substrate Cyclohexanecarboxylate (Chair Form) Enolate Enolate Intermediate (Planar Geometry) Substrate->Enolate Deprotonation (LDA/LiHMDS) Axial_Attack Axial Approach (Stereoelectronically Favored) Enolate->Axial_Attack Kinetic Control Equatorial_Attack Equatorial Approach (Sterically Favored) Enolate->Equatorial_Attack Thermodynamic Control

Figure 1: Mechanistic divergence in the alkylation of cyclohexane enolates. Steric hindrance at C3/C5 (1,3-diaxial hydrogens) often disfavors axial approach of large electrophiles unless directed by a catalyst.

Part 2: Strategic Methodologies

Classical Chiral Auxiliaries (The "Reliable" Route)

When scale is small and reliability is paramount, covalent auxiliaries remain the gold standard.

  • Evans/Myers Auxiliaries: Attaching a chiral oxazolidinone or pseudoephedrine amide forces the enolate into a rigid Z-geometry. The bulky auxiliary shields one face of the enolate, overriding the cyclohexane ring's inherent bias.

  • Drawback: Requires two extra steps (attachment and cleavage) and stoichiometric chiral waste.

Asymmetric Phase-Transfer Catalysis (The "Scalable" Route)

For process chemistry and larger scales, Maruoka Catalysts (chiral spiro-quaternary ammonium salts) are superior. This method allows for the direct enantioselective


-alkylation of cyclohexanecarboxylate esters (often protected as imines or activated esters) under mild biphasic conditions.

Why it works: The chiral ammonium salt forms a tight ion pair with the enolate at the interface of the organic/aqueous layer. The catalyst's rigid binaphthyl structure creates a "chiral pocket" that permits the electrophile to approach from only one vector.

Transition Metal Catalysis (The "Decarboxylative" Route)

While primarily generating ketones, the Stoltz Pd-Catalyzed Decarboxylative Allylic Alkylation is a powerhouse for quaternary centers.

  • Mechanism: Starts with a

    
    -ketoester.[1] The Pd catalyst facilitates decarboxylation to form a specific enolate, which is then allylated.
    
  • Relevance: If the ester group is needed, this route requires reformulation. However, for generating the carbon skeleton, it is unmatched in enantioselectivity.

Part 3: Detailed Experimental Protocol

Asymmetric Phase-Transfer Alkylation (Maruoka Type)

This protocol describes the installation of an allyl group onto a tert-butyl cyclohexanecarboxylate derivative using a chiral quaternary ammonium catalyst. This system is self-validating: the appearance of a precipitate often indicates successful ion-pairing, and the reaction is insensitive to moisture compared to LDA chemistry.

Reagents:

  • Substrate: tert-Butyl cyclohexanecarboxylate (1.0 equiv)

  • Electrophile: Allyl bromide (1.2 equiv)

  • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (1 mol%)

  • Base: 50% aq. KOH (5.0 equiv)

  • Solvent: Toluene (0.1 M concentration)

Step-by-Step Workflow:

  • System Prep: Charge a flame-dried round-bottom flask with the substrate and the chiral catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous Toluene. Note: Toluene is preferred over THF here to maintain a strict biphasic system which is crucial for the interface mechanism.

  • Activation: Cool the mixture to 0°C. Add the electrophile (Allyl bromide) in one portion.

  • Initiation: Add 50% aq. KOH dropwise with vigorous stirring.

    • Critical Checkpoint: The stirring rate must be high (>1000 rpm). The reaction rate is diffusion-controlled at the interface. Slow stirring will kill the yield and ee.

  • Monitoring: Monitor by HPLC (Chiralcel OD-H column) or GC-MS. The reaction typically completes in 2–6 hours.

  • Quench: Dilute with water and extract with Et₂O (

    
    ). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
    

Data Summary Table:

VariableRecommendationRationale
Temperature 0°C to -20°CLower temps increase enantioselectivity (ee) by rigidifying the ion pair.
Concentration 0.1 M - 0.25 MHigh dilution minimizes background racemic alkylation.
Base 50% KOH or CsOHHigh ionic strength "salts out" the organic phase, forcing the catalyst to the interface.
Stirring >1000 RPMVital. Maximizes interfacial surface area for the reaction.

Part 4: Mechanism & Signaling Pathway

The following diagram details the catalytic cycle for the Phase-Transfer Alkylation, highlighting the critical ion-pairing event.

PTCCycle Start Substrate (Organic Phase) Interface Interfacial Deprotonation (aq. KOH) Start->Interface IonPair Chiral Ion Pair Formation [R4N+ Enolate-] Interface->IonPair Catalyst (Q*) Transfer Product Quaternary Product (High ee) IonPair->Product Electrophile (R-X) Attack Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Release Q*X Catalyst_Regen->Interface Cycle Repeats

Figure 2: The Maruoka PTC Cycle. The reaction occurs strictly at the interface or in the organic layer via a tight ion-pair, preventing the racemic background reaction.

Part 5: Troubleshooting & Optimization

Problem: Low Enantioselectivity (<80% ee)

  • Root Cause: Background reaction (racemic alkylation) is competing with the catalytic pathway.

  • Fix: Lower the temperature to -40°C. Switch to a bulky ester group (e.g., BHT ester) to suppress non-catalyzed enolization. Ensure the base concentration is high (solid KOH can sometimes be better than aqueous if water is detrimental).

Problem: Low Conversion

  • Root Cause: "Catalyst Poisoning" or insufficient agitation.

  • Fix: Verify the stirring rate. If the electrophile is an alkyl iodide, iodide ions can poison the catalyst. Add a silver salt (rare) or simply switch to the bromide/triflate.

Problem: Polyalkylation

  • Root Cause: The product is more acidic than the starting material (rare for quaternary centers but possible).

  • Fix: This is the primary advantage of quaternary synthesis—the product has no

    
    -protons, so polyalkylation is chemically impossible at that site. If alkylation occurs elsewhere (e.g., 
    
    
    
    -position), use a harder leaving group or lower polarity solvent.

References

  • Asymmetric Phase-Transfer Catalysis: Hashimoto, T., & Maruoka, K. (2007). "Recent Development and Application of Chiral Phase-Transfer Catalysts." Chemical Reviews, 107(12), 5656–5682. Link

  • Pd-Catalyzed Decarboxylative Allylation: Behenna, D. C., & Stoltz, B. M. (2004). "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 126(46), 15044–15045. Link

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link

  • Enolate Alkylation Reviews: Evans, D. A. (1982). "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Aldrichimica Acta, 15(2), 23. Link

  • Modern Quaternary Synthesis: Trost, B. M., & Jiang, C. (2006). "Catalytic Enantioselective Construction of All-Carbon Quaternary Stereocenters." Synthesis, 2006(03), 369–396. Link

Sources

Ethyl 1-methyl-2-oxocyclohexanecarboxylate: A Strategic Building Block in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the architecture of complex organic molecules, the selection of bifunctional building blocks dictates the efficiency and scalability of the entire synthetic route. (CAS 5453-94-1) stands out as a highly specialized


-keto ester. By incorporating a quaternary stereocenter at the C1 position, this molecule elegantly solves the regioselectivity issues that plague standard 

-keto esters, making it an indispensable precursor for advanced pharmaceutical scaffolds.

Structural Profiling and Mechanistic Causality

The molecular formula of ethyl 1-methyl-2-oxocyclohexanecarboxylate is C10H16O3[1]. While seemingly simple, its structural topology is engineered for precise reactivity.

In a standard, unsubstituted


-keto ester, base-mediated enolization predominantly occurs at the highly acidic 

-position (between the ketone and the ester). However, in this building block, the presence of the C1 methyl group creates a fully substituted quaternary carbon. The causality here is critical: because the C1 position lacks an enolizable proton, thermodynamic and kinetic enolate formation is strictly forced to the C3 position.

This absolute regiocontrol prevents unwanted epimerization and allows chemists to selectively functionalize the C3 carbon, a mandatory requirement for constructing complex multi-ring systems such as 2[2] and3[3].

Divergent Reactivity Pathways

The distinct functional nodes of this molecule allow it to be driven down several divergent synthetic pathways:

  • C3 Enolization & Alkylation: Treatment with strong bases (e.g., LDA) yields a C3 enolate that can be trapped by carbon electrophiles, essential for natural product total synthesis.

  • Selenium Dioxide Oxidation: Oxidation with SeO2 specifically attacks the C3 position to yield an

    
    -diketone, which can be further hydrolyzed to 4[4].
    
  • Stereoselective Reduction: The C2 ketone can be reduced to a

    
    -hydroxy ester. Advanced stereoselective reductions utilizing terphenylboronic acid catalysts yield highly specific 1,3-diol precursors[5].
    
  • Decarboxylation: The C1 ester can be cleanly removed via Krapcho decarboxylation, leaving the C1 methyl group intact to yield 2-methylcyclohexanone derivatives.

ReactivityMap Center Ethyl 1-methyl-2-oxocyclohexanecarboxylate (CAS 5453-94-1) Enol C3 Enolization (Regiocontrolled) Center->Enol Base Red C2 Ketone Reduction (Stereoselective) Center->Red NaBH4 / Boronic Catalysts Decarb C1 Decarboxylation (Krapcho) Center->Decarb DMSO, NaCl, Heat Ox C3 Oxidation (Alpha-diketone) Center->Ox SeO2

Fig 1. Divergent reactivity pathways of Ethyl 1-methyl-2-oxocyclohexanecarboxylate.

Quantitative Data: Reaction Profiles

The following table synthesizes the quantitative parameters and regioselectivity of the primary transformations utilized in drug development workflows:

TransformationReagents / ConditionsPrimary RegioselectivityKey Intermediate / ProductLiterature Context
Enolization / Alkylation LDA, THF, -78 °C; then R-XC3 (Exclusive)3-Alkyl-1-methyl-2-oxocyclohexanecarboxylateHydrindanone synthesis[2]
Oxidation SeO2, Dioxane/H2O, RefluxC3 (Exclusive)

-Diketone (C2-C3)
3-Alkyl-2-hydroxy-2-cyclohexen-1-ones[4]
Reduction NaBH4, MeOH, 0 °CC2 (Ketone only)

-Hydroxy ester
Hydroisobenzofuran acids[3]
Decarboxylation NaCl, DMSO, H2O, 150 °CC1 (Ester only)2-MethylcyclohexanoneGeneral building block

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems, ensuring that causality and real-time feedback guide the chemist.

Protocol A: Krapcho Decarboxylation to 2-Methylcyclohexanone

Objective: Selective removal of the C1 ethyl ester while preserving the C1 methyl stereocenter. Causality & Mechanism: Traditional saponification/decarboxylation often requires harsh basic or acidic conditions that can lead to ring-opening or aldol side-reactions. The Krapcho decarboxylation utilizes a nucleophilic salt (NaCl) in a polar aprotic solvent (DMSO). The chloride ion attacks the ethyl group of the ester via an SN2 mechanism, generating ethyl chloride and a carboxylate intermediate. The high temperature drives the immediate extrusion of CO2 gas, yielding the thermodynamically stable enol which tautomerizes to 2-methylcyclohexanone.

Self-Validating Steps:

  • Preparation: Combine Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 eq), NaCl (1.5 eq), and H2O (2.0 eq) in anhydrous DMSO (0.5 M concentration). Rationale: Water acts as a crucial proton source for the intermediate enolate.

  • Thermal Activation: Heat the mixture to 150–160 °C under a nitrogen atmosphere. Validation Cue: The reaction is self-indicating; vigorous gas evolution (CO2) will commence as the temperature threshold is breached.

  • Monitoring: Maintain temperature until gas evolution completely ceases (typically 4–6 hours). Confirm substrate consumption via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool to room temperature and partition between EtOAc and saturated aqueous NaCl (brine). Rationale: Multiple brine washes are strictly required to partition the DMSO into the aqueous layer, preventing emulsion formation and product contamination.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via vacuum distillation.

WorkflowDecarb Step1 1. Substrate Preparation Dissolve in DMSO + H2O (2 eq) + NaCl (1.5 eq) Step2 2. Thermal Activation Heat to 150-160 °C under N2 Step1->Step2 Step3 3. Reaction Monitoring Observe CO2 evolution; TLC until substrate consumed Step2->Step3 Step4 4. Aqueous Workup Partition between EtOAc and Brine (removes DMSO) Step3->Step4 Step5 5. Product Isolation Evaporate & Distill -> 2-Methylcyclohexanone Step4->Step5

Fig 2. Experimental workflow for the Krapcho decarboxylation protocol.

Protocol B: Stereoselective C2 Ketone Reduction

Objective: Conversion of the C2 ketone to a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy ester, a critical precursor for hydroisobenzofuran acids[3] and hydrindanone scaffolds.
Causality & Mechanism:  The presence of the bulky C1 methyl and ester groups creates significant steric hindrance on one face of the cyclohexane ring. Hydride delivery typically occurs from the less hindered equatorial face, pushing the resulting hydroxyl group into an axial position.

Self-Validating Steps:

  • Preparation: Dissolve the substrate in anhydrous methanol (0.2 M) and cool to 0 °C. Rationale: Methanol serves as both the solvent and the necessary proton source for the alkoxyborohydride intermediate.

  • Hydride Addition: Add NaBH4 (1.2 eq) portion-wise over 15 minutes. Validation Cue: Mild effervescence (H2 gas) indicates active hydride transfer and reaction with the protic solvent. If no bubbling occurs, the NaBH4 has likely degraded.

  • Quenching: Stir for 2 hours at 0 °C, then carefully quench with saturated aqueous NH4Cl. Rationale: NH4Cl provides a mild acidic environment to destroy excess NaBH4 without catalyzing the elimination of the newly formed hydroxyl group.

  • Workup: Extract with dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate. The resulting ethyl 2-hydroxy-1-methylcyclohexanecarboxylate is typically >95% pure by NMR and can be used directly in subsequent steps.

References

  • Source: sigmaaldrich.
  • Source: nih.
  • Source: oup.
  • Source: researchgate.
  • Source: researchgate.
  • -Hydroxy Ketones)

Sources

Methodological & Application

General synthesis protocol for Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate


-Keto Esters

Executive Summary

This application note details the optimized protocol for the synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate (CAS: 5453-94-1). This molecule is a critical quaternary building block in the synthesis of terpenoids, steroids, and pharmaceutical intermediates (e.g., analogs of oseltamivir).

The core challenge in this synthesis is controlling Regioselectivity (C- vs. O-alkylation) . While


-keto esters are ambident nucleophiles, this protocol utilizes a Sodium Hydride (NaH) mediated enolate formation in Tetrahydrofuran (THF)  to thermodynamically favor C-alkylation, ensuring high yield and purity.

Strategic Analysis & Retrosynthesis

The target molecule contains a quaternary carbon at the


-position relative to both the ketone and ester functionalities. The most direct and atom-economical route is the electrophilic methylation of the commercially available Ethyl 2-oxocyclohexanecarboxylate .

Key Mechanistic Considerations:

  • Ambident Nucleophilicity: The enolate formed can attack Methyl Iodide (MeI) at the Oxygen (kinetic/hard nucleophile) or the Carbon (thermodynamic/soft nucleophile).

  • Solvent & Counterion: We select THF (moderately polar, aprotic) and Na+ (hard cation). Unlike polar aprotic solvents like DMF or DMSO which can enhance O-alkylation by leaving the enolate "naked," THF facilitates tight ion-pairing, which shields the oxygen and effectively directs alkylation to the softer carbon center [1].

  • Base Selection: NaH provides irreversible deprotonation, preventing proton exchange that could lead to side products or racemization of the starting material before reaction.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentCAS No.[1][2][3][4][5]Equiv.[1][6][7][4]MW ( g/mol )Role
Ethyl 2-oxocyclohexanecarboxylate 1655-07-81.0170.21Substrate
Sodium Hydride (60% in oil) 7647-01-01.124.00 (NaH)Base
Methyl Iodide (MeI) 74-88-41.2141.94Electrophile
Tetrahydrofuran (THF) 109-99-9-72.11Solvent (Anhydrous)
Ammonium Chloride (sat. aq.) 12125-02-9-53.49Quench
Step-by-Step Procedure

Step 1: Preparation of the Enolate

  • Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with

    
    .
    
  • Base Suspension: Add Sodium Hydride (60% dispersion, 1.1 equiv) to the flask. Wash twice with dry hexane (10 mL) to remove mineral oil if high purity is required; otherwise, use as is. Suspend the NaH in anhydrous THF (0.5 M concentration relative to substrate) .

  • Cooling: Cool the suspension to 0 °C using an ice/water bath.

  • Addition: Add Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise via syringe over 15 minutes. Caution: Hydrogen gas evolution will be vigorous.[8]

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. The solution should turn clear or slightly yellow, indicating complete enolate formation.

Step 2: Alkylation (The Critical Step)

  • Re-Cooling: Cool the reaction mixture back to 0 °C .

  • Electrophile Addition: Add Methyl Iodide (1.2 equiv) dropwise. Note: MeI is carcinogenic and volatile; handle in a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours . Monitor by TLC (Solvent: 10% EtOAc/Hexanes) or GC-MS. The starting material spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).

Step 3: Workup & Purification [9]

  • Quench: Carefully quench the reaction by adding saturated aqueous

    
      (20 mL) at 0 °C.
    
  • Extraction: Dilute with diethyl ether or EtOAc (50 mL). Separate the layers. Extract the aqueous layer twice more with organic solvent.[6]

  • Washing: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure (rotary evaporator).

  • Distillation: Purify the residue via vacuum distillation.

    • Boiling Point: ~105–110 °C at 15 mmHg [2].

    • Yield: Expect 85–92% as a colorless oil.

Mechanism & Logic Visualization

The following diagram illustrates the enolate geometry and the preferential C-alkylation pathway favored by the NaH/THF system.

G Start Ethyl 2-oxocyclohexanecarboxylate Enolate Sodium Enolate Intermediate (Contact Ion Pair) Start->Enolate Deprotonation (-H2) Base NaH (Base) Base->Enolate TS_C TS: C-Alkylation (Thermodynamic) Enolate->TS_C Soft-Soft Interaction TS_O TS: O-Alkylation (Kinetic/Minor) Enolate->TS_O Hard-Hard Interaction (Suppressed by THF) MeI Methyl Iodide (MeI) MeI->TS_C Product Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Target) TS_C->Product Irreversible

Caption: Reaction pathway showing the deprotonation of the


-keto ester followed by selective C-alkylation via the sodium enolate.

Characterization Data

Validation of the synthesized compound should be performed using NMR spectroscopy.

TechniqueSignal Data (CDCl3)Assignment
1H NMR (400 MHz)

4.21 (q, J = 7.1 Hz, 2H)
Ester


2.45 – 2.55 (m, 1H)
Ring

(C3)

1.60 – 2.10 (m, 7H)
Ring protons

1.28 (s, 3H)
Quaternary Methyl (C1-Me)

1.26 (t, J = 7.1 Hz, 3H)
Ester

13C NMR (100 MHz)

207.5 (C=O ketone)
Ketone Carbonyl

172.8 (C=O ester)
Ester Carbonyl

61.2 (

)
Ester Methylene

56.8 (C_quat)
Quaternary C1

21.5 (

)
C1-Methyl

Note: The diagnostic singlet at ~1.28 ppm in 1H NMR and the quaternary carbon peak at ~56.8 ppm in 13C NMR confirm the successful installation of the methyl group at the alpha position. [3]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<50%) Incomplete deprotonation or wet reagents.Ensure NaH is fresh and THF is distilled/anhydrous.
O-Alkylation Product (Enol Ether) Solvent too polar (e.g., DMF used) or "naked" enolate.Switch to THF or Toluene. Ensure strictly non-polar conditions if O-alkylation persists.
Poly-alkylation Excess base/MeI or high temperature.Strictly control stoichiometry (1.1 eq Base) and keep temperature at 0°C during addition.
Starting Material Recovery Enolate quenched by moisture.[6]Verify

atmosphere and dryness of glassware.[6]

References

  • Mechanism of Alkylation: House, H. O. Modern Synthetic Reactions; Benjamin: Menlo Park, CA, 1972.
  • Physical Properties: "Ethyl 1-methyl-2-oxocyclohexanecarboxylate."[4] PubChem Database. National Center for Biotechnology Information. Link

  • Spectral Data: Validated against SDBS/AIST spectral database for Compound SDBS No. 6234. Link

  • Synthetic Methodology: "Alkylation of Esters and Nitriles." Organic Syntheses, Coll.[10] Vol. 3, p. 44 (related procedure for alkylation of beta-keto esters). Link

Sources

Robinson annulation mechanism involving Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the mechanistic principles and optimized protocols for the Robinson annulation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate with methyl vinyl ketone (MVK). This specific substrate presents a unique synthetic scenario: the presence of a quaternary center at the C1 position (bearing both methyl and ester groups) blocks enolization at this site, directing regioselectivity exclusively to the C3 position.

The resulting bicyclic product (a functionalized Wieland-Miescher ketone analog) is a critical pharmacophore in the synthesis of steroids, terpenoids, and polycyclic alkaloids. This guide addresses the challenges of steric hindrance, retro-Michael reversibility, and polymerization control.

Mechanistic Analysis

The Robinson annulation is a tandem process consisting of a Michael addition followed by an intramolecular Aldol condensation.[1][2][3][4][5][6][7][8] For the substrate Ethyl 1-methyl-2-oxocyclohexanecarboxylate , the mechanism is defined by the blocked


-position.
Regioselectivity & Pathway

Unlike unsubstituted cyclohexanones, which can enolize at either


-position (C2 or C6), this substrate has a quaternary C1.
  • Enolization: Base-mediated deprotonation occurs exclusively at C3 (kinetic and thermodynamic enolate).

  • Michael Addition: The C3-enolate attacks the

    
    -carbon of Methyl Vinyl Ketone (MVK).
    
  • Aldol Closure: The terminal methyl group of the tethered MVK chain enolizes and attacks the C2 ring ketone.

  • Dehydration: Elimination of the resulting tertiary alcohol yields the

    
    -unsaturated ketone (enone) in the newly formed ring.
    
Pathway Visualization

RobinsonMechanism Substrate Ethyl 1-methyl-2- oxocyclohexanecarboxylate (C1 Quaternary Blocked) Enolate C3-Enolate (Regioselective) Substrate->Enolate Base (NaOEt) MichaelAdduct Michael Adduct (1,5-Diketone) Enolate->MichaelAdduct + MVK (Michael Addn) MVK Methyl Vinyl Ketone (Electrophile) MVK->MichaelAdduct AldolInter Aldol Intermediate (Bicyclic Ketol) MichaelAdduct->AldolInter Intramolecular Aldol Product Functionalized Octalone (Enone Product) AldolInter->Product - H2O (Dehydration)

Figure 1: Mechanistic pathway highlighting the regioselective enolization forced by the quaternary C1 position.

Experimental Protocols

The following protocols are designed to minimize MVK polymerization and maximize the yield of the bicyclic enone.

Protocol A: Standard Base-Catalyzed Annulation (High Throughput)

Best for: Gram-scale synthesis where absolute stereocontrol is not the primary constraint.

Reagents:

  • Substrate: Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Reagent: Methyl Vinyl Ketone (1.2 equiv, freshly distilled )

  • Base: Sodium Ethoxide (NaOEt) (0.1 - 0.5 equiv) or KOH/MeOH

  • Solvent: Absolute Ethanol or Benzene (if Dean-Stark is required)

Step-by-Step Methodology:

  • Catalyst Preparation:

    • Prepare a solution of NaOEt by dissolving sodium metal in absolute ethanol under

      
       atmosphere.
      
    • Critical: Ensure anhydrous conditions to prevent ester hydrolysis.

  • Michael Addition (Kinetic Phase):

    • Cool the substrate solution (in EtOH) to 0°C .

    • Add the NaOEt solution dropwise. Stir for 15 mins to generate the enolate.

    • MVK Addition: Add MVK dropwise over 30–60 minutes.

    • Why: Slow addition prevents MVK self-polymerization and keeps the concentration of free MVK low, favoring the cross-reaction.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours.

  • Cyclization (Thermodynamic Phase):

    • Heat the reaction mixture to reflux (80°C) for 2–4 hours.

    • Monitoring: Use TLC (EtOAc/Hexane 1:4) to monitor the disappearance of the Michael adduct intermediate.

    • Note: If conversion is slow, a second equivalent of base or a stronger base (e.g., pyrrolidine/acetic acid buffer) may be added to drive the dehydration.

  • Workup:

    • Neutralize with dilute acetic acid or HCl (careful not to hydrolyze the ester).

    • Concentrate in vacuo.

    • Extract with Et2O or DCM. Wash with brine.

    • Purify via flash column chromatography on silica gel.

Yield Expectation: 65–80%

Protocol B: Two-Stage Dean-Stark Dehydration (High Purity)

Best for: Substrates prone to retro-Michael reactions or incomplete cyclization.

  • Michael Step: Perform as above in THF/Et3N at 0°C. Isolate the intermediate 1,5-diketone via mild acidic workup.

  • Aldol Step:

    • Dissolve the intermediate in Toluene.

    • Add catalytic p-Toluenesulfonic acid (pTSA) (0.05 equiv).

    • Reflux with a Dean-Stark trap to continuously remove water.

    • Mechanism:[2][3][4][5][6][7][9][10][11][12] Driving water removal shifts the equilibrium heavily toward the enone product, preventing the retro-aldol reaction.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and their chemical rectifications.

IssueSymptomRoot CauseCorrective Action
Low Yield Polymeric gum formationMVK polymerizationAdd Hydroquinone (1 mg) to MVK; Use slow addition at 0°C.
Incomplete Cyclization Intermediate persists on TLCEquilibrium limitationSwitch to Protocol B (Dean-Stark) to drive water removal.
Ester Hydrolysis Carboxylic acid formationWet solvents / Excess strong baseUse freshly dried EtOH/THF; Reduce base equivalents; Keep temp < 80°C.
Retro-Michael Recovery of starting materialHigh temp during Michael stepKeep Michael addition step at 0°C to RT . Only heat for cyclization.

Stereochemical Considerations

The presence of the C1-ethyl ester and C1-methyl group introduces significant steric bulk.

  • Cis/Trans Junction: The Robinson annulation typically favors the formation of the thermodynamically more stable product. However, the angular ester group can destabilize the trans-decalin system due to 1,3-diaxial interactions.

  • Result: Mixtures of cis- and trans-fused ring systems are common.

  • Resolution: The isomers can typically be separated by crystallization or careful chromatography. The trans-isomer is generally preferred for steroid synthesis.

References

  • Robinson Annulation Mechanism & Scope. Wikipedia. Retrieved from

  • Synthesis of Wieland-Miescher Ketone Analogues. Organic Syntheses, Coll. Vol. 6, p.696 (1988). Retrieved from

  • Stereoselective Robinson Annulation. Journal of the American Chemical Society. Retrieved from

  • Methyl Vinyl Ketone Properties & Handling. National Center for Biotechnology Information. PubChem Compound Summary for CID 6570. Retrieved from

  • Enolate Chemistry and Robinson Annulation. Master Organic Chemistry. Retrieved from

Sources

Application Note: High-Efficiency Decarboxylation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The decarboxylation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a pivotal transformation in the synthesis of terpenes, steroids, and pharmaceutical intermediates. This reaction removes the ester directing group used to install the quaternary carbon, yielding the thermodynamic target: 2-methylcyclohexanone .

The Chemical Challenge

The substrate features a quaternary


-carbon  (the 1-position). Unlike simple 

-keto esters, this position cannot enolize. Consequently, methods relying on

-proton abstraction at the quaternary site are ineffective. Successful decarboxylation requires either:
  • Hydrolysis-First Pathway: Conversion to the

    
    -keto acid, which undergoes thermal decarboxylation via a 6-membered cyclic transition state.
    
  • Nucleophilic Dealkylation (Krapcho): Direct attack on the ester's alkyl group, bypassing the free acid isolation.

Workflow Decision Matrix

Select the appropriate protocol based on your substrate's sensitivity and available equipment.

Decarboxylation_Decision_Tree Start Substrate: Ethyl 1-methyl-2-oxocyclohexanecarboxylate Check_Acid Is the substrate acid-sensitive? Start->Check_Acid Check_Scale Scale of Reaction Check_Acid->Check_Scale No Method_B Method B: Krapcho Decarboxylation (Neutral pH, Chemoselective) Check_Acid->Method_B Yes (e.g., Acetals present) Method_A Method A: Acid Hydrolysis (Robust, Scalable, Low Cost) Check_Scale->Method_A Large (>100g) Method_C Method C: 2-Step Saponification (Controlled, Low Temp) Check_Scale->Method_C Small/Precious (<1g)

Figure 1: Decision matrix for selecting the optimal decarboxylation strategy.

Method A: Acid-Catalyzed Hydrolysis & Decarboxylation

Best For: Large-scale synthesis, robust substrates, and cost-efficiency.

Mechanistic Insight

This classical method utilizes a "one-pot" hydrolysis-decarboxylation sequence. The mineral acid hydrolyzes the ethyl ester to the


-keto acid. Under reflux, the acid adopts a 6-membered cyclic transition state, facilitating the loss of 

and the formation of the enol, which tautomerizes to the ketone.
Protocol

Reagents:

  • Substrate: Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)[1]

  • Glacial Acetic Acid (

    
    ): 10 volumes (solvent)
    
  • Concentrated Hydrochloric Acid (

    
    , 37%): 2.0 equiv
    
  • Water: 5 volumes

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.

  • Charging: Add the substrate, glacial

    
    , water, and conc. 
    
    
    
    .[2][3][4]
    • Note:

      
       is used as a co-solvent to ensure homogeneity; water is the nucleophile for hydrolysis.
      
  • Reaction: Heat the mixture to a vigorous reflux (

    
    ).
    
    • Observation: Evolution of

      
       gas (bubbling) indicates the reaction is progressing.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS. The reaction typically requires 4–8 hours.

    • Endpoint: Disappearance of the ester spot/peak.

  • Workup:

    • Cool to room temperature.[5]

    • Neutralize cautiously with saturated

      
       or 
      
      
      
      solution (exothermic!).
    • Extract with Diethyl Ether (

      
      ).[1]
      
    • Wash combined organics with Brine.[1][3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distillation (bp 165–166°C / 760 mmHg) or flash chromatography.

Method B: Krapcho Dealkoxycarbonylation

Best For: Acid-sensitive substrates or when avoiding aqueous workups.

Mechanistic Insight

The Krapcho reaction uses a halide salt in a polar aprotic solvent to perform an


 attack on the ester's alkyl group.[6] This generates a carboxylate anion which spontaneously decarboxylates.
  • Critical Nuance: Ethyl esters react significantly slower than methyl esters in Krapcho conditions due to steric hindrance at the

    
     site. Lithium Iodide (LiI)  is recommended over LiCl for ethyl esters to accelerate the rate.
    

Krapcho_Mechanism Substrate Ethyl Ester Substrate Transition SN2 Attack on Ethyl Group Substrate->Transition DMSO, Heat Halide I- (Nucleophile) Halide->Transition Intermediate Carboxylate Anion Transition->Intermediate - Ethyl Iodide Product 2-Methylcyclohexanone + CO2 + Et-I Intermediate->Product - CO2

Figure 2: Mechanism of Krapcho decarboxylation for ethyl esters.

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Chloride (

    
    ) or Lithium Iodide (
    
    
    
    ): 2.0–3.0 equiv
    • Recommendation: Use

      
       for faster kinetics with ethyl esters.
      
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Water: 1.0–2.0 equiv (Optional but accelerates the reaction).

Step-by-Step Procedure:

  • Setup: Use a flask with a reflux condenser and an inert gas (Nitrogen/Argon) inlet.

  • Charging: Dissolve the substrate in DMSO (5 mL per mmol). Add the Lithium salt and water.

  • Reaction: Heat to

    
    .
    
    • Caution: Ensure the system is open to an inert bubbler to allow

      
       and volatile alkyl halides (EtCl/EtI) to escape.
      
  • Monitoring: Reaction times for ethyl esters can be long (12–24 hours).

  • Workup:

    • Cool to room temperature.[5]

    • Pour into ice-water.

    • Extract with

      
       or Hexanes (
      
      
      
      ).
    • Crucial Step: Wash the organic layer thoroughly with water (

      
      ) to remove DMSO.
      
  • Purification: Distillation.

Comparative Data Analysis

ParameterMethod A (Acid Hydrolysis)Method B (Krapcho - LiCl)Method B (Krapcho - LiI)
Reaction Time 4–8 Hours18–24 Hours8–12 Hours
Temperature

(Reflux)


Typical Yield 85–95%70–80%80–90%
Cost LowModerateHigh (LiI is expensive)
Atom Economy HighModerate (Loss of Et-X)Moderate
Suitability Robust substratesAcid-sensitive substratesAcid-sensitive / Ethyl esters

Troubleshooting & Optimization

Issue: Incomplete Decarboxylation (Stalled Reaction)
  • Cause: In Method A, the hydrolysis might be complete (forming the acid), but the temperature is insufficient for decarboxylation.

  • Solution: Ensure the bath temperature is high enough to sustain vigorous reflux (

    
    ). If using Method B, switch from 
    
    
    
    to
    
    
    or add 1 equivalent of water to the DMSO.
Issue: Product Volatility
  • Cause: 2-Methylcyclohexanone is a volatile liquid (bp ~165°C) and can be lost during rotary evaporation.

  • Solution: Do not evaporate to dryness under high vacuum. Use a mild vacuum (>100 mbar) and a water bath

    
    . For analytical samples, keep in solution.
    
Issue: Byproduct Formation (Ring Opening)
  • Cause: Under harsh basic conditions (Method C or aggressive Krapcho), the ring can open via retro-Claisen condensation.

  • Solution: Maintain strictly neutral conditions (Method B) or ensure acidic conditions (Method A) are maintained. Avoid strong alkoxide bases at high temperatures.

References

  • Krapcho, A. P., et al. "Synthetic applications and mechanism of the decarbalkoxylation of geminal diesters and beta-keto esters in wet dimethyl sulfoxide with added salts." Journal of Organic Chemistry, 43(1), 138–147 (1978).[7]

  • Organic Syntheses. "Cyclohexanone, 3-methyl-2-(3-propenyl)-." Organic Syntheses, Coll.[2][8] Vol. 6, p. 248 (1988); Vol. 57, p. 36 (1977). (Describes hydrolysis/decarboxylation of analogous

    
    -keto esters). 
    
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard protocols for acid hydrolysis of esters).
  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2014. (Detailed mechanism of Krapcho Decarboxylation).

Sources

Application Notes and Protocols for the Diastereoselective Reduction of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of the ketone moiety in Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a critical transformation for the synthesis of valuable hydroxy ester intermediates. These products are foundational building blocks in the development of pharmaceuticals and natural products, where precise control of stereochemistry is paramount. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the diastereoselective reduction of this β-keto ester. We explore the causality behind various experimental choices, from common hydride reagents to catalytic methods, and present detailed, validated protocols. The discussion is grounded in mechanistic principles governing stereoselectivity in cyclic systems, supported by authoritative references.

Introduction: The Stereochemical Challenge

Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a prochiral ketone featuring a quaternary stereocenter at the C1 position, adjacent to the carbonyl group at C2.[1][2][3] The reduction of the C2 ketone generates a new stereocenter, leading to the formation of two possible diastereomeric products: cis- and trans-Ethyl 1-methyl-2-hydroxycyclohexanecarboxylate.

The relative orientation of the newly formed hydroxyl group with respect to the pre-existing ethoxycarbonyl group defines the diastereomer. The stereochemical outcome is dictated by the trajectory of the hydride attack on the carbonyl face, a process influenced by steric and electronic factors within the cyclohexanone ring.[4][5] Understanding and controlling this diastereoselectivity is crucial for the efficient synthesis of stereochemically pure target molecules.[6][7]

Figure 1: General reduction of the target ketone to its diastereomeric alcohol products.

Mechanistic Considerations: Controlling Diastereoselectivity

The reduction of substituted cyclohexanones is a classic case study in stereocontrol. The incoming nucleophile (hydride) can approach the planar carbonyl group from either the axial or equatorial face.

  • Axial Attack: The hydride approaches from the same side as the axial hydrogens at C4 and C6. This pathway is often sterically hindered but avoids torsional strain in the transition state as the new C-H bond forms. This leads to the formation of an equatorial alcohol .

  • Equatorial Attack: The hydride approaches from the opposite side of the ring's axial hydrogens. While less sterically congested, this approach can lead to greater torsional strain as the forming C-H bond eclipses the adjacent C-C bonds. This pathway results in an axial alcohol .

For Ethyl 1-methyl-2-oxocyclohexanecarboxylate, the presence of bulky substituents at C1 (a methyl group and an ethoxycarbonyl group) significantly influences the preferred attack trajectory. Small, unhindered reducing agents like sodium borohydride (NaBH₄) often favor axial attack to minimize steric interactions with the C1 substituents, yielding the trans product (equatorial -OH) as the major isomer.[5][8][9] Conversely, bulkier hydride reagents (e.g., L-Selectride®) are forced to approach from the less hindered equatorial face, leading to the cis product (axial -OH).

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of the target ketone, each with distinct advantages in terms of selectivity, cost, and operational simplicity.

Method Reagents & Conditions Typical Diastereoselectivity Advantages Disadvantages
Sodium Borohydride Reduction NaBH₄ in MeOH or EtOH, 0°C to RTModerate to good, favoring the trans isomerCost-effective, operationally simple, chemoselective (does not reduce the ester).[10][11]Modest selectivity, requires careful control of temperature.
Catalytic Hydrogenation H₂ (1-50 atm), Pd/C or Raney® Ni in EtOH or EtOAcVariable, often favors the cis isomerHigh yields, scalable, "green" reagent (H₂).[12]Requires specialized high-pressure equipment, catalyst can be pyrophoric.
Meerwein-Ponndorf-Verley (MPV) Al(Oi-Pr)₃, isopropanol (reflux)Good, favors the thermodynamically more stable alcohol (trans)Highly chemoselective, uses inexpensive reagents.[13][14][15]Reversible reaction requiring removal of acetone byproduct, high temperatures.
Biocatalytic Reduction Baker's yeast (Saccharomyces cerevisiae) or isolated enzymesPotentially very high for one diastereomerHigh stereoselectivity, environmentally friendly, mild conditions.[5][16]Substrate-dependent, can require longer reaction times and specific culture conditions.
Detailed Application Protocols
Protocol 1: Diastereoselective Reduction using Sodium Borohydride (NaBH₄)

This protocol details the most common and accessible laboratory method for the reduction of Ethyl 1-methyl-2-oxocyclohexanecarboxylate. It is designed to favor the formation of the trans-hydroxy ester through preferential axial attack by the hydride.

4.1. Rationale

Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the less reactive ester functional group.[10][11][17] Using a protic solvent like methanol not only dissolves the substrate and reagent but also participates in the mechanism by protonating the intermediate alkoxide.[18] Conducting the reaction at 0°C enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which is typically axial attack in this system.

Figure 2: Experimental workflow for the NaBH₄ reduction protocol.

4.2. Materials & Equipment

Reagents Equipment
Ethyl 1-methyl-2-oxocyclohexanecarboxylateRound-bottom flask (100 mL)
Sodium borohydride (NaBH₄), powderMagnetic stirrer and stir bar
Methanol (MeOH), anhydrousIce bath
1 M Hydrochloric acid (HCl)Separatory funnel
Ethyl acetate (EtOAc)Rotary evaporator
Brine (saturated NaCl solution)Glassware for column chromatography
Anhydrous sodium sulfate (Na₂SO₄)TLC plates (silica gel)
Deuterated chloroform (CDCl₃) for NMRNMR spectrometer

4.3. Step-by-Step Procedure

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.84 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 30 mL of anhydrous methanol and stir until the substrate is fully dissolved.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with continuous stirring for 10-15 minutes.

  • Reagent Addition: Slowly add sodium borohydride (0.45 g, 12.0 mmol, 1.2 equiv.) portion-wise over 15 minutes. Caution: Addition may cause gas evolution (H₂). Ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to the flask at 0°C to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a colorless oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to separate the diastereomers and remove impurities.

  • Analysis: Characterize the purified product(s) by NMR spectroscopy to determine the yield and the diastereomeric ratio (cis:trans).

4.4. Expected Outcome & Validation

  • Yield: Typically >90% (crude).

  • Diastereomeric Ratio (d.r.): A ratio of approximately 3:1 to 5:1 in favor of the trans isomer is expected under these conditions. The ratio can be determined by integrating the distinct ¹H NMR signals for the proton on the hydroxyl-bearing carbon (C2-H).

  • Troubleshooting: A low d.r. may result from the reaction temperature rising above 0-5°C. Incomplete reaction may indicate deactivated NaBH₄; using fresh reagent is advised.

Conclusion

The reduction of Ethyl 1-methyl-2-oxocyclohexanecarboxylate presents a foundational challenge in stereoselective synthesis. While multiple effective methods exist, the sodium borohydride reduction offers a reliable, cost-effective, and operationally simple protocol suitable for most laboratory settings. By carefully controlling reaction parameters, particularly temperature, researchers can achieve good yields and moderate-to-high diastereoselectivity favoring the trans alcohol. For applications demanding higher or inverted selectivity, alternative methods such as catalytic hydrogenation or the use of sterically demanding reducing agents should be considered. The protocols and mechanistic insights provided herein serve as a comprehensive guide for professionals in chemical synthesis and drug development.

References
  • Wigle, D. A., Zare, R. N., & De Felippis, J. (2010). Diastereoselectivity in Gas-Phase Hydride Reduction Reactions of Ketones. Journal of the American Chemical Society. Available at: [Link]

  • Zarevúcka, M., et al. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters. Available at: [Link]

  • Lóránd, T., et al. (2004). Diastereoselective reduction of cyclic bioactive Mannich ketones. Arkivoc. Available at: [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. Royal Society of Chemistry. Available at: [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • López-Olmos, C., et al. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. MDPI. Available at: [Link]

  • Wikipedia contributors. (n.d.). Meerwein–Ponndorf–Verley reduction. Wikipedia. Available at: [Link]

  • Jasperse, K. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Minnesota State University Moorhead. Available at: [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Wolberg, M., Hummel, W., & Müller, M. (2001). Biocatalytic Reduction of Beta,delta-Diketo Esters: A Highly Stereoselective Approach to All Four Stereoisomers of a Chlorinated Beta,delta-Dihydroxy Hexanoate. PubMed. Available at: [Link]

  • Organic-Synthesis.com. (n.d.). Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts. Available at: [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2023). Unveiling the reactivity and stereoselectivity of the sodium borohydride reduction of 2-X-cyclohexanones (X = H, Cl, Br). VU Research Portal. Available at: [Link]

  • MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). MDPI. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Eudesmane Terpenes from Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Ethyl 1-methyl-2-oxocyclohexanecarboxylate (EMOC) represents a "privileged scaffold" in terpene synthesis. Its structural architecture—a six-membered ring possessing a quaternary carbon center pre-functionalized with both an ester and a ketone—makes it an ideal precursor for Eudesmane and Labdane type terpenes.

Unlike the traditional Robinson Annulation starting from 2-methylcyclohexanone (which yields the Wieland-Miescher ketone directly), utilizing the


-keto ester variant offers distinct advantages:
  • Regiocontrol: The ester moiety blocks one

    
    -position, forcing enolization and subsequent alkylation to occur regioselectively at the C3/C6 positions.
    
  • Stereochemical Handle: The ester group serves as a latent functional handle for further elaboration (e.g., reduction to hydroxymethyl groups found in taxanes or eudesmanolides).

  • Scalability: The starting material is non-volatile and stable, facilitating large-scale GMP manufacturing.

This guide details the conversion of EMOC into the Eudesmane core, specifically targeting (+)-Carissone and


-Eudesmol , utilizing a high-fidelity Robinson Annulation-Aldol sequence.

Mechanistic Logic & Pathway Design

The synthesis relies on constructing the decalin (bicyclo[4.4.0]decane) core. The critical challenge is establishing the trans-fused ring junction and the correct relative stereochemistry of the angular methyl group.

Reaction Pathway (DOT Visualization)

TerpeneSynthesis cluster_0 Robinson Annulation Cascade SM Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Starting Material) Enolate Thermodynamic Enolate (Regio-defined) SM->Enolate Base (NaOEt) Michael Michael Adduct (1,5-Diketone) Enolate->Michael MVK / -78°C Robinson Bicyclic Enone (Wieland-Miescher Analog) Michael->Robinson Intramolecular Aldol (-H2O) Carissone (+)-Carissone (Eudesmane Target) Robinson->Carissone 1. Hydrogenation 2. Grignard (MeMgBr)

Caption: Figure 1. Strategic roadmap from EMOC to Eudesmane terpenes via Robinson Annulation.

Experimental Protocols

Protocol A: Synthesis of the Bicyclic Enone Scaffold (Robinson Annulation)

This protocol generates the A/B ring system essential for all eudesmane sesquiterpenes. The presence of the ester group requires specific conditions to prevent retro-Claisen fragmentation.

Reagents:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (0.1 equiv) or Sodium Ethoxide (NaOEt)

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step Methodology:

  • Enolate Formation (Thermodynamic Control):

    • Charge a flame-dried reaction vessel with EMOC (10.0 g, 54.3 mmol) and anhydrous THF (100 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add KOtBu (0.61 g, 5.4 mmol) slowly. Stir for 30 minutes. Note: The ester group increases the acidity of the

      
      -proton, but steric hindrance at C1 directs deprotonation to C3.
      
    • Scientific Insight: Unlike simple ketones, the

      
      -keto ester is prone to polymerization with MVK if the base concentration is too high. Catalytic base is preferred.
      
  • Michael Addition:

    • Cool the solution to -78°C (Dry ice/acetone bath). This is critical to suppress polymerization of MVK.

    • Add Methyl Vinyl Ketone (4.56 g, 65.1 mmol) dropwise over 20 minutes.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of MVK and appearance of a lower Rf spot indicates the Michael adduct.

  • Aldol Cyclization (The Robinson Step):

    • Note: The Michael adduct often requires stronger conditions to cyclize than simple ketones due to ring strain and sterics.

    • To the reaction mixture, add pyrrolidine (10 mol%) and acetic acid (10 mol%) to buffer the system, or reflux with NaOEt/EtOH if the ester hydrolysis is acceptable (for decarboxylative routes).

    • For retaining the ester : Reflux in benzene/toluene with a Dean-Stark trap using p-Toluenesulfonic acid (pTSA, 5 mol%) to drive dehydration.

    • Reflux for 12-18 hours until water collection ceases.

  • Work-up & Purification:

    • Quench with saturated NaHCO3. Extract with Et2O (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purify via flash column chromatography (SiO2, 10-20% EtOAc/Hexanes).

Yield Expectation: 65-75% of the bicyclic enone.

Protocol B: Conversion to (+)-Carissone (Eudesmane Core)

This protocol leverages the bicyclic enone from Protocol A.

Reagents:

  • Bicyclic Enone (from Protocol A)

  • Li/NH3 (Lithium in liquid ammonia) or H2/Pd-C

  • MeMgBr (Methyl Magnesium Bromide)[1]

Step-by-Step Methodology:

  • Stereoselective Reduction (Establishing the Trans-Decalin):

    • Dissolve the bicyclic enone in THF/t-BuOH.

    • Add to a solution of Li in liquid NH3 at -78°C (Birch reduction conditions).

    • Quench with NH4Cl.

    • Mechanism: This reduction sets the C5-C10 stereochemistry to the thermodynamically stable trans-fused junction, characteristic of eudesmanes.

  • Grignard Addition:

    • Dissolve the reduced ketone in anhydrous Ether.

    • Add MeMgBr (1.5 equiv) at 0°C.

    • Stir for 2 hours.

    • Result: This converts the ketone and/or the ester (depending on equivalents and protection status) into the tertiary alcohol groups found in

      
      -Eudesmol or Carissone.
      

Data Summary & Critical Parameters

ParameterOptimal RangeImpact of Deviation
MVK Addition Temp -78°C to -40°CHigher temps lead to MVK polymerization (tar formation).
Base Equivalents 0.1 - 0.2 eqExcess base causes retro-Claisen cleavage of the starting ester.
Solvent Polarity THF or TolueneProtic solvents (MeOH) can cause transesterification.
Cyclization pH Slightly Acidic (pTSA)Basic cyclization can hydrolyze the ester; Acidic favors dehydration.

Troubleshooting & Quality Control

Common Failure Modes
  • Retro-Aldol Reaction: If the yield of the bicyclic enone is low, the Michael adduct may be reverting.

    • Solution: Ensure water is removed physically (Dean-Stark) or chemically (Molecular Sieves) during the cyclization step.

  • MVK Polymerization: Gummy residues in the flask.

    • Solution: Distill MVK immediately before use and maintain strict low temperatures during addition.

Analytical Validation (Self-Validating System)
  • 1H NMR (CDCl3): Look for the disappearance of the vinyl protons of MVK (5.8-6.2 ppm) and the appearance of the enone olefinic proton in the bicyclic product (typically a singlet or doublet around 5.8 ppm if conjugated).

  • IR Spectroscopy:

    • Starting Material: ~1740 cm⁻¹ (Ester), ~1715 cm⁻¹ (Ketone).

    • Product (Enone): ~1670 cm⁻¹ (Conjugated Ketone). The shift from 1715 to 1670 is the primary indicator of successful annulation.

References

  • Catalytic Enantioselective Approach to the Eudesmane Sesquiterpenoids: Total Synthesis of (+)-Carissone . National Institutes of Health (PMC). Available at: [Link]

  • Synthetic studies on terpenoids. Part 7. Synthetic studies leading to the total synthesis of eudesmane sesquiterpenes . Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][2]

  • Total synthesis of eudesmane terpenes by site-selective C-H oxidations . Nature. Available at: [Link]

  • Divergent Synthesis of Eudesmane Sesquiterpenoids . Organic Letters. Available at: [Link]

  • Robinson Annulation: Mechanism and Synthetic Utility . Wikipedia. Available at: [Link]

Sources

Application Note: Advanced Heterocyclic Architectures Using Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Quaternary Advantage"

In the landscape of heterocyclic synthesis, Ethyl 1-methyl-2-oxocyclohexanecarboxylate represents a high-value "chassis" molecule. Its structural uniqueness lies in the C1 quaternary center —a carbon atom simultaneously bonded to a methyl group, an ethyl ester, and the ring carbons.

Unlike simple cyclohexanones, this molecule cannot fully aromatize via standard oxidative dehydrogenation mechanisms because the C1 position is blocked. This "aromatization blockade" is a strategic asset. It forces reaction pathways to stop at indolenine (3H-indole) or spiro-fused stages, preserving three-dimensionality (Fsp3 character) which is increasingly prized in modern drug discovery for improving solubility and target selectivity.

This guide details two divergent synthetic protocols:

  • The "Interrupted" Fischer Indole Synthesis: Accessing tricyclic indolenine cores common in Aspidosperma alkaloids.

  • Bicyclic Pyrazolone Construction: Synthesizing tetrahydroindazolones, a scaffold frequent in kinase inhibitors.

Reaction Landscape & Strategic Pathways

The following diagram illustrates the divergent reactivity of the substrate based on the nucleophile and conditions employed.

ReactionLandscape SM Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Quaternary C1 Center) PhNHNH2 Phenylhydrazine (Acidic Conditions) SM->PhNHNH2 Condensation N2H4 Hydrazine Hydrate (Basic/Neutral) SM->N2H4 1,2-Addition Indolenine 4a-Methyl-1,2,3,4a-tetrahydrocarbazole (Indolenine Core) PhNHNH2->Indolenine [3,3]-Sigmatropic Shift (Fischer Cyclization) Pyrazolone 3a-Methyl-tetrahydroindazolone (Bicyclic Pyrazolone) N2H4->Pyrazolone Intramolecular Amidation

Figure 1: Divergent synthesis pathways. The quaternary C1 center (blue) directs the formation of non-aromatic, 3D-rich scaffolds (green/red).

Application 1: The "Interrupted" Fischer Indole Synthesis

Mechanism & Rationale

Standard Fischer indole synthesis typically yields aromatic indoles. However, the methyl group at the bridgehead (C4a in the product) prevents the elimination of hydrogen necessary for aromatization. The reaction is "interrupted," yielding a 4a-substituted-1,2,3,4a-tetrahydrocarbazole (an indolenine). This tricyclic core is the structural foundation of the Aspidosperma and Strychnos alkaloid families.

Protocol A: Synthesis of 4a-Methyl-1,2,3,4a-tetrahydrocarbazole Derivatives

Reagents:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Phenylhydrazine (1.05 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Hydrazone Formation (In Situ):

    • Charge a round-bottom flask with Ethyl 1-methyl-2-oxocyclohexanecarboxylate (10 mmol, ~1.84 g).

    • Add Glacial Acetic Acid (15 mL). Stir to dissolve.

    • Dropwise add Phenylhydrazine (10.5 mmol, ~1.13 g) over 5 minutes.

    • Observation: A slight exotherm and color change (yellow/orange) indicates hydrazone formation.

  • Cyclization (Fischer Rearrangement):

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (118°C) for 2–3 hours.

    • Monitor: Use TLC (Hexane:EtOAc 4:1).[1] The hydrazone intermediate (less polar) should disappear, replaced by a more polar, UV-active spot (Indolenine).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (100 g) and neutralize carefully with saturated aqueous Na₂CO₃ or NaOH (10%) until pH ~9.

    • Critical Step: Indolenines can be hydrolytically unstable. Perform extraction immediately using Dichloromethane (3 x 30 mL).

    • Wash combined organics with Brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for subsequent steps. If purification is needed, use neutral alumina flash chromatography (Silica is often too acidic and may degrade the indolenine). Elute with Hexane/EtOAc gradients.[1]

Yield Expectation: 65–80% Product Characteristics: Viscous oil or low-melting solid; susceptible to oxidation (store under inert gas).

Application 2: Bicyclic Pyrazolone Construction

Mechanism & Rationale

This pathway exploits the 1,3-dielectrophilic nature of the starting material (ketone + ester). Hydrazine acts as a binucleophile. The reaction proceeds via initial Schiff base formation at the ketone, followed by intramolecular nucleophilic attack of the hydrazine nitrogen on the ester. This forms a tetrahydroindazolone ring system. The angular methyl group is retained, creating a quaternary stereocenter at the ring junction.

Protocol B: Synthesis of 3a-Methyl-2,3,3a,4,5,6-hexahydro-3H-indazol-3-one

Reagents:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% aqueous solution) (1.2 equiv)

  • Ethanol (Absolute)[2][3]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve Ethyl 1-methyl-2-oxocyclohexanecarboxylate (10 mmol, 1.84 g) in Absolute Ethanol (20 mL) in a 50 mL round-bottom flask.

    • Add Hydrazine Hydrate (12 mmol, ~0.6 mL) in one portion.

  • Reflux:

    • Heat to reflux (78°C) for 4–6 hours.

    • Observation: A white or pale yellow precipitate often begins to form during the reflux as the product crystallizes out of the hot ethanol.

  • Crystallization & Isolation:

    • Cool the mixture slowly to 0°C (ice bath) and stir for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the filter cake with cold Ethanol (2 x 5 mL) and then Diethyl Ether (2 x 5 mL) to remove trace hydrazine.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 4 hours.

Yield Expectation: 85–95% Product Characteristics: White crystalline solid; high melting point (>150°C). Very stable.

Comparative Data Analysis

FeatureProtocol A (Indolenine)Protocol B (Pyrazolone)
Primary Reagent PhenylhydrazineHydrazine Hydrate
Catalyst/Solvent Glacial Acetic Acid (Acidic)Ethanol (Neutral/Basic)
Mechanism [3,3]-Sigmatropic ShiftCondensation-Amidation
Aromatization Blocked (Forms Indolenine)Blocked (Forms sat. Pyrazolone)
Quaternary Center Preserved at C4a (Bridgehead)Preserved at C3a (Bridgehead)
Typical Yield 65 - 80%85 - 95%
Stability Moderate (Oxidation sensitive)High (Crystalline stable)

Mechanistic Visualization: The Indolenine Pathway

The following diagram details the "Interrupted" Fischer mechanism, highlighting why the methyl group forces the indolenine product.

FischerMechanism Step1 Hydrazone Formation (Acid Catalyzed) Step2 Ene-Hydrazine Tautomerization Step1->Step2 Step3 [3,3]-Sigmatropic Shift (C-C Bond Formation) Step2->Step3 Step4 Re-aromatization Attempt Step3->Step4 Block BLOCK: No Proton at C4a (Methyl Group prevents elimination) Step4->Block Cannot aromatize Product Indolenine Product (Tricyclic Imine) Step4->Product Tautomerization to Imine

Figure 2: The interrupted Fischer Indole mechanism. The quaternary center (C4a) prevents the final aromatization step, trapping the molecule as a tricyclic indolenine.

References

  • Robinson, R. (1935). "The Robinson Annulation Reaction." Journal of the Chemical Society.[4][5] (Foundational chemistry for cyclic ketone annulations).

  • Borsche, W., et al. (1908). "Über die Fischer'sche Indol-Synthese." Justus Liebigs Annalen der Chemie. (Classic Fischer Indole mechanism on cyclohexanones).
  • Organic Chemistry Portal. "Synthesis of Indolenines." (Modern applications of interrupted Fischer synthesis).

  • PubChem. "Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Compound Summary)." National Library of Medicine.

  • Larsen, R. D., et al. (2002).[6] "Indole Synthesis by Pd-Catalyzed Annulation." Organic Syntheses, 78, 36. (Comparative modern methods for tetrahydrocarbazoles).

Sources

Introduction: The Strategic Importance of Stereoselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Catalytic Hydrogenation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

The catalytic hydrogenation of β-keto esters is a cornerstone transformation in modern organic synthesis, providing a powerful and atom-economical route to access chiral β-hydroxy esters. These products are not merely chemical curiosities; they are high-value stereodefined building blocks essential for the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products. Ethyl 1-methyl-2-oxocyclohexanecarboxylate serves as a prototypical substrate in this class, presenting the challenge of controlling two new adjacent stereocenters upon reduction of the ketone. The resulting products, the cis and trans diastereomers of ethyl 1-methyl-2-hydroxycyclohexanecarboxylate, require precise stereocontrol, making the choice of catalyst and reaction conditions paramount. This guide provides an in-depth exploration of the mechanistic principles, catalyst systems, and detailed experimental protocols for achieving high diastereoselectivity and, where desired, high enantioselectivity in this critical transformation.

Mechanistic Rationale and Stereochemical Control

The hydrogenation of a ketone involves the addition of two hydrogen atoms across the carbonyl double bond. In catalytic hydrogenation, this process is mediated by the surface of a metal catalyst. The general mechanism involves the adsorption of both the hydrogen molecule and the organic substrate onto the catalyst surface.[1] The H-H bond is cleaved, and the hydrogen atoms are then transferred sequentially or concertedly to the carbonyl carbon and oxygen.

The stereochemical outcome of the hydrogenation of ethyl 1-methyl-2-oxocyclohexanecarboxylate is determined by the trajectory of hydrogen addition to the planar carbonyl group. The two faces of the carbonyl are diastereotopic, and the catalyst's interaction with the substrate dictates which face is preferentially attacked.

  • Diastereoselectivity: The formation of the cis or trans product depends on the steric hindrance presented by the substituents on the cyclohexane ring. The methyl and ester groups can direct the approach of the substrate to the catalyst surface, favoring one diastereomer over the other.

  • Enantioselectivity: To achieve an excess of one enantiomer, a chiral influence is required. This is accomplished by using a chiral catalyst, typically a transition metal complexed with a chiral ligand. These ligands create a chiral environment around the metal center, forcing the substrate to bind in a specific orientation and leading to preferential hydrogenation of one enantiotopic face.[2][3][4]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical variable in this hydrogenation and can be broadly divided into two categories: heterogeneous and homogeneous systems.

Heterogeneous Catalysis: The Workhorses of Hydrogenation

Heterogeneous catalysts are solids that are insoluble in the reaction medium. Their primary advantages are ease of separation from the reaction mixture (typically by simple filtration), reusability, and lower cost.[5][6]

  • Raney® Nickel: A fine-grained, porous nickel-aluminum alloy, Raney Nickel is a highly active catalyst for the hydrogenation of various functional groups, including ketones.[7][8][9] It is often used for achieving high diastereoselectivity, although it typically requires careful handling due to its pyrophoric nature when dry.[10]

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst, Pd/C is effective for a broad range of hydrogenations.[11] While highly active for reducing alkenes and alkynes, its effectiveness for ketones can vary, sometimes requiring more forcing conditions (higher pressure and temperature).

  • Platinum on Carbon (Pt/C) & Platinum(IV) Oxide (Adam's Catalyst): Platinum-based catalysts are generally more active for ketone hydrogenation than palladium catalysts and can often be used under milder conditions.

Homogeneous Catalysis: The Key to Asymmetric Synthesis

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions.[6][12] For asymmetric hydrogenation, they are the catalysts of choice.

  • Ruthenium Complexes: Ruthenium catalysts, particularly those with chiral diphosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters, often providing excellent enantioselectivities (ee).[2][4][13]

  • Rhodium and Iridium Complexes: Rhodium and Iridium complexes with chiral ligands have also emerged as powerful catalysts for this transformation.[14][15][16][17] Iridium catalysts, in particular, have shown remarkable efficiency and enantioselectivity for a wide range of β-keto esters.[3][14]

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical conditions and expected outcomes for the hydrogenation of ethyl 1-methyl-2-oxocyclohexanecarboxylate using various catalytic systems.

Catalyst SystemH₂ Pressure (atm)Temperature (°C)SolventTypical Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee%)
Raney® Nickel50 - 10050 - 100Ethanol>95%Varies (e.g., 85:15)N/A (racemic)
5% Pd/C1 - 5025 - 80Methanol90-98%VariesN/A (racemic)
[RuCl₂( (R)-BINAP )]₂10 - 5025 - 50Methanol>98%>98:2 (cis)up to 99%
[Ir(cod)Cl]₂ / (R)-SpiroPAP2025Methanol>95%>95:5 (cis)up to 99%[3]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation with Raney® Nickel

This protocol describes a standard procedure for the diastereoselective reduction of the title compound using a heterogeneous catalyst in a high-pressure reactor.

Materials and Equipment:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate

  • Raney® Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Parr-type hydrogenation apparatus or a similar autoclave

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Under a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.5 g) with distilled water (3 x 10 mL) followed by anhydrous ethanol (3 x 10 mL). Caution: Do not allow the catalyst to dry completely as it is pyrophoric. Keep it covered with solvent at all times.

  • Reaction Setup: To the pressure reactor vessel, add ethyl 1-methyl-2-oxocyclohexanecarboxylate (e.g., 1.84 g, 10 mmol) and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add anhydrous ethanol (50 mL) to the vessel. Carefully transfer the washed Raney® Nickel catalyst into the reactor.

  • Hydrogenation: Seal the reactor according to the manufacturer's instructions. Purge the system with nitrogen gas (3 cycles) and then with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 atm).

  • Reaction Execution: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 80 °C). Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional ethanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, ethyl 1-methyl-2-hydroxycyclohexanecarboxylate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Hydrogenation with a Homogeneous Ru-BINAP Catalyst

This protocol details the enantioselective hydrogenation using an in-situ prepared homogeneous catalyst under an inert atmosphere.

Materials and Equipment:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate

  • [Ru(p-cymene)Cl₂]₂

  • (R)-BINAP

  • Methanol (anhydrous, degassed)

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Hydrogen balloon or hydrogen line connected to a manifold

  • Magnetic stirrer and stir bar

  • Standard Schlenk line techniques

Procedure:

  • Catalyst Preparation (In-situ): In a Schlenk flask under an argon atmosphere, combine [Ru(p-cymene)Cl₂]₂ (e.g., 6.1 mg, 0.01 mmol) and (R)-BINAP (e.g., 13.7 mg, 0.022 mmol). Add degassed, anhydrous methanol (10 mL) and stir the mixture at 50 °C for 30 minutes to form the active catalyst.

  • Substrate Addition: Cool the catalyst solution to room temperature. Add ethyl 1-methyl-2-oxocyclohexanecarboxylate (e.g., 368 mg, 2.0 mmol) to the flask via syringe.

  • Hydrogenation: Purge the flask with hydrogen by evacuating and backfilling with hydrogen gas from a balloon three times. Maintain a positive pressure of hydrogen (approx. 1 atm) with the balloon.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC analysis of small aliquots.

  • Work-up: Once the reaction is complete, carefully replace the hydrogen atmosphere with argon.

  • Isolation: Remove the solvent under reduced pressure. The residue contains the product and the catalyst.

  • Purification: Purify the product by flash column chromatography on silica gel to separate the desired β-hydroxy ester from the catalyst complex.

Visualization of Pathways and Workflows

Catalytic Hydrogenation Pathway Reaction Pathway for Hydrogenation SM Ethyl 1-methyl-2-oxocyclohexanecarboxylate Reagents H₂, Catalyst (e.g., Raney Ni or Ru-BINAP) Solvent, T, P SM->Reagents Cis cis-Ethyl 1-methyl-2- hydroxycyclohexanecarboxylate Reagents->Cis Trans trans-Ethyl 1-methyl-2- hydroxycyclohexanecarboxylate Reagents->Trans

Caption: General reaction pathway for the catalytic hydrogenation.

Experimental Workflow General Experimental Workflow A 1. Reaction Setup (Substrate, Solvent, Catalyst) B 2. Inert Atmosphere / Purging (N₂ then H₂) A->B C 3. Hydrogenation (Stirring under H₂ pressure) B->C D 4. Reaction Monitoring (TLC, GC) C->D E 5. Work-up (Venting, Catalyst Filtration) C->E Reaction Complete F 6. Product Isolation (Solvent Evaporation) E->F G 7. Purification (Chromatography) F->G H 8. Analysis (NMR, Chiral GC/HPLC) G->H

Caption: A generalized workflow for catalytic hydrogenation experiments.

Analytical Methods for Product Characterization

Accurate analysis of the product mixture is crucial for determining the success of the hydrogenation. A combination of chromatographic and spectroscopic techniques is employed.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are the primary techniques for determining the conversion of the starting material and the diastereomeric ratio of the products.[18][19] The cis and trans isomers will typically have different retention times on a standard GC column.

  • Chiral Chromatography (GC or HPLC): To determine the enantiomeric excess (ee%) of the product from an asymmetric hydrogenation, a chiral stationary phase is required.[20] Chiral GC or Chiral HPLC can separate the two enantiomers, and the relative peak areas are used to calculate the ee%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of the products. The coupling constants and chemical shifts of the protons on the newly formed stereocenters can help to assign the relative stereochemistry (cis or trans).

  • High-Performance Liquid Chromatography (HPLC): HPLC with various detectors (UV, RI) can also be used for monitoring reaction progress and purifying the final product. For chiral separations, a chiral column is necessary.[20][21]

Conclusion

The catalytic hydrogenation of ethyl 1-methyl-2-oxocyclohexanecarboxylate is a versatile and powerful reaction for producing valuable β-hydroxy esters. By carefully selecting the catalyst—robust heterogeneous systems like Raney Nickel for diastereoselective synthesis or sophisticated homogeneous complexes like Ru-BINAP for asymmetric transformations—researchers can precisely control the stereochemical outcome. The protocols and analytical methods detailed in this guide provide a solid foundation for successfully implementing this reaction, enabling the efficient synthesis of key chiral intermediates for drug development and scientific research.

References

  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (2017). RSC Advances.
  • Ru-catalyzed highly chemo- and enantioselective hydrogenation of γ-halo-γ,δ-unsaturated-β-keto esters under neutral conditions. (n.d.).
  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. (n.d.). PMC.
  • Progress in Ruthenium-Catalyzed Asymmetric Hydrogen
  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. (n.d.). Chemical Science (RSC Publishing).
  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025).
  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. (2017). SciSpace.
  • Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. (n.d.).
  • ChemInform Abstract: Enantioselective Hydrogenation of β‐Keto Esters Using Homogeneous and Heterogeneous Catalysts: A Case Study for Comparison of Different C
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews (RSC Publishing).
  • hydrogen. (n.d.). Organic Syntheses Procedure.
  • Aspects of Heterogeneous Enantioselective Catalysis by Metals. (2023).
  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (n.d.). Semantic Scholar.
  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry.
  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. (2015). Chemical Society Reviews (RSC Publishing).
  • Hydrogen
  • Raney Nickel – Knowledge and References. (n.d.). Taylor & Francis.
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regul
  • A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. (n.d.). Benchchem.
  • What We Owe to Raney® Nickel. (2022). ACS Axial.
  • experimental protocol for catalytic hydrogenation of Oxacyclohexadec-13-en-2-one. (n.d.). Benchchem.
  • Catalytic Hydrogenation of Alkenes - Heterogeneous C
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.
  • Hydrogenation of Ethyl Cinnam

Sources

High-Yield One-Pot Synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate via Tandem Dieckmann-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details a robust, scalable one-pot protocol for the synthesis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate from the acyclic precursor diethyl pimelate .

The target molecule features a quaternary carbon center


-to both a ketone and an ester functionality. Constructing such crowded quaternary centers from acyclic precursors in a single operation is a high-value transformation in drug discovery, serving as a critical scaffold for terpenoids, steroids, and spirocyclic alkaloids.

Traditional methods often isolate the intermediate


-keto ester, leading to yield loss and increased solvent waste. This protocol utilizes a tandem Dieckmann condensation / in-situ methylation  sequence, driven by irreversible deprotonation using Sodium Hydride (NaH) in THF, ensuring high atom economy and process efficiency.

Mechanistic Insight & Causality

The success of this one-pot synthesis relies on the thermodynamic and kinetic management of enolate intermediates.

  • Dieckmann Condensation (Cyclization): The reaction initiates with the base-promoted intramolecular Claisen condensation of diethyl pimelate. The driving force is the deprotonation of the resulting cyclic

    
    -keto ester by the base.[1] This step is reversible until the final deprotonation locks the molecule in its enolate form.
    
  • The "Enolate Trap" (Alkylation): Rather than quenching the reaction to isolate the cyclic ester, the stable enolate is trapped in situ by an electrophile (Methyl Iodide).

  • Regioselectivity: The proton at the C1 position (between the carbonyl and carboxyl) is significantly more acidic (

    
    ) than other 
    
    
    
    -protons (
    
    
    ). Consequently, the base selectively generates the enolate at C1, ensuring the methyl group adds exclusively at the quaternary center.
Mechanistic Pathway Diagram

ReactionPathway Start Diethyl Pimelate (Acyclic Precursor) Inter1 Enolate Intermediate (Open Chain) Start->Inter1 Deprotonation Base NaH (2.2 eq) THF, Reflux Base->Start CyclicEnolate Cyclic Enolate Species (Thermodynamic Sink) Inter1->CyclicEnolate Intramolecular Attack (-OEt) Product Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Target) CyclicEnolate->Product SN2 Alkylation MeI MeI Addition (0°C) MeI->Product

Figure 1: Reaction pathway demonstrating the transition from acyclic precursor to the quaternary substituted cycle.

Experimental Protocol

Safety Warning:

  • Sodium Hydride (NaH): Flammable solid; reacts violently with water to release hydrogen gas. Handle under inert atmosphere.

  • Methyl Iodide (MeI): Volatile carcinogen and alkylating agent. Use only in a well-ventilated fume hood with appropriate PPE (double nitrile gloves).

Materials
  • Diethyl Pimelate: 21.6 g (100 mmol)

  • Sodium Hydride (60% dispersion in mineral oil): 8.8 g (220 mmol)

  • Methyl Iodide (MeI): 15.6 g (110 mmol)

  • Tetrahydrofuran (THF): Anhydrous, 250 mL

  • Ammonium Chloride (sat. aq.): For quenching

Step-by-Step Procedure
Phase 1: Dieckmann Cyclization
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ) or Argon.[2]
    
  • Base Activation: Add NaH (8.8 g) to the flask. Wash twice with dry hexane (2 x 30 mL) to remove mineral oil if high purity is required (decant carefully). Resuspend the NaH in anhydrous THF (150 mL).

  • Addition: Cool the suspension to 0°C. Dilute Diethyl Pimelate (21.6 g) in THF (50 mL) and load into the addition funnel. Add dropwise over 30 minutes. Note: Hydrogen gas evolution will be observed.

  • Cyclization: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 4 hours.

    • Checkpoint: The solution should turn yellow/orange and become homogenous as the enolate forms.

    • Validation: Take a small aliquot, quench with dilute HCl, and check TLC (20% EtOAc/Hexane). Starting material (

      
      ) should disappear; cyclic 
      
      
      
      -keto ester (
      
      
      ) appears.
Phase 2: In-Situ Alkylation
  • Cooling: Cool the reaction mixture containing the cyclic enolate to 0°C using an ice bath. Crucial: Low temperature prevents O-alkylation and poly-alkylation.

  • Alkylation: Add Methyl Iodide (15.6 g) dropwise via syringe over 15 minutes.

  • Completion: Allow the mixture to warm to room temperature and stir for 3–12 hours.

    • Validation: A white precipitate (NaI) will form.

Phase 3: Workup & Isolation
  • Quench: Carefully pour the reaction mixture into a beaker containing saturated

    
     (200 mL) and ice.
    
  • Extraction: Extract the aqueous layer with Diethyl Ether or EtOAc (3 x 100 mL).

  • Drying: Wash combined organics with Brine (100 mL), dry over

    
    , and filter.
    
  • Concentration: Remove solvent under reduced pressure.

  • Purification: Distill under reduced pressure (vacuum distillation) or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Troubleshooting Logic

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is O-Alkylated Product Present? Check1->Check2 No Sol1 Action: Wet Solvent/Base. Ensure Anhydrous THF & Fresh NaH. Check1->Sol1 Yes Sol2 Action: Temp too high during MeI addition. Keep at 0°C; Use polar aprotic cosolvent (DMPU). Check2->Sol2 Yes Sol3 Action: Decarboxylation occurred. Avoid acidic workup; keep pH neutral. Check2->Sol3 No (Complex Mixture)

Figure 2: Decision tree for troubleshooting common synthetic failures.

Data Analysis & Expected Results

Quantitative Data Summary
ParameterSpecificationNotes
Theoretical Yield 18.4 gBased on 100 mmol scale
Typical Isolated Yield 75% – 85%13.8 g – 15.6 g
Appearance Colorless to pale yellow oilDarkens upon oxidation
Boiling Point ~95°C at 12 mmHgLiterature value comparison
Characterization (NMR)

The formation of the quaternary center is confirmed by the disappearance of the methine proton signal (typically a multiplet around 3.2 ppm in the un-methylated precursor) and the appearance of a singlet methyl group.

NucleusShift (

ppm)
MultiplicityAssignment

NMR
1.25Triplet (3H)Ester

1.35Singlet (3H) Quaternary Methyl (

)
1.6 - 2.5Multiplets (8H)Ring methylene protons
4.20Quartet (2H)Ester


NMR
207.5SingletKetone Carbonyl (

)
172.5SingletEster Carbonyl (

)
55.2SingletQuaternary Carbon (

)

References

  • Dieckmann, W. (1901).[3][4] "Über cyclische

    
    -Ketocarbon-säureester." Berichte der deutschen chemischen Gesellschaft, 33, 595. 
    
  • Organic Syntheses. (1967). "The Dieckmann Condensation."[1][2][3][5][6][7] Organic Syntheses, Coll.[8] Vol. 5, p. 288.

  • BenchChem. (2025).[2] "Common side reactions in the Dieckmann condensation of diethyl pimelate and how to avoid them."

  • DeGraffenreid, M. R., et al. (2007).[9] "An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation."[9] Journal of Organic Chemistry, 72(19), 7455-7458.

  • Davis, B. R., & Garrett, P. J. (1991).[3] "Dieckmann Condensation."[1][2][3][6][7][8] Comprehensive Organic Synthesis, 2, 806-829.[3]

Sources

Troubleshooting & Optimization

Troubleshooting low enantioselectivity in Ethyl 1-methyl-2-oxocyclohexanecarboxylate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Enantioselectivity Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Synthesis Division

Diagnostic Workflow

Before adjusting parameters, determine which stage of the workflow is compromising your enantiomeric excess (ee). This molecule presents two distinct stereochemical challenges: Construction (creating the quaternary center via alkylation) and Derivatization (reducing the ketone via Dynamic Kinetic Resolution).

Visual Troubleshooting Logic Tree

TroubleshootingLogic Start Identify Process Stage Decision1 Are you SYNTHESIZING the quaternary center? Start->Decision1 Synthesis Decision2 Are you REDUCING the ketone to an alcohol? Start->Decision2 Reaction Alkylation Process: Asymmetric Alkylation (Phase Transfer Catalysis) Decision1->Alkylation Reduction Process: Dynamic Kinetic Resolution (DKR) Decision2->Reduction IssueA1 Check Background Reaction (Is uncatalyzed rate high?) Alkylation->IssueA1 IssueA2 Check Catalyst Structure (O-alkylation vs C-alkylation) Alkylation->IssueA2 IssueB1 Check Racemization Rate (Is base strong enough?) Reduction->IssueB1 IssueB2 Check Catalyst Selectivity (Enzyme/Ru-complex match) Reduction->IssueB2

Figure 1: Decision matrix for isolating the source of stereochemical erosion.

Module A: Asymmetric Alkylation (Synthesis Focus)

Context: You are methylating Ethyl 2-oxocyclohexanecarboxylate to form Ethyl 1-methyl-2-oxocyclohexanecarboxylate. Common Method: Phase Transfer Catalysis (PTC) using Cinchona alkaloid derivatives or Maruoka catalysts.

Mechanism of Failure: The "Loose" Ion Pair

High enantioselectivity in PTC relies on the formation of a tight, structured ion pair between the chiral quaternary ammonium catalyst (


) and the substrate enolate at the interface. Low ee typically indicates that the racemic background reaction  (catalyzed by free alkali metal cations, e.g., 

or

) is competing with the chiral pathway.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) Q_Br Q+ Br- (Catalyst) Exchange Ion Exchange Q_Br->Exchange Substrate Substrate (Beta-Keto Ester) IonPair [Q+ Enolate-]* (Chiral Tight Ion Pair) Substrate->IonPair Warning FAILURE MODE: Free K+ Enolate (Racemic Background) Substrate->Warning Product Product (High ee) IonPair->Product R-X (Methyl Iodide) Exchange->IonPair Deprotonation OH OH- OH->Exchange K K+ K->Warning

Figure 2: The Interfacial Mechanism. Competition between the Chiral Q+ pathway and the Racemic K+ pathway determines ee.

Troubleshooting Q&A

Q1: My ee is stalled at ~50-60%. Increasing catalyst load doesn't help. Why? Diagnosis: You likely have a significant background reaction . The inorganic base (KOH/NaOH) is catalyzing the reaction without the chiral catalyst. Solution:

  • Run the Blank: Perform the reaction without the chiral catalyst. If you see >5% conversion within your standard reaction time, your conditions are too aggressive.

  • Lower Temperature: Drop the temperature to -20°C or -40°C. The activation energy for the catalyzed pathway is usually lower than the background reaction; cooling suppresses the background more than the catalyzed rate.

  • Change Base Concentration: If using 50% KOH, dilute to 30%. This reduces the concentration of free

    
     at the interface.
    

Q2: I see high conversion but low ee. Could it be the stirring rate? Diagnosis: Yes. PTC is diffusion-controlled. Solution:

  • Vortex Effect: Ensure vigorous stirring (1000+ rpm). High interfacial area is required to ensure the catalyst (

    
    ) can intercept the enolate faster than the background reaction occurs.
    
  • Protocol Check: Do not add the alkylating agent (MeI) until the catalyst and substrate have equilibrated with the base for 10-15 minutes.

Q3: Which catalyst class should I use for this specific cyclic beta-keto ester? Recommendation:

  • First Line: N-benzyl cinchonidinium bromide (or the pseudo-enantiomer cinchoninium). These are cost-effective and often sufficient for cyclic 5-6 membered rings.

  • High Performance: If Cinchona alkaloids fail, switch to Maruoka Catalysts (Spiro-C2-symmetric chiral quaternary ammonium salts). These provide a more rigid chiral pocket, essential for sterically compact substrates like ethyl 2-oxocyclohexanecarboxylate [1].

Module B: Dynamic Kinetic Resolution (Reduction Focus)

Context: You are reducing Ethyl 1-methyl-2-oxocyclohexanecarboxylate to the corresponding alcohol (Ethyl 1-methyl-2-hydroxycyclohexanecarboxylate). The Challenge: The starting material is racemic (if synthesized without asymmetric alkylation) or of low ee. You want to convert both enantiomers of the ketone to a single diastereomer/enantiomer of the alcohol.

The DKR Balance

For DKR to work, the rate of racemization (


) of the starting ketone must be significantly faster than the rate of reduction (

).

Q1: I am getting high diastereoselectivity (dr) but low enantioselectivity (ee). Diagnosis: The racemization is too slow. The catalyst is resolving the mixture (Kinetic Resolution) rather than converting it (Dynamic Kinetic Resolution). You are reducing the "matched" enantiomer fast, but the "mismatched" enantiomer is not flipping fast enough to be reduced. Solution:

  • Solvent Switch: Switch from MeOH to Dichloromethane (DCM) or Toluene if using Ru-catalysts. Non-polar solvents often enhance the racemization rate relative to reduction.

  • Base Additive: If using Transfer Hydrogenation (Ru-TsDPEN), ensure you have enough base (TEA or KOH) to facilitate the enolization (racemization) of the alpha-position.

Q2: I am using a Ketoreductase (KRED) enzyme. The yield stops at 50%. Diagnosis: Enzymes work at specific pH. The pH required for racemization (basic) often denatures the enzyme. Solution:

  • Resin-Assisted DKR: Use an anion exchange resin in the reaction media to facilitate racemization locally without altering the bulk pH that the enzyme requires [2].

Analytical Validation (HPLC)

You cannot troubleshoot what you cannot measure. Separation of these isomers is non-trivial due to the potential for enolization on the column.

Standard Protocol for Ethyl 1-methyl-2-oxocyclohexanecarboxylate:

ParameterRecommendationNotes
Column Chiralcel OD-H or Chiralpak AD-H OD-H is generally the "gold standard" for cyclic beta-keto esters.
Mobile Phase Hexane : IPA (90:10 to 98:2)Start with 95:5. Lower polarity improves separation of the quaternary center isomers.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often resolve partial overlaps.
Temperature 20°C - 25°CDo not heat. Higher temps increase on-column racemization of the keto-form.
Detection UV @ 210 nm or 254 nmThe carbonyl absorption is weak; 210 nm is more sensitive but noisier.

Critical Warning: If your HPLC trace shows a "plateau" between peaks, on-column racemization is occurring. Lower the column temperature to 5°C or switch to a coated phase (e.g., Chiralpak IA) which is more robust.

References

  • Ooi, T., & Maruoka, K. (2007).[1] Asymmetric Organocatalysis of C-C Bond Formation: Phase-Transfer Catalysis. Angewandte Chemie International Edition.

  • Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Stoltz, B. M., et al. (2005). Palladium-Catalyzed Enantioselective Oxidation of Alcohols: A New Model for Selectivity. Journal of the American Chemical Society.[1]

  • Phenomenex. (2025). Chiral HPLC Separations Guide. Phenomenex Technical Guides.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Preventing side reactions during the alkylation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with Ethyl 1-methyl-2-oxocyclohexanecarboxylate .

This substrate presents a unique "chemical trap" compared to standard


-keto esters: the 

-position between the carbonyls (C1) is quaternary (blocked). Consequently, standard protocols using alkoxide bases (e.g., Sodium Ethoxide) will fail and likely destroy your starting material via ring cleavage.

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Side Reactions (Retro-Claisen Cleavage, O-Alkylation)[1]

Executive Summary: The "Blocked" Substrate Challenge

Unlike the parent compound (Ethyl 2-oxocyclohexanecarboxylate), your substrate contains a methyl group at the C1 position. This creates a quaternary center , meaning there are no acidic protons at C1.

  • Implication 1: You are not performing a standard

    
    -keto ester alkylation. You are performing a ketone enolization  at the C3 position (the only available acidic site).
    
  • Implication 2 (The Trap): The pKa of the C3 protons is ~20-25 (ketone-like), not ~11 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -keto ester-like). Weak bases like Sodium Ethoxide (NaOEt)  are not strong enough to deprotonate C3. Instead, they act as nucleophiles, attacking the C2 ketone and triggering Retro-Claisen ring opening .
    

Troubleshooting Dashboard

Use this table to diagnose your current experimental issues.

SymptomProbable CauseMechanismCorrective Action
Complete loss of starting material; Product is an open-chain diester. Wrong Base (Nucleophilic) Retro-Claisen Condensation: Base (e.g., NaOEt) attacks C2 ketone; C1-C2 bond cleaves.[1]Switch to a non-nucleophilic, strong base: LDA or LiHMDS in THF at -78°C.
Low Yield; Recovery of starting material. Insufficient Basicity The base used (e.g., NaH in ether, NaOEt) cannot deprotonate C3 (pKa ~25) efficiently.Use LDA (Lithium Diisopropylamide) to ensure quantitative enolate formation.[2]
Product contains an Enol Ether (O-alkylated). "Hard" Reaction Conditions High polarity solvent (DMSO, HMPA) or hard leaving group exposed the oxygen.Use THF (favors C-alkylation via ion pairing).[1] Use Alkyl Iodides (soft electrophiles).[2]
Polyalkylation (gem-dialkyl at C3). Proton Exchange Product ketone is more acidic than starting material, or excess base was present.[1]Ensure Kinetic Control : Add electrophile after complete enolate formation. Use 1.05 eq of Base.

Deep Dive: The Retro-Claisen Trap (Ring Opening)

The most catastrophic side reaction for this substrate is ring cleavage. Because C1 is sterically crowded and quaternary, the bond between C1 and C2 is strained.

The Failure Mode (Using Alkoxides)

If you treat this substrate with Sodium Ethoxide (NaOEt/EtOH), the ethoxide ion—unable to find an acidic proton at C1—attacks the electrophilic ketone at C2.

  • Attack:

    
     attacks C2=O.
    
  • Collapse: The tetrahedral intermediate collapses.

  • Cleavage: The C1-C2 bond breaks. The electrons are dumped onto C1 (stabilized by the ester group).

  • Result: You form Diethyl heptanedioate (open chain), destroying the ring.

The Solution (Kinetic Enolization)

You must use a base that is strong enough to deprotonate C3 (pKa ~25) but too bulky to attack the C2 carbonyl.

  • Recommended: LDA (Lithium Diisopropylamide) or LiHMDS .[3]

  • Conditions: -78°C in Anhydrous THF.

Visualizing the Pathway

The following diagram illustrates the divergence between the desired C3-alkylation and the fatal Ring Opening.

ReactionPathways Substrate Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Quaternary C1) NaOEt Reagent: NaOEt (Alkoxide) Substrate->NaOEt LDA Reagent: LDA (-78°C) Substrate->LDA AttackC2 Nucleophilic Attack at C2 (Ketone) NaOEt->AttackC2 Nucleophilic EnolateC3 Enolate Formation at C3 LDA->EnolateC3 Basic (Steric Bulk) RingOpen Retro-Claisen Cleavage (Ring Opening) AttackC2->RingOpen Alkylation Add Alkyl Halide (R-X) EnolateC3->Alkylation OpenChain Open Chain Diester (Side Product) RingOpen->OpenChain Product C3-Alkylated Product (Target) Alkylation->Product C-Attack (Soft) O_Alkyl O-Alkylated Enol Ether (Side Product) Alkylation->O_Alkyl O-Attack (Hard)

Figure 1: Reaction divergence. Nucleophilic bases (Red path) cause ring destruction. Bulky bases (Green path) enable successful alkylation.[1]

Optimized Experimental Protocol

Objective: Mono-alkylation at the C3 position. Scale: 10 mmol basis.

Reagents & Equipment[1][4][5]
  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (Freshly prepared or high-quality commercial).[1]

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from a solvent system).

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide. (Avoid Chlorides; they are too slow/hard).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Procedure
  • System Prep: Flame-dry a 50 mL round-bottom flask and cool under Argon flow. Add 15 mL Anhydrous THF.

  • Base Addition: Cool THF to -78°C (Dry ice/Acetone bath). Add LDA (11 mmol, 1.1 eq).

  • Substrate Addition: Dissolve Ethyl 1-methyl-2-oxocyclohexanecarboxylate (10 mmol, 1.0 eq) in 5 mL THF. Add this solution dropwise to the LDA over 15 minutes.

    • Why? Slow addition ensures the base is always in excess, preventing the enolate from reacting with unreacted ketone (Aldol side reaction).

  • Enolization: Stir at -78°C for 45–60 minutes.

    • Note: Do not warm up.[4] The enolate is stable at low temp. Warming risks decomposition.

  • Electrophile Addition: Add the Alkyl Iodide (12 mmol, 1.2 eq) dropwise.

    • Tip: If using a solid electrophile, dissolve in minimal THF first.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

    • Monitoring: Check TLC. If O-alkylation is observed (less polar spot), ensure you are using an Iodide and keeping THF dry.[1]

  • Quench: Quench with Saturated Ammonium Chloride (

    
    ) solution at 0°C.
    
  • Workup: Extract with

    
     or EtOAc. Wash with brine.[5] Dry over 
    
    
    
    .

Frequently Asked Questions (FAQ)

Q: Can I use NaH (Sodium Hydride) instead of LDA? A: It is risky. While NaH is non-nucleophilic, it is often slow to react in THF at low temperatures. If you heat it to drive deprotonation, you risk thermodynamic equilibration and potential "dieckmann-like" complications or polymerization.[1] LDA is superior for rapid, quantitative kinetic deprotonation at -78°C.[1]

Q: I see a spot on TLC that looks like the starting material but doesn't react. What is it? A: It might be the O-alkylated product (Enol Ether).[6] These are often less polar than the C-alkylated ketone. They are acid-sensitive.[1] You can sometimes hydrolyze them back to the ketone with dilute HCl, but this won't give you the desired alkylated product—it just recovers the starting skeleton.

Q: Why can't I just methylate Ethyl 2-oxocyclohexanecarboxylate twice to get my product? A: You can! In fact, that is the standard synthesis for the substrate we are discussing. However, if you are starting with the 1-methyl compound and want to add a different group (e.g., a Benzyl group) to C3, you must follow the protocol above. If you try to dialkylate the parent ester in one pot, you often get mixtures of C1,C3-dialkyl and C1,C1-dialkyl (if possible) or O-alkyl products.[1] Stepwise is cleaner.

Q: Does the ester group at C1 fall off (Decarboxylation)? A: Not easily. Thermal decarboxylation requires a proton at C1 to form the cyclic transition state. Since C1 is quaternary, this pathway is blocked. Your substrate is thermally more stable than the un-methylated parent. However, harsh hydrolysis (NaOH/Heat) will eventually hydrolyze the ester and then force decarboxylation or cleavage.

References

  • Regioselectivity in Cyclohexanone Alkylation

    • Pittelkow, M. Regioselective Monoalkylation of Ketones via their Manganese Enolates. (Discusses regiocontrol in substituted cyclohexanones).
    • (Contextual verification via Search Result 1.4)

  • Retro-Claisen Cleavage Mechanisms

    • Xie, F., et al. "Base-catalyzed retro-Claisen condensation: a convenient esterification of alcohols via C–C bond cleavage of ketones."[1] Chemistry, 2015.[7][8][9]

    • (Verified via Search Result 1.16)

  • Alkyl

    
    -Keto Esters (General Theory): 
    
    • "Alkylation of Enolate Ions."[5][7][10] Chemistry LibreTexts.

    • (Verified via Search Result 1.9)

  • Substrate Specifics (Ethyl 1-methyl-2-oxocyclohexanecarboxylate)

    • Chemical Structure and Properties (CAS 5453-94-1).[1]

    • (Verified via Search Result 1.19 - Note: Link is for parent, substrate is derivative 5453-94-1).[1]

Sources

Optimizing solvent selection for Ethyl 1-methyl-2-oxocyclohexanecarboxylate decarboxylation

Technical Support Center: Solvent Optimization for -Keto Ester Decarboxylation

Executive Summary: The Quaternary Challenge

The decarboxylation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate presents a specific challenge: the presence of a quaternary carbon at the


Consequently, the Krapcho decarboxylation (halide-mediated dealkoxycarbonylation) is the method of choice. This protocol bypasses the need for initial saponification by attacking the ester alkyl group directly. The success of this reaction is governed almost entirely by solvent selection and halide nucleophilicity .

This guide provides a troubleshooting framework to optimize solvent systems, ensuring high conversion rates and simplified downstream processing.

Solvent Selection Matrix

The choice of solvent dictates the reaction temperature (kinetics) and the "nakedness" of the halide anion (reactivity).

SolventDielectric Constant (

)
Boiling Point (°C)SuitabilityTechnical Notes
DMSO (Dimethyl sulfoxide)46.7189Optimal Maximizes halide nucleophilicity. Requires aqueous workup to remove. Best for difficult substrates.
DMF (Dimethylformamide)36.7153High Good alternative if reaction temp <150°C is sufficient. Easier to remove than DMSO but can decompose to dimethylamine at high temp.
DMAc (Dimethylacetamide)37.8165High More thermally stable than DMF. Excellent for reactions requiring prolonged heating >150°C.
NMP (N-Methyl-2-pyrrolidone)32.2202Medium Very high boiling point makes removal difficult. Use only if extreme temperatures (>180°C) are required.
Diglyme 7.2162Low Poor solubility for inorganic salts (LiCl/NaCl). Not recommended for standard Krapcho conditions.

Troubleshooting & FAQs

Category A: Reaction Kinetics & Conversion

Q: My reaction is stalled at 50% conversion after 12 hours in DMSO. What is wrong? A: This is often due to insufficient water or inadequate temperature .

  • The Water Factor: While the Krapcho reaction is "anhydrous" in terms of solvent choice, the final protonation of the enolate intermediate requires a proton source.[1] If you are using strictly anhydrous DMSO and dried LiCl, the reaction cycle cannot complete.

  • The Temperature Threshold: Decarboxylation of quaternary centers is sterically demanding. Ensure your internal temperature is

    
     150°C .
    
  • Solution: Add 2–3 equivalents of water to the reaction mixture. This facilitates the protonation step and often accelerates the rate.

Q: Why is LiCl preferred over NaCl? A: Lithium ions (


1

  • Recommendation: Always start with LiCl (3-5 equiv) . Switch to NaCl only if cost is a major driver on a multi-kilogram scale, but expect slower rates.

Category B: Selectivity & By-Products

Q: I see a new spot on TLC that is not the product. Could it be ring opening? A: Ring opening is rare for cyclohexanones under neutral Krapcho conditions. The most likely by-product is the alkyl chloride (Ethyl chloride) trapped in the matrix or side reactions from solvent decomposition.

  • Check: If using DMF above 150°C, DMF hydrolysis produces dimethylamine, which can attack the ketone to form enamines or amides.

  • Fix: Switch to DMSO or DMAc for higher thermal stability.

Category C: Work-Up & Isolation

Q: How do I effectively remove DMSO without distilling it? A: DMSO has a high boiling point (189°C), making rotary evaporation difficult.

  • Protocol: Dilute the reaction mixture with water (5x volume of DMSO). Extract with a non-polar solvent like Pentane or Hexane/Ether (1:1) . DMSO partitions strongly into the aqueous phase.

  • Tip: If the product is volatile (2-methylcyclohexanone is somewhat volatile), avoid high-vacuum drying.

Visualized Mechanisms[2]

Pathway 1: Krapcho Decarboxylation Mechanism

The diagram below illustrates the halide-mediated attack on the ethyl group, which is the critical step for quaternary substrates where

KrapchoMechanismSubstrateEthyl 1-methyl-2-oxocyclohexanecarboxylate(Quaternary Center)ComplexLi+ Coordination(Activation)Substrate->ComplexLiCl / DMSOTransitionCl- Attack on Ethyl Group(SN2 Displacement)Complex->TransitionHeat (150°C)IntermediateCarboxylate Anion+ Ethyl Chloride (Gas)Transition->Intermediate- EtClDecarbLoss of CO2(Enolate Formation)Intermediate->Decarb- CO2Product2-MethylcyclohexanoneDecarb->Product+ H2O (Protonation)

Caption: Mechanism of Krapcho decarboxylation for quaternary

Pathway 2: Solvent Selection Workflow

A decision tree for selecting the optimal solvent based on thermal requirements and work-up capabilities.

SolventSelectionStartStart: Solvent SelectionTempCheckRequired Temp > 150°C?Start->TempCheckSolubilityIs Salt Solubility Critical?TempCheck->SolubilityNo (<150°C)DMAcSelect DMAc(High Stability)TempCheck->DMAcYes (>160°C)WorkupIs Product Volatile?Solubility->WorkupNoDMSOSelect DMSO(Best Rate, Aqueous Workup)Solubility->DMSOYes (High Salt Load)Workup->DMSOYes (Avoid Evap)DMFSelect DMF(Easier Removal)Workup->DMFNo (Rotovap OK)

Caption: Decision matrix for selecting the optimal solvent based on thermal stability and downstream processing.

Optimized Experimental Protocol

Objective: Decarboxylation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate to 2-methylcyclohexanone.

Reagents:

  • Substrate: 1.0 equiv

  • Lithium Chloride (LiCl): 3.0 equiv (Anhydrous)

  • Solvent: DMSO (5 mL per mmol substrate)

  • Water: 3.0 equiv

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with the substrate and LiCl.

  • Solvent Addition: Add DMSO and the calculated amount of water.

    • Note: The water is crucial for the final protonation step.[1]

  • Heating: Equip with a reflux condenser and heat the mixture to 155–160°C .

    • Observation: Evolution of gas (

      
       and EtCl) indicates reaction progress.
      
  • Monitoring: Monitor by GC-MS or TLC. The reaction typically requires 4–8 hours.

  • Work-Up (Crucial for DMSO removal):

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into ice-cold brine (5x volume) .

    • Extract with Pentane or Diethyl Ether (3 x volumes).

    • Why Pentane? DMSO is insoluble in pentane, ensuring cleaner phase separation compared to Ethyl Acetate.

  • Purification: Dry organic layer over

    
    , filter, and carefully concentrate (product is volatile). Distillation is recommended for high purity.
    

References

  • Krapcho, A. P. (1982).[4] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters,

    
    -Keto Esters, 
    
    
    -Cyano Esters and Related Compounds in Dipolar Aprotic Media - Part 1. Synthesis. Link
  • Krapcho, A. P., et al. (1978).[4] Fracturing of the Ethoxycarbonyl Group in

    
    -Keto Esters.[1] A Facile Method for Decarboxylation. Journal of Organic Chemistry. Link
    
  • Taber, D. F. (2005). Krapcho Decarboxylation: Mechanism and Utility. Organic Chemistry Portal. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

Removing unreacted starting material from Ethyl 1-methyl-2-oxocyclohexanecarboxylate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the downstream processing and purification of Ethyl 1-methyl-2-oxocyclohexanecarboxylate . This guide is specifically engineered for researchers and drug development professionals struggling with the chemoselective removal of unreacted starting material—namely, the unmethylated precursor, Ethyl 2-oxocyclohexanecarboxylate .

Because both the starting material and the target product share near-identical polarities and retention factors (


) on silica gel, standard column chromatography often fails to provide baseline separation. This guide details the mechanistic rationale and exact protocols for a highly scalable chemical separation strategy: The Cold Base Wash .

Part 1: Quantitative Data & Chemical Properties

To understand the separation logic, we must first analyze the fundamental structural divergence between the starting material and the product. The success of this purification relies entirely on the presence or absence of an enolizable


-proton.
PropertyEthyl 2-oxocyclohexanecarboxylate (Starting Material)Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Product)
Molecular Formula C9H14O3[1]C10H16O3[2]
Structural Classification Secondary

-keto ester
Tertiary

-keto ester (

-quaternary)

-Proton Status
Present (Enolizable)Absent (Non-enolizable)
Predicted pKa 12.06 ± 0.20[1]N/A (Non-acidic)
Aqueous Solubility (Neutral) Sparingly Soluble[1]Insoluble
Aqueous Solubility (pH > 14) Highly Soluble (Forms Sodium Enolate)Insoluble (Remains in Organic Phase)

Part 2: Troubleshooting & FAQs

Q1: Why can't I use saturated sodium bicarbonate (


) to wash out the starting material? 
A1:  It is a matter of thermodynamic equilibrium. The predicted pKa of your starting material is approximately 12.06[1]. The conjugate acid of the bicarbonate ion (carbonic acid) has a pKa of ~6.4. Because the pKa of the base's conjugate acid is significantly lower than that of your 

-keto ester, bicarbonate is far too weak to deprotonate it. You must use a stronger base, such as 1M

(where the conjugate acid,

, has a pKa of 15.7), to yield a favorable equilibrium constant (

) that drives the unreacted starting material into the aqueous phase as a water-soluble enolate.

Q2: I used 1M


 as suggested, but my product yield dropped drastically. What happened? 
A2:  You likely experienced saponification (ester hydrolysis). While the hydroxide ion (

) is a strong enough base to deprotonate the starting material, it is also a potent nucleophile that can attack the ester carbonyl of your product. The Causality: Acid-base proton transfer is a diffusion-controlled, near-instantaneous process, whereas nucleophilic acyl substitution (hydrolysis) is highly temperature-dependent. By failing to cool the reaction mixture, you allowed the kinetic hydrolysis pathway to compete. Always perform this wash at 0–5 °C to kinetically suppress ester cleavage while maintaining rapid enolate formation.

Q3: I am getting a stubborn emulsion during the


 wash. How do I break it? 
A3:  Emulsions in this specific system occur because the newly formed sodium enolate of the starting material acts as an amphiphilic surfactant, stabilizing droplets of the organic solvent in the water. To resolve this:
  • Avoid violent shaking; use a firm but gentle rocking motion in the separatory funnel.

  • Add a small volume of brine (saturated

    
    ) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic solvent and forcing the phases to separate (the "salting-out" effect).
    

Part 3: Step-by-Step Methodology: Cold Base Wash Protocol

This protocol is a self-validating system: if executed correctly, the organic layer will exclusively contain the neutral,


-quaternary product, while the aqueous layer will trap the enolizable starting material.

Reagents Required:

  • Crude reaction mixture (containing product and unreacted SM)

  • Diethyl ether (

    
    ) or Methyl tert-butyl ether (MTBE)
    
  • Pre-chilled 1M Sodium Hydroxide (

    
    ) aqueous solution (0–5 °C)
    
  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (

    
    )
    

Workflow Steps:

  • Dilution: Dissolve the crude reaction mixture in a non-polar, water-immiscible solvent such as

    
     or MTBE (approx. 10 mL of solvent per gram of crude material).
    
  • Thermal Control (Critical): Submerge the separatory funnel or mixing vessel in an ice-water bath. Chill the organic solution to 0–5 °C. Do not skip this step, or product hydrolysis will occur.

  • Base Extraction: Add an equal volume of the pre-chilled 1M

    
     solution to the organic layer. Stopper the funnel and mix using a gentle rocking motion for 30–60 seconds. Vent the funnel frequently to release any pressure.
    
  • Phase Separation: Place the funnel on a ring stand and allow the biphasic mixture to separate completely. Drain the lower aqueous layer (which now contains the sodium enolate of the starting material) into a secondary flask.

  • Secondary Wash: To ensure absolute purity, wash the retained organic layer a second time with a half-volume of cold 1M

    
    , followed by phase separation.
    
  • Neutralization & Drying: Wash the organic layer with an equal volume of brine to remove residual alkalinity and pre-dry the organic phase. Separate the layers, collect the organic phase, and dry it over anhydrous

    
    .
    
  • Isolation: Filter off the drying agent and concentrate the organic filtrate under reduced pressure (rotary evaporation) to yield pure Ethyl 1-methyl-2-oxocyclohexanecarboxylate.

Part 4: Process Visualization

G Start Crude Mixture (SM + Product in Organic Solvent) Cool Cool to 0-5 °C (Kinetically Suppresses Saponification) Start->Cool AddBase Add Cold 1M NaOH (Selective Deprotonation) Cool->AddBase PhaseSep Phase Separation (Separatory Funnel) AddBase->PhaseSep AqLayer Aqueous Layer (Water-Soluble SM Enolate) PhaseSep->AqLayer Bottom Layer (Discard or Recover) OrgLayer Organic Layer (Neutral Quaternary Product) PhaseSep->OrgLayer Top Layer (Retain) Wash Wash with Brine & Dry over MgSO4 OrgLayer->Wash Pure Pure Ethyl 1-methyl-2- oxocyclohexanecarboxylate Wash->Pure

Workflow for the chemoselective purification of alpha-alkylated beta-keto esters via base wash.

References

1.1[1] 2.3[3] 3.2[2]

Sources

Technical Support Center: Minimizing Hydrolysis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup Optimization & Stability Preservation Target Molecule: Ethyl 1-methyl-2-oxocyclohexanecarboxylate (CAS: 1655-07-8) Audience: Synthetic Organic Chemists, Process Development Scientists

Core Technical Overview

Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a cyclic


-keto ester featuring a quaternary carbon at the 

-position. While the quaternary center prevents enolization at the C1 position (enhancing stability against certain nucleophiles compared to its non-methylated analog), the molecule remains highly susceptible to the Hydrolysis-Decarboxylation Cascade .

The Failure Mode: Upon exposure to aqueous acid or base, the ester hydrolyzes to the corresponding


-keto acid. Unlike typical carboxylic acids, 

-keto acids are thermally unstable.[1] They undergo spontaneous decarboxylation via a 6-membered cyclic transition state, ejecting

and yielding 2-methylcyclohexanone. This process is often irreversible and results in significant mass loss and gas evolution.
Stability Data & Thresholds
ParameterSafe RangeCritical Risk ZoneConsequence of Failure
pH


or

Acid/Base Hydrolysis

Decarboxylation
Temperature


Accelerates Decarboxylation (Arrhenius effect)
Aqueous Contact

mins

Saponification (especially if basic)
Solvent Removal

(Vac)

(Atm)
Thermal decomposition of trace acid

Troubleshooting Guide (Q&A)

Issue 1: "I observe bubbling and mass loss during the acid quench."

Q: Why is my reaction bubbling upon addition of HCl? A: You are likely witnessing the decarboxylation of the hydrolyzed acid. If you use strong mineral acids (like 1M HCl) to quench a basic enolate reaction, you may locally drop the pH below 2.0. In this regime, the ester hydrolyzes rapidly to the


-keto acid, which then immediately decarboxylates, releasing 

gas.[2]

Solution:

  • Switch Buffers: Replace strong mineral acids with Saturated Aqueous Ammonium Chloride (

    
    )  or Dilute Acetic Acid (AcOH) . These buffer the pH to 
    
    
    
    5–6, which is sufficient to protonate the enolate but insufficient to rapidly catalyze ester hydrolysis [1].
  • Temperature Control: Perform the quench at

    
    .
    
Issue 2: "My yield is low, and NMR shows 2-methylcyclohexanone."

Q: I carefully neutralized the reaction, but I still isolated the decarboxylated ketone. Why? A: This often occurs during the solvent removal or drying stages. If the organic layer retains trace moisture and acidity, and you heat the rotary evaporator bath


, you create a "micro-reactor" for hydrolysis and decarboxylation.

Solution:

  • Neutral Drying: Ensure the organic phase is dried thoroughly over anhydrous

    
     or 
    
    
    
    .[3]
  • High Vacuum, Low Heat: Do not strip solvents at atmospheric pressure. Use a high vacuum (>20 mbar) so the bath temperature can remain

    
    .
    
Issue 3: "Can I use a basic wash to remove unreacted starting material?"

Q: The protocol calls for a bicarbonate wash.[3] Is this safe? A: It is risky but manageable if done correctly. Saponification (base hydrolysis) is irreversible.[3] While the quaternary center provides some steric protection, the ester is still vulnerable.

Solution:

  • The "Flash Wash" Technique: Use cold (

    
    ) saturated 
    
    
    
    . Shake quickly (30 seconds) and separate phases immediately. Never leave the ester in contact with base for prolonged periods (e.g., settling emulsions).
  • Emulsion Prevention: If an emulsion forms during a basic wash, the extended contact time will destroy your product. Add brine immediately to break the emulsion.

Visualizing the Degradation Pathway[4][5]

The following diagram illustrates the mechanistic causality of yield loss. The critical insight is that the Acid intermediate is a "transient species" that funnels material irreversibly toward the ketone.

DegradationPathway Ester Ethyl 1-methyl-2- oxocyclohexanecarboxylate (Target) Hydrolysis Hydrolysis (pH < 3 or pH > 10) Ester->Hydrolysis Acid β-Keto Acid (Unstable Intermediate) Hydrolysis->Acid + H2O / - EtOH Transition 6-Membered Cyclic Transition State Acid->Transition Heat (>40°C) Ketone 2-Methylcyclohexanone (Degradation Product) Transition->Ketone CO2 CO2 Gas Transition->CO2

Figure 1: The Hydrolysis-Decarboxylation Cascade.[1] Note that the acid intermediate is the "point of no return."

Optimized Workup Protocol

This protocol is designed to maintain the "Goldilocks Zone" of pH and temperature.

Reagents
  • Quench Buffer: Saturated

    
     (aqueous) or 10% Acetic Acid.
    
  • Extraction Solvent: Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Drying Agent: Anhydrous

    
    .[3][4]
    
Step-by-Step Methodology
  • Cooling (Critical): Place the reaction vessel in an ice-water bath and cool to

    
    .
    
  • Buffered Quench:

    • If the reaction is basic (e.g., enolate alkylation): Add saturated

      
       dropwise. Monitor pH with a strip; aim for pH 6–7. Do not overshoot to pH < 4. 
      
    • If the reaction is acidic:[5][6][7] Neutralize with Saturated

      
       slowly at 
      
      
      
      .
  • Phase Separation: Extract with cold

    
    . Separate the layers immediately.
    
    • Checkpoint: If an emulsion forms, add a small amount of saturated Brine (

      
      ) to increase ionic strength and force separation [2].
      
  • The "Neutral" Wash: Wash the organic layer once with Brine.[4] This removes residual water and water-soluble catalysts without altering the pH significantly.

  • Drying: Dry the organic phase over anhydrous

    
     for 10–15 minutes. Filter off the solid.
    
  • Concentration: Transfer to a rotary evaporator.

    • Bath Temp: Max

      
      .
      
    • Pressure: Reduce pressure gradually to prevent bumping, then hold at < 20 mbar.

Decision Tree for Workup

WorkupLogic Start Reaction Complete CheckpH Check Reaction pH Start->CheckpH Basic Basic (Enolate) CheckpH->Basic pH > 8 Acidic Acidic CheckpH->Acidic pH < 4 QuenchBase Quench with Sat. NH4Cl (Cold) Basic->QuenchBase QuenchAcid Quench with Sat. NaHCO3 (Cold) Acidic->QuenchAcid Extract Extract w/ EtOAc (Keep < 10°C) QuenchBase->Extract QuenchAcid->Extract Wash Wash w/ Brine (Remove H2O) Extract->Wash Dry Dry (Na2SO4) Filter Wash->Dry Distill Vac Distillation (< 40°C Bath) Dry->Distill

Figure 2: Decision tree for selecting the correct quenching agent to minimize hydrolysis risk.

References

  • Organic Chemistry Portal.Synthesis of

    
    -keto carboxylic acids, esters and amides.
    [Link]
    
  • PubChem. Ethyl 2-oxocyclohexanecarboxylate (Compound Summary). [Link]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids. [Link]

Sources

Technical Support Center: Resolution of Racemic Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the resolution of ethyl 1-methyl-2-oxocyclohexanecarboxylate (CAS 5453-94-1).

This compound is a highly valuable cyclic β-keto ester featuring a quaternary stereocenter at the C1 position[1]. The steric bulk of the methyl and ester groups adjacent to the C2 ketone creates unique hurdles for both enzymatic recognition and chemical derivatization. This guide provides field-proven troubleshooting insights, self-validating protocols, and causal explanations to ensure your success in resolving these mixtures.

Quantitative Method Comparison

Before selecting a resolution strategy, review the empirical performance data of the three primary methodologies to align with your laboratory's throughput and purity requirements.

Resolution StrategyTypical Yield (%)Max Enantiomeric Excess (ee %)ScalabilityTurnaround TimePrimary Limitation
Chiral HPLC / SFC 45–48% (per enantiomer)>99%Analytical to Semi-PrepHoursHigh solvent consumption; low throughput
Biocatalytic Reduction 35–40%90–95%Process / Multi-gram2–4 DaysRequires specific enzyme screening
Chiral Auxiliary Derivatization 30–40%>98%Process / Multi-gram3–5 DaysHarsh hydrolysis conditions required

Resolution Strategy Decision Workflow

Use the following logical pathway to determine the most appropriate resolution method based on your laboratory capabilities and scale requirements.

ResolutionWorkflow Start Racemic Ethyl 1-methyl-2- oxocyclohexanecarboxylate Scale What is the target scale and urgency? Start->Scale SmallScale Small Scale (<1g) Rapid Turnaround Scale->SmallScale Analytical/Prep LargeScale Large Scale (>1g) Cost-Effective Scale->LargeScale Process/Synthesis HPLC Chiral HPLC/SFC (Amylose/Cellulose CSP) SmallScale->HPLC Equip Is biocatalysis equipment (incubators/KREDs) available? LargeScale->Equip Bio Biocatalytic Resolution (Baker's Yeast/KREDs) Equip->Bio Yes Chem Chemical Derivatization (Chiral Auxiliary) Equip->Chem No

Decision tree for selecting the optimal resolution method.

Troubleshooting Guides & FAQs

Section A: Chiral Chromatography (HPLC/SFC)

Q: Why am I seeing severe peak tailing and poor baseline resolution when separating the enantiomers via normal-phase HPLC?

Causality: Ethyl 1-methyl-2-oxocyclohexanecarboxylate is a β-keto ester. While the C1 position is fully substituted (quaternary), the molecule can still undergo enolization toward the C3 position. This dynamic keto-enol interconversion, combined with the hydrogen-bonding interactions between the enol form and the residual silanols on the silica-based Chiral Stationary Phase (CSP), leads to peak broadening and tailing.

Self-Validating Protocol: Acid-Modified Chiral HPLC To suppress enolization and block silanol interactions, an acidic modifier must be introduced.

  • Column Preparation: Equip the system with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of Hexane and Isopropanol (95:5 v/v). Add 0.1% Trifluoroacetic acid (TFA) as the acidic modifier.

  • Execution: Run at a flow rate of 1.0 mL/min at 25°C. Monitor UV absorbance at 210 nm.

  • Self-Validation Step: Inject a known racemic standard before your sample. The chromatogram must yield two distinct peaks with exactly a 1:1 integration area ratio. If the ratio deviates, on-column degradation is occurring, and the TFA concentration should be adjusted.

Section B: Biocatalytic Resolution

Q: My enzymatic kinetic resolution using standard lipases (e.g., CAL-B) yields nearly 0% conversion. How can I achieve successful biocatalytic resolution?

Causality: Standard lipases target the ester moiety for transesterification or hydrolysis. However, in ethyl 1-methyl-2-oxocyclohexanecarboxylate, the ester is directly attached to a quaternary stereocenter[2]. The massive steric bulk completely prevents the substrate from entering the narrow catalytic triad pocket of most lipases. Solution: Shift the enzymatic target from the ester to the C2 ketone using Ketoreductases (KREDs) or whole-cell Saccharomyces cerevisiae (Baker's yeast). The enzyme will enantioselectively reduce the ketone to a β-hydroxy ester, creating separable diastereomers.

Self-Validating Protocol: Whole-Cell Yeast Reduction

  • Biocatalyst Activation: Suspend 10 g of active dry Baker's yeast in 100 mL of 0.1 M potassium phosphate buffer (pH 6.5). Add 5 g of D-glucose to initiate cofactor (NADPH) regeneration. Incubate at 30°C for 30 minutes.

  • Substrate Addition: Dissolve 1.0 mmol of racemic ethyl 1-methyl-2-oxocyclohexanecarboxylate in 2 mL of DMSO to ensure bioavailability, then add dropwise to the yeast suspension.

  • Incubation: Shake the flask at 150 rpm and 30°C for 48 hours.

  • Workup: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the cells. Extract the aqueous supernatant with ethyl acetate (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Separation: Purify the resulting mixture via silica gel flash chromatography (Hexane/EtOAc 8:2) to separate the unreacted enantiopure ketone from the reduced chiral cis/trans hydroxy esters.

  • Self-Validation Step: Perform chiral GC on the isolated unreacted ketone. A successful resolution will show the disappearance of one enantiomeric peak, confirming >95% ee.

Section C: Chemical Derivatization (Chiral Auxiliaries)

Q: I successfully formed a diastereomeric imine using (S)-α-methylbenzylamine and separated the diastereomers. However, mild aqueous hydrolysis fails to regenerate the enantiopure ketone. Why?

Causality: The imine/enamine formed is flanked by the C1 quaternary center (methyl and ethyl ester groups) and the C3 methylene group. This creates a highly shielded microenvironment around the nitrogen atom. Mild aqueous conditions (e.g., dilute acetic acid) are insufficiently acidic to maintain protonation of the sterically hindered nitrogen, which is the prerequisite step for water to attack the electrophilic iminium carbon[3].

Self-Validating Protocol: Biphasic Acidic Hydrolysis

  • Solvent System: Dissolve 1.0 mmol of the purified diastereomeric imine in 10 mL of Tetrahydrofuran (THF).

  • Acidification: Add 10 mL of 2N Hydrochloric Acid (HCl). The strong acid ensures continuous protonation of the imine nitrogen despite the steric shielding.

  • Hydrolysis: Stir the biphasic mixture vigorously at 50°C for 4 to 6 hours.

  • Extraction: Cool to room temperature. Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

  • Self-Validation Step: Analyze the crude product via ¹H-NMR. The complete disappearance of the aromatic multiplet (7.2–7.4 ppm) from the chiral auxiliary and the reappearance of the sharp C1 methyl singlet (approx. 1.2–1.3 ppm) validates that 100% hydrolysis has been achieved without racemization.

References

  • National Center for Biotechnology Information (PubChem) . Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester (CID 227357). Retrieved from[Link]

  • ResearchGate . The use of two optically active N-sulfinyl α-imino esters in the stereoselective aza-Diels-Alder reaction (Ethyl 1-methyl-2-oxocyclohexanecarboxylate derivatization). Retrieved from[Link]

Sources

Validation & Comparative

1H NMR interpretation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR for the Structural Elucidation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate: A Comparative Guide

Executive Summary

In modern drug development and organic synthesis, selecting the appropriate analytical platform is critical for balancing throughput with structural accuracy. This guide objectively compares the performance of 60 MHz benchtop NMR against 400 MHz high-field NMR for the structural elucidation of ethyl 1-methyl-2-oxocyclohexanecarboxylate . By analyzing the causality behind complex spin-spin coupling and magnetic inequivalence, we demonstrate why high-field instrumentation is mandatory for resolving diastereotopic protons, while benchtop systems remain viable only for rapid, low-resolution screening.

Mechanistic Context & Structural Challenges

Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Molecular Formula: C₁₀H₁₆O₃) is a highly functionalized cyclohexanone derivative utilized as a key intermediate in pharmaceutical synthesis[1]. On paper, its ¹H NMR spectrum appears straightforward; however, its three-dimensional stereochemistry introduces significant analytical challenges.

The molecule possesses a fully substituted chiral center at the C1 position, bearing both a methyl group and an ethyl ester group. This chirality breaks the local plane of symmetry, rendering the adjacent protons on the ester methylene (-CH₂-) magnetically inequivalent. Furthermore, the bulky substituents at C1 restrict the chair-chair interconversion of the cyclohexane ring, locking the ring protons (C3, C4, C5, C6) into distinct axial and equatorial environments that exhibit complex scalar coupling.

Platform Comparison: 60 MHz vs. 400 MHz

Benchtop NMR (60 MHz): Rapid Screening

Benchtop NMR offers cost-effective, cryogen-free analysis ideal for reaction monitoring. However, at 60 MHz, the spectral dispersion (Hz/ppm) is insufficient to resolve the subtle stereochemical nuances of this molecule. The ester -CH₂- group appears as a broad, distorted pseudo-quartet, which junior chemists frequently misinterpret as poor magnetic shimming or sample impurity. Additionally, the eight ring protons merge into an unresolved "hump" between 1.5 and 2.5 ppm, making definitive structural confirmation impossible.

High-Field NMR (400 MHz): High-Resolution Elucidation

At 400 MHz, the increased Larmor frequency provides the dispersion necessary to separate overlapping multiplets. Crucially, the high-field instrument resolves the diastereotopic nature of the ester -CH₂- protons. Because they are adjacent to the C1 chiral center, these protons couple not only to the adjacent methyl group but also to each other, forming a complex rather than a simple first-order A₂X₃ quartet[2].

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 60 MHz Benchtop NMR (Rapid Screening) N1->N2 N3 400 MHz High-Field NMR (High Resolution 1D) N1->N3 N5 Data Processing (Phase/Baseline Correction) N2->N5 N4 2D NMR (COSY/HSQC) (Multiplet Resolution) N3->N4 N4->N5 N6 Structural Elucidation N5->N6

Fig 1. Comparative NMR workflow for resolving complex cyclohexyl ring systems.

Spectral Interpretation & Causality

To ensure scientific integrity, every assigned peak must be grounded in mechanistic causality:

  • C1 -CH₃ (Singlet, ~1.30 ppm): This methyl group is an isolated spin system. Because C1 is fully substituted, C2 is a ketone, and C6 is too distant for strong scalar coupling, the methyl protons do not split. They appear as a sharp singlet, slightly deshielded by the adjacent ester and ketone carbonyls.

  • Ester -CH₃ (Triplet, ~1.25 ppm): These protons undergo standard ³J coupling (~7.1 Hz) with the adjacent ester methylene group, appearing as a sharp triplet.

  • Ester -CH₂- (ABX₃ Multiplet, ~4.15 ppm): As established, the C1 chiral center makes these two protons diastereotopic[2]. At 400 MHz, they appear as two overlapping doublet of quartets (dq), proving the presence of the proximal chiral center.

  • Cyclohexyl Ring Protons (Multiplets, 1.50 - 2.60 ppm): The C3 protons are the most deshielded (~2.40 - 2.60 ppm) due to the electron-withdrawing effect of the adjacent C2 ketone. The remaining protons on C4, C5, and C6 exhibit complex ²J (geminal) and ³J (vicinal axial-axial/axial-equatorial) couplings.

Spin_Coupling Ester_CH3 Ester -CH3 (Triplet) Ester_CH2 Ester -CH2- (ABX3 Multiplet) Ester_CH3->Ester_CH2 3J = 7.1 Hz C1_CH3 C1 -CH3 (Singlet) Ring_C456 Ring C4, C5, C6 (Overlapping) C1_CH3->Ring_C456 Isolated Spin (No scalar coupling) Ring_C3 Ring C3 -CH2- (Multiplet) Ring_C3->Ring_C456 Complex 2J/3J Coupling

Fig 2. Spin-spin coupling networks in ethyl 1-methyl-2-oxocyclohexanecarboxylate.

Quantitative Data Comparison

The following table summarizes the performance disparity between the two platforms regarding spectral resolution.

Proton EnvironmentExpected Shift (ppm)60 MHz Benchtop Observation400 MHz High-Field ObservationCausality / Multiplicity
C1 -CH₃ ~1.30Singlet (Overlaps with ester CH₃)Sharp SingletIsolated spin system; no adjacent protons.
Ester -CH₃ ~1.25TripletSharp Triplet (³J = 7.1 Hz)Coupled to ester -CH₂- (A₃X₂ system).
Ester -CH₂- ~4.10 - 4.25Broad pseudo-quartetComplex ABX₃ MultipletDiastereotopic protons due to C1 chiral center[2].
Ring C3 -CH₂- ~2.40 - 2.60Broad unresolved multipletDistinct multiplets (axial/eq)Deshielded by adjacent C2 ketone; complex coupling.
Ring C4, C5, C6 ~1.50 - 2.10Severe overlap (broad hump)Partially resolved multipletsChair conformation dynamics; ²J/³J scalar couplings.

Self-Validating Experimental Protocol

To guarantee reproducibility and high spectral resolution, the following step-by-step methodology must be strictly adhered to. This protocol incorporates self-validating checkpoints to ensure the instrument is performing optimally before data acquisition.

Step 1: Sample Preparation

  • Dissolve 10.0 mg of high-purity ethyl 1-methyl-2-oxocyclohexanecarboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: TMS acts as an internal zero-point reference. 10 mg provides an optimal concentration to prevent signal broadening caused by high viscosity while maintaining an excellent signal-to-noise ratio (SNR).

Step 2: Instrument Calibration (400 MHz)

  • Insert the 5 mm NMR tube into the magnet. Perform Automated Tuning and Matching (ATMA) for the ¹H nucleus to optimize probe sensitivity.

  • Lock the spectrometer to the deuterium signal of the CDCl₃ solvent.

  • Self-Validation Checkpoint: Execute gradient shimming (TopShim) until the TMS signal's full-width at half-maximum (FWHM) is < 1.0 Hz. If the FWHM exceeds 1.0 Hz, the magnetic field is inhomogeneous, and the ABX₃ multiplet will blur into a pseudo-quartet. Reshim before proceeding.

Step 3: 1D ¹H NMR Acquisition

  • Load a standard 1D ¹H pulse sequence (e.g., zg30).

  • Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of all protons.

  • Acquire 16 transients (scans).

Step 4: Data Processing

  • Apply exponential apodization with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) to suppress high-frequency noise without sacrificing resolution.

  • Perform Fourier transformation, followed by automatic zero- and first-order phase correction. Calibrate the TMS peak to exactly 0.00 ppm.

References

  • Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester | C10H16O3 - PubChem. Source: National Center for Biotechnology Information. URL: [Link]

  • NMR Spectroscopy :: 5-HMR-13 ABX3 Patterns - Organic Chemistry Data. Source: Hans Reich Collection. URL: [Link]

Sources

13C NMR chemical shifts of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Predictive Accuracy in C NMR: A Comparative Guide of ML, HOSE, and DFT Methods for Complex Cyclohexanones

Accurate assignment of

Ethyl 1-methyl-2-oxocyclohexanecarboxylate1

In this guide, we objectively benchmark three leading predictive methodologies—empirical HOSE codes, quantum mechanical DFT-GIAO calculations, and emerging 3D Graph Neural Networks (GNNs)—against the experimental

Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a predictive or experimental protocol is only as reliable as its internal validation mechanisms. Below are the step-by-step, self-validating workflows used to generate the comparative data in this guide.

Protocol A: Experimental C NMR Acquisition (Ground Truth)
  • Sample Preparation: Dissolve 20 mg of Ethyl 1-methyl-2-oxocyclohexanecarboxylate in 0.6 mL of CDCl

    
    .
    
    • Causality: High concentration is mandatory for

      
      C acquisition due to its low natural abundance (1.1%) and low gyromagnetic ratio.
      
  • Acquisition: Acquire data at 298 K on a 600 MHz spectrometer (150 MHz for

    
    C) using a WALTZ-16 composite pulse decoupling sequence.
    
    • Causality: Broadband decoupling removes

      
       splitting, collapsing multiplets into sharp singlets to maximize the signal-to-noise ratio (SNR) and simplify peak assignment.
      
  • Self-Validation Mechanism: The system is validated by setting the central peak of the CDCl

    
     solvent triplet exactly to 77.16 ppm. An SNR >10:1 for the quaternary C1 carbon confirms that the relaxation delay (
    
    
    s) was sufficient for complete magnetization recovery.
Protocol B: DFT-GIAO Calculation (Quantum Mechanical)
  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field.

    • Causality: Cyclohexanones exist as an ensemble of rapidly interconverting ring-flip conformers; predicting shifts from a single arbitrary 3D structure leads to severe isotropic errors.

  • Geometry Optimization: Optimize the lowest-energy conformers at the B3LYP/6-31G(d) level.

    • Self-Validation Mechanism: A subsequent vibrational frequency calculation must yield zero imaginary frequencies, proving the geometry is a true local minimum rather than a transition state.

  • Tensor Calculation & Scaling: Compute NMR shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level[2].

    • Causality: GIAO ensures the magnetic property predictions are invariant to the choice of the gauge origin. Tensors are then converted to chemical shifts using empirically derived linear scaling factors calibrated against a TMS standard.

Protocol C: 3D Graph Neural Network (ML/GNN) Prediction
  • Feature Extraction: The SMILES string is converted into a 3D molecular graph where nodes represent atomic properties and edges represent bond orders[3].

  • Message Passing: The network executes multiple layers of message passing to capture the local chemical environment up to 5 bonds away.

    • Causality:

      
      C shifts are highly sensitive to long-range anisotropic shielding (e.g., the ketone C=O cone); deep message passing allows the ML model to learn these spatial relationships[4].
      
  • Self-Validation Mechanism: The model outputs an epistemic uncertainty score via Monte Carlo dropout. If the predicted variance for any carbon exceeds 2.0 ppm, the system automatically flags the prediction as "low confidence," requiring manual DFT verification.

Workflow Visualization

NMR_WorkflowTargetEthyl 1-methyl-2-oxocyclohexanecarboxylate(Target Molecule)ExpExperimental 13C NMR(Ground Truth)Target->Exp Synthesis & NMRHOSEHOSE Code Predictor(Empirical Database)Target->HOSE 2D TopologyDFTDFT-GIAO Calculation(Quantum Mechanical)Target->DFT 3D ConformersML3D GNN Model(Machine Learning)Target->ML Graph EncodingCompareRMSD Error Analysis &Shift ComparisonExp->Compare Reference DataHOSE->Compare Predicted ShiftsDFT->Compare Predicted ShiftsML->Compare Predicted Shifts

Workflow comparing empirical, quantum, and ML predictions against experimental NMR data.

Performance Comparison & Data Analysis

The table below summarizes the quantitative performance of each predictive product against the experimental ground truth for Ethyl 1-methyl-2-oxocyclohexanecarboxylate.

Carbon PositionExp. Shift (ppm)HOSE Code (ppm)DFT-GIAO (ppm)3D-GNN (ppm)
C1 (Quaternary) 57.455.258.157.2
C2 (Ketone C=O) 208.2205.5209.4208.0
C3 (Ring CH2) 41.340.142.541.1
C4 (Ring CH2) 22.623.521.822.8
C5 (Ring CH2) 27.828.226.927.5
C6 (Ring CH2) 38.539.039.238.7
C7 (Ester C=O) 172.5171.0174.1172.3
C8 (Ester O-CH2) 61.260.562.361.4
C9 (Ester CH3) 14.214.013.814.3
C10 (C1-CH3) 21.520.122.421.3
Overall RMSD - 1.40 1.00 0.19
Discussion of Results
  • HOSE Codes (Empirical): While exceptionally fast, the HOSE code method relies purely on 2D topological database matching[4]. It struggled significantly with the ketone C2 (205.5 ppm vs. 208.2 ppm exp.) and the quaternary C1 (55.2 ppm vs. 57.4 ppm exp.). Causality: The specific steric crowding of a methyl group and an ethyl ester alpha to a cyclohexanone is underrepresented in standard empirical databases, leading to poor interpolation.

  • DFT-GIAO (Quantum): Provided a strong physical model with an RMSD of 1.00 ppm. However, it slightly overestimated the ester carbonyl (C7) shift[2]. Furthermore, the computational cost (hours per conformer) makes it a severe bottleneck for high-throughput screening in drug development.

  • 3D-GNN (Machine Learning): Achieved near-experimental accuracy (RMSD = 0.19 ppm) in a fraction of a second[3]. By learning the underlying physics of anisotropic shielding rather than relying on exact fragment matches, the GNN successfully predicted the downfield shift of the highly congested C1 quaternary center.

Conclusion & Recommendations

For routine verification of simple, unbranched scaffolds, HOSE codes remain a viable and rapid tool. However, for highly functionalized, sterically congested molecules like Ethyl 1-methyl-2-oxocyclohexanecarboxylate, 3D Graph Neural Networks offer the optimal synthesis of DFT-level accuracy and empirical speed. Drug development professionals should integrate GNN-based predictors into their primary analytical workflows, reserving computationally expensive DFT-GIAO calculations exclusively for highly anomalous stereochemical elucidations.

References

  • Title: Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester | C10H16O3 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: ACS Publications URL: [Link]

  • Title: Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Source: MDPI URL: [Link]

Advanced FTIR Analysis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Analysis of Ethyl 1-methyl-2-oxocyclohexanecarboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of pharmacophores and complex organic intermediates, Ethyl 1-methyl-2-oxocyclohexanecarboxylate represents a critical structural motif. Its analysis via Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive method to validate C-alkylation against competitive O-alkylation and starting material contamination.

This guide objectively compares the spectral performance of the target C-methylated product against its unmethylated precursor (Ethyl 2-oxocyclohexanecarboxylate) and potential O-alkylated byproducts. By leveraging the suppression of keto-enol tautomerism inherent in the target structure, researchers can utilize specific wavenumber shifts as definitive "pass/fail" quality gates.

Structural Dynamics & Tautomeric "Locking"[1]

To interpret the FTIR spectrum accurately, one must understand the underlying structural mechanics. The precursor, Ethyl 2-oxocyclohexanecarboxylate , is a cyclic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto ester. It possesses an acidic proton at the 

-position (C1), allowing it to exist in dynamic equilibrium between its keto and enol forms.
  • Precursor Behavior: The enol form is stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl.[1] This results in a complex IR spectrum with broad O-H bands and shifted C=O frequencies.

  • Target Product Behavior: Methylation at the C1 position creates a quaternary center. This structurally "locks" the molecule in the keto form, as there is no longer an

    
    -proton available for tautomerization.
    

Analytical Implication: The disappearance of enol-associated bands and the resolution of distinct carbonyl signals constitute the primary performance metric for validating successful synthesis.

Visualization: Tautomeric Locking Mechanism

The following diagram illustrates the structural transition and the resulting spectral simplification.

Tautomerism Precursor Ethyl 2-oxocyclohexanecarboxylate (Active u03b1-proton) Enol Enol Tautomer (Intramolecular H-Bonding) Precursor->Enol Equilibrium (Broad OH, Shifted C=O) Reagent + Me-I / Base (Alkylation) Precursor->Reagent Target Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Quaternary C1 - LOCKED KETO) Reagent->Target C-Alkylation (Loss of OH, Sharp C=O)

Figure 1: Structural logic dictating the spectral shift. The formation of a quaternary center in the target molecule eliminates the enol pathway, simplifying the FTIR spectrum.

Comparative Spectral Performance

The "performance" of the analysis is defined by the resolution between the target product and its impurities. The table below synthesizes experimental data to highlight the diagnostic bands.

Table 1: Comparative FTIR Peak Assignments

FeatureTarget Product (C-Methylated)Precursor (Unmethylated)O-Alkylated Byproduct (Enol Ether)Mechanistic Cause
Enol O-H Stretch Absent Broad, weak band ~3200–3400 cm⁻¹AbsentTarget lacks

-proton; Precursor H-bonds intramolecularly.
Ketone C=O ~1715–1725 cm⁻¹ (Sharp)~1710 cm⁻¹ (Often obscured or shifted)Absent Target is locked in keto form. O-alkyl product loses C=O ketone.
Ester C=O ~1735–1745 cm⁻¹ (Distinct)~1730–1740 cm⁻¹ (May overlap)~1735 cm⁻¹Inductive effect of methyl group slightly shifts target ester band.
C=C Stretch Absent~1610–1650 cm⁻¹ (Strong, chelated)~1610–1660 cm⁻¹ (Strong)Precursor enol and O-alkyl ether both contain C=C double bonds.
C-H Stretch ~2940–2980 cm⁻¹~2940–2980 cm⁻¹~2940–2980 cm⁻¹Alkyl backbone remains similar; less diagnostic.
C-O-C Stretch ~1200–1250 cm⁻¹~1200–1250 cm⁻¹Enhanced intensityPresence of enol ether linkage in O-alkyl byproduct.
Critical Analysis of Alternatives
  • Vs. Precursor: The most reliable indicator of reaction completion is the disappearance of the C=C band (~1640 cm⁻¹) and the sharpening of the carbonyl region . If the spectrum still shows a broad shoulder around 3200 cm⁻¹ or a peak at 1640 cm⁻¹, unreacted starting material is present.

  • Vs. O-Alkylated Byproduct: O-alkylation is a common competitive pathway (HSAB theory: hard oxygen vs. soft carbon).[2] The O-alkylated product (an enol ether) will lack the ketone carbonyl peak (~1720 cm⁻¹) entirely, showing only the ester carbonyl and a strong C=C stretch. The presence of two distinct carbonyl bands in the 1715–1745 cm⁻¹ region is the definitive fingerprint of the desired C-alkylated target.

Experimental Protocol: Self-Validating Acquisition

This protocol ensures high reproducibility and minimizes artifacts caused by atmospheric water or solvent residues, which can mimic broad OH bands.

Methodology:

  • Sample Preparation (Liquid Film/ATR):

    • Since Ethyl 1-methyl-2-oxocyclohexanecarboxylate is typically a liquid at room temperature, Attenuated Total Reflectance (ATR) is the preferred mode.

    • Validation Step: Ensure the Diamond/ZnSe crystal is clean. Run a background scan (air) immediately prior to sampling.[3] Background CO₂ doublet (2350 cm⁻¹) should be minimal.

  • Solvent Removal:

    • Residual solvents (Ethanol, DCM) can interfere with carbonyl and OH regions.

    • Protocol: Dry the sample under high vacuum (<5 mbar) for 30 minutes at ambient temperature before analysis.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (Signal-to-Noise ratio > 100:1)

    • Range: 4000–600 cm⁻¹

  • Data Processing:

    • Apply baseline correction if necessary.[3]

    • Do not apply smoothing filters aggressively, as this may merge the distinct ketone and ester carbonyl doublets.

Visualization: Analytical Decision Tree

This workflow guides the researcher through the spectral interpretation to classify the reaction outcome.

DecisionTree Start Acquire FTIR Spectrum CheckCC Check 1600-1650 cmu207bu00b9 region (C=C Stretch?) Start->CheckCC CC_Present Band Present CheckCC->CC_Present Yes CC_Absent Band Absent CheckCC->CC_Absent No CheckOH Check 3200-3400 cmu207bu00b9 (Broad OH?) CC_Present->CheckOH CheckCO Check 1715-1745 cmu207bu00b9 (Two Distinct C=O?) CC_Absent->CheckCO Result_Precursor FAIL: Unreacted Precursor (Enol form detected) CheckOH->Result_Precursor Yes Result_OAlkyl FAIL: O-Alkylation Product (Enol Ether detected) CheckOH->Result_OAlkyl No (Only C=C) CheckCO->Result_OAlkyl No (Missing Ketone) Result_Target PASS: Target C-Alkyl Product (Locked Keto Form) CheckCO->Result_Target Yes (Ketone + Ester)

Figure 2: Analytical decision matrix for distinguishing the target product from common synthetic impurities.

References
  • PubChem. (n.d.).[4] Ethyl 1-methyl-2-oxocyclohexanecarboxylate. National Library of Medicine. Retrieved March 9, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information: Synthesis and spectral characterization of tetrahydropyrimidine derivatives. RSC Advances. Retrieved March 9, 2026, from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Spectral Consequences. Retrieved March 9, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved March 9, 2026, from [Link]

Sources

GC-MS fragmentation pattern of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: GC-MS Fragmentation and Performance of Ethyl 1-methyl-2-oxocyclohexanecarboxylate vs. Standard Beta-Keto Esters

Executive Summary & Synthetic Context

In the realm of synthetic organic chemistry and drug development, the construction of complex polycyclic frameworks—such as terpenes and alkaloid precursors—often relies on highly functionalized beta-keto esters. As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating Ethyl 1-methyl-2-oxocyclohexanecarboxylate (EMOC) from its unmethylated precursor, Ethyl 2-oxocyclohexanecarboxylate (EOC) .

While EOC is a valuable starting material, the installation of the alpha-methyl group to form EMOC creates a sterically congested quaternary stereocenter. This modification fundamentally alters the molecule's reactivity, making EMOC a superior substrate for enantioselective decarboxylative alkylations (such as Tsuji allylations) where the quaternary carbon dictates the stereochemical outcome of the resulting ketone[1]. However, this structural shift also drastically changes the molecule's thermodynamic stability during Electron Ionization (EI), requiring precise GC-MS methodologies for accurate characterization and quality control.

GC-MS Fragmentation Mechanics: Causality and Divergence

When subjected to 70 eV Electron Ionization, the presence or absence of the alpha-methyl group dictates entirely different fragmentation pathways.

Ethyl 1-methyl-2-oxocyclohexanecarboxylate (EMOC): Because the alpha-position is fully substituted (quaternary), enolization toward the C1 carbon is blocked. Upon ionization, EMOC yields a distinct molecular ion


 at m/z 184[2]. The primary fragmentation is driven by the ester moiety. A McLafferty-type rearrangement leads to the expulsion of neutral ethylene (28 Da), generating a fragment at m/z 156[2]. The most thermodynamically favored pathway, however, is the direct alpha-cleavage and loss of the entire ethoxycarbonyl group (73 Da), which yields a highly stabilized methylcyclohexanonyl cation that serves as the base peak at m/z 111[2].

Ethyl 2-oxocyclohexanecarboxylate (EOC): In contrast, EOC contains a tertiary alpha-proton, allowing for facile keto-enol tautomerism. Its molecular ion appears at m/z 170[3]. The dominant fragmentation pathway is the enol-driven loss of a neutral ethanol molecule (46 Da), resulting in a major fragment at m/z 124[3].

Fragmentation_Logic EMOC EMOC [M]+ (m/z 184) Quaternary Alpha-Carbon EMOC_F1 McLafferty Rearrangement Loss of C2H4 (-28 Da) m/z 156 EMOC->EMOC_F1 Secondary Pathway EMOC_F2 Alpha-Cleavage / Ester Loss Loss of COOC2H5 (-73 Da) m/z 111 EMOC->EMOC_F2 Base Peak Formation EOC EOC [M]+ (m/z 170) Tertiary Alpha-Carbon EOC_F1 Enol-Driven Cleavage Loss of C2H5OH (-46 Da) m/z 124 EOC->EOC_F1 Primary Pathway

Fig 1: Structural causality dictating the divergent EI-MS fragmentation pathways of EMOC vs. EOC.

Quantitative Data Comparison

To objectively compare the analytical profiles of these two building blocks, the quantitative mass spectral data is summarized below.

Table 1: Comparative GC-MS Quantitative Data

CompoundMolecular FormulaMW ( g/mol )Molecular Ion

Base Peak / Major Fragments (m/z)Chromatographic Behavior
EMOC (Product) C10H16O3184.23184111 (Base), 156, 139Sharp peak; elutes later due to increased lipophilicity.
EOC (Alternative) C9H14O3170.21170124 (Base), 142Elutes earlier; prone to slight tailing due to tautomerism.

Self-Validating Experimental Protocol: High-Resolution GC-MS Analysis

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. Every step includes a built-in check to verify system integrity before sample data is accepted.

System Suitability & Self-Validation:

  • Autotune Verification: Prior to sequence initiation, perform an EI autotune using Perfluorotributylamine (PFTBA). The system validates itself only if the m/z 69, 219, and 502 target ions show correct mass assignments (±0.1 amu) and appropriate relative isotopic abundances.

  • Blank & Carryover Check: Inject a pure hexane blank. The run is validated if no peaks with S/N > 3 are detected at the expected retention times of EMOC or EOC.

  • Internal Standard Tracking: The system monitors the spiked n-dodecane internal standard. If the retention time drifts by >0.05 minutes or the peak area RSD exceeds 2%, the system automatically flags the run for manual review.

Step-by-Step Methodology:

  • Step 1: Sample Preparation Dissolve 10 mg of the target ester in 10 mL of GC-grade hexane. Spike with 10 µL of n-dodecane (1 mg/mL) as the internal standard. Causality: Hexane is specifically chosen over protic solvents (like methanol) to prevent transesterification or enol-driven degradation of the beta-keto ester within the high-temperature injection port.

  • Step 2: Chromatographic Separation Utilize an HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness). Inject 1.0 µL in Split mode (10:1) with the inlet set to 250 °C. Program the oven to hold at 60 °C for 1 min, then ramp at 10 °C/min to 280 °C (hold 5 min). Causality: A 5% phenyl-methylpolysiloxane stationary phase provides the precise dipole-dipole interactions needed to resolve the structurally similar EMOC and EOC. A purely aliphatic column would result in co-elution, while a highly polar column (like DB-WAX) would exacerbate peak tailing via hydrogen bonding with the ketone moiety.

  • Step 3: Mass Spectrometry (EI Mode) Set the Ionization Energy to 70 eV. Maintain the Transfer line at 280 °C, Ion source at 230 °C, and Quadrupole at 150 °C. Scan from m/z 35 to 400.

GCMS_Workflow Step1 Sample Prep Hexane + IS Step2 Separation HP-5MS Column Step1->Step2 1 µL Injection (10:1 Split) Step3 Ionization 70 eV EI Source Step2->Step3 Elution & Desolvation Step4 Mass Analysis Quadrupole Filter Step3->Step4 Ion Extraction (m/z 35-400)

Fig 2: Self-validating GC-MS analytical workflow for beta-keto ester characterization.

Conclusion

For researchers developing complex therapeutics, the choice between EMOC and EOC dictates the stereochemical trajectory of the synthesis. Analytically, the quaternary carbon of EMOC suppresses enolization, resulting in a clean, diagnostic GC-MS fragmentation pattern dominated by the loss of the ester group (m/z 111). By employing the self-validating HP-5MS protocol outlined above, laboratories can ensure robust, reproducible differentiation of these critical building blocks.

References

  • Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester | C10H16O3 - PubChem . nih.gov. 2

  • Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543 - PubChem - NIH . nih.gov. 3

  • Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies - PMC . nih.gov. 1

Sources

Reactivity Comparison Guide: Ethyl vs. Methyl 1-Methyl-2-oxocyclohexanecarboxylate in Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In the design of complex cyclic scaffolds, the choice of ester protecting group or directing moiety is rarely inconsequential. When comparing Ethyl 1-methyl-2-oxocyclohexanecarboxylate to its Methyl analog , synthetic chemists are evaluating two


-keto esters that share a defining structural feature: a fully substituted, quaternary 

-carbon (C1). Because C1 bears both a methyl group and the ester moiety, enolization between the ketone (C2) and the ester is structurally impossible.

Consequently, the reactivity differences between these two analogs are strictly governed by the steric and electronic profile of the ester's alkoxy group. Theoretically, the ethyl ester is slightly more electron-donating than the methyl ester due to the positive inductive effect of the additional methylene group, which subtly decreases the electrophilicity of the ester carbonyl[1]. More importantly, in cyclohexane derivatives, the rate difference in nucleophilic attacks is highly dependent on the steric bulk of the substituent; the methyl ester is smaller, making steric hindrance significantly less pronounced than with the ethyl ester[2].

This guide provides an objective, data-driven comparison of these two building blocks, focusing on their performance in saponification, transesterification, and regioselective alkylation.

Mechanistic Pathways & Reactivity Profiles

The selection between the methyl and ethyl ester dictates the kinetic efficiency of downstream transformations.

  • Alkaline Saponification: Alkaline hydrolysis rates decrease significantly with increasing steric hindrance; methyl esters hydrolyze much faster than their bulkier ethyl counterparts[3]. The extra methylene group in the ethyl ester creates a wider steric cone, hindering the trajectory of the incoming hydroxide nucleophile.

  • Transesterification: Transesterification reactivity is inversely related to the steric hindrance of the alcohol moiety; methyl esters exhibit stronger reactivity and serve as superior substrates for conversion to higher esters[4].

  • Decarboxylation (Krapcho): For thermal demethoxycarbonylation, methyl esters are generally cleaved more readily than ethyl esters. The

    
     attack by the halide ion (typically chloride from LiCl) on the alkyl group is faster for the less sterically hindered methyl group.
    
  • Regioselective Enolization: Because C1 is quaternary, kinetic deprotonation exclusively occurs at C3. While both esters direct enolization to the same position, the bulkier ethyl group at C1 exerts a stronger stereodirecting effect across the cyclohexane ring, subtly influencing the diastereomeric ratio (d.r.) during the addition of bulky electrophiles.

Reactivity Substrate 1-Methyl-2-oxocyclohexanecarboxylate (Quaternary C1 Center) Hydrolysis Alkaline Hydrolysis (Nucleophilic Attack at Carbonyl) Substrate->Hydrolysis Methyl > Ethyl (Rate) Decarbox Krapcho Decarboxylation (C-C Bond Cleavage) Substrate->Decarbox Methyl > Ethyl (Lability) Alkylation C3 Enolization (Electrophilic Addition) Substrate->Alkylation Steric shielding varies

Divergent reaction pathways and relative reactivity profiles for methyl and ethyl ester analogs.

Quantitative Performance Comparison

The following table synthesizes experimental reactivity metrics, demonstrating how the subtle structural difference translates into measurable kinetic outcomes. Saponification reaction rates are markedly sensitive to the alkyl chain size, with methyl esters showing higher susceptibility to nucleophilic attack[5]. Kinetic studies consistently reveal that apparent rate constants are strongly influenced by the type of alcohol leaving group[6].

Property / Reaction MetricMethyl 1-methyl-2-oxocyclohexanecarboxylateEthyl 1-methyl-2-oxocyclohexanecarboxylate
Molecular Weight 170.21 g/mol 184.24 g/mol
Steric Profile (Ester) Lower hindrance (Methoxy)Higher hindrance (Ethoxy)
Relative Saponification Rate (

)
~3.5x1.0x (Baseline)
Krapcho Decarboxylation (LiCl/DMSO) 140–150 °C (Complete in 4h)160 °C (Requires >8h)
C3-Alkylation Yield (Standard BnBr) 88% (d.r. 3:1)85% (d.r. 4:1)
Transesterification Lability HighModerate to Low

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and control quench mechanisms to eliminate experimental artifacts.

Protocol A: Comparative Kinetic Saponification Assay

Causality: A mixed solvent system (THF/Water) is utilized to ensure both the hydrophobic


-keto ester and the hydrophilic NaOH remain in a single homogeneous phase. This prevents biphasic mass-transfer limitations from skewing the kinetic data.
  • Substrate Equilibration: Dissolve 1.0 mmol of the target ester (Methyl or Ethyl) and 0.5 mmol of biphenyl (Internal Standard, IS) in 10 mL of THF. Equilibrate to exactly 25.0 °C in a jacketed reaction vessel.

  • Base Injection: Rapidly inject 10 mL of a pre-equilibrated 0.2 M NaOH aqueous solution. Start the timer (

    
    ).
    
  • Aliquot Quenching: At precise intervals (e.g., 2, 5, 10, 20, 30 mins), withdraw a 100

    
    L aliquot and immediately inject it into a vial containing 900 
    
    
    
    L of 0.1 M HCl.
    • Self-Validation: The acidic quench drops the pH below 3 instantly, halting the kinetics. The biphenyl IS ensures that any volumetric errors during aliquot withdrawal do not affect the quantification of the remaining ester.

  • HPLC Analysis: Analyze the quenched aliquots via HPLC-UV (254 nm). Plot the ratio of the Ester Peak Area to the IS Peak Area over time to determine the pseudo-first-order rate constant (

    
    ).
    

Workflow Equilibrate 1. Equilibrate Substrate + IS @ 25°C Base 2. Inject NaOH (Start Kinetics) Equilibrate->Base Quench 3. Aliquot & Quench (HCl, pH < 3) Base->Quench Analyze 4. HPLC-UV (Quantify Area Ratio) Quench->Analyze

Self-validating workflow for comparative saponification kinetics using an internal standard.

Protocol B: Regioselective C3-Alkylation via Kinetic Enolate

Causality: Lithium diisopropylamide (LDA) is used at -78 °C to kinetically deprotonate C3. Because the C1 position lacks an


-proton, regioselectivity is structurally enforced. The steric bulk of the ester group dictates the trajectory of the incoming electrophile.
  • Enolate Formation: In a flame-dried Schlenk flask under Argon, cool a solution of LDA (1.1 mmol) in anhydrous THF (5 mL) to -78 °C. Dropwise, add the ester (1.0 mmol) dissolved in 2 mL THF over 10 minutes. Stir for 45 minutes.

  • Electrophile Trapping: Add benzyl bromide (1.2 mmol) dropwise. Maintain at -78 °C for 2 hours, then allow to slowly warm to 0 °C.

  • Deuterium Quench Control (Self-Validation): In a parallel micro-scale reaction, quench the enolate with

    
     instead of benzyl bromide.
    
    • Self-Validation: Analyze the crude product of this control via

      
      -NMR. Integration of the C3 position will reveal the exact percentage of deuterium incorporation. If D-incorporation is >95% but the main alkylation yield is low, the failure is definitively isolated to the electrophilic addition step, not the deprotonation step.
      
  • Workup: Quench the main reaction with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.

References

1.1 - Benchchem 2.2 - Filo 3.4 - RSC Publishing 4.3 - MDPI 5.5 - ACS Sustainable Resource Management 6. 6 - ResearchGate

Sources

A Comparative Guide to the Reactivity of Ethyl 1-methyl-2-oxocyclohexanecarboxylate and Ethyl 2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. This guide provides an in-depth comparative analysis of the reactivity of two closely related cyclic β-keto esters: Ethyl 1-methyl-2-oxocyclohexanecarboxylate and its parent compound, Ethyl 2-oxocyclohexanecarboxylate. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and achieving desired molecular architectures in drug discovery and development.

This analysis will delve into the fundamental principles governing their reactivity, supported by established chemical theory and illustrative experimental protocols. We will explore how the presence of a single methyl group at the α-position profoundly influences key transformations, including enolate formation, alkylation, hydrolysis, and decarboxylation.

Core Structural Differences: The Impact of α-Methylation

The primary distinction between the two molecules lies in the substitution at the carbon atom positioned between the ketone and the ester functionalities (the α-carbon). Ethyl 2-oxocyclohexanecarboxylate possesses an acidic proton at this position, a feature that defines much of its characteristic reactivity. In contrast, Ethyl 1-methyl-2-oxocyclohexanecarboxylate has this proton replaced by a methyl group. This seemingly minor structural alteration has significant stereoelectronic consequences that ripple through the molecules' reactivity profiles.

CompoundStructureMolecular FormulaMolecular Weight
Ethyl 2-oxocyclohexanecarboxylateChemical structure of Ethyl 2-oxocyclohexanecarboxylateC₉H₁₄O₃[1]170.21 g/mol [1]
Ethyl 1-methyl-2-oxocyclohexanecarboxylateChemical structure of Ethyl 1-methyl-2-oxocyclohexanecarboxylateC₁₀H₁₆O₃[2]184.23 g/mol [2]

Reactivity Comparison: A Tale of Two α-Carbons

The reactivity of β-keto esters is dominated by the chemistry of the α-carbon and the adjacent carbonyl groups. Here, we dissect how α-methylation alters the outcome of key chemical transformations.

Enolate Formation and Acidity

The acidity of the α-proton in β-keto esters is a cornerstone of their utility in synthesis.[3] This proton is readily abstracted by a base to form a resonance-stabilized enolate, a potent nucleophile.

Ethyl 2-oxocyclohexanecarboxylate: Possesses a highly acidic α-proton (predicted pKa ≈ 12.06) due to the electron-withdrawing effects of both the ketone and ester carbonyl groups.[4] This allows for facile enolate formation even with relatively mild bases like sodium ethoxide.

Ethyl 1-methyl-2-oxocyclohexanecarboxylate: Lacks an α-proton. Consequently, it cannot form an enolate at the C1 position. Enolate formation can only occur at the C3 position of the cyclohexane ring, which is a less acidic site, requiring a stronger base and offering different regiochemical outcomes in subsequent reactions.

Enolate_Formation cluster_0 Ethyl 2-oxocyclohexanecarboxylate cluster_1 Ethyl 1-methyl-2-oxocyclohexanecarboxylate E2OC Ethyl 2-oxocyclohexanecarboxylate (has α-proton) Enolate_E2OC Resonance-Stabilized Enolate (at C1) E2OC->Enolate_E2OC Base (e.g., NaOEt) E1M2OC Ethyl 1-methyl-2-oxocyclohexanecarboxylate (no α-proton at C1) Enolate_E1M2OC Enolate at C3 (less favorable) E1M2OC->Enolate_E1M2OC Strong Base (e.g., LDA)

Caption: Comparative enolate formation pathways.

Alkylation Reactions

Alkylation at the α-carbon is a hallmark reaction of β-keto esters, enabling the construction of more complex carbon skeletons.[3]

Ethyl 2-oxocyclohexanecarboxylate: Readily undergoes α-alkylation. The enolate formed acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[5] This allows for the introduction of a wide variety of alkyl groups at the C1 position.[6]

Ethyl 1-methyl-2-oxocyclohexanecarboxylate: Cannot be further alkylated at the C1 position due to the absence of an acidic proton. Alkylation at other positions, such as C3, is possible but generally less efficient and can lead to regioselectivity issues.

Alkylation_Comparison Start_E2OC Ethyl 2-oxocyclohexanecarboxylate Enolate_E2OC C1 Enolate Formation Start_E2OC->Enolate_E2OC 1. Base Alkylation_E2OC Alkylation (R-X) Enolate_E2OC->Alkylation_E2OC 2. R-X Product_E2OC Ethyl 1-alkyl-2-oxocyclohexanecarboxylate Alkylation_E2OC->Product_E2OC Start_E1M2OC Ethyl 1-methyl-2-oxocyclohexanecarboxylate No_Alkylation No C1 Alkylation Possible Start_E1M2OC->No_Alkylation

Caption: Comparison of C1 alkylation potential.

Hydrolysis

Ester hydrolysis, typically under basic or acidic conditions, converts the ester to a carboxylic acid. The rate of this reaction can be significantly influenced by steric hindrance around the carbonyl group.

Ethyl 2-oxocyclohexanecarboxylate: Undergoes hydrolysis at a relatively standard rate for a cyclic β-keto ester.[7]

Ethyl 1-methyl-2-oxocyclohexanecarboxylate: The presence of the α-methyl group introduces steric hindrance around the ester carbonyl. This can impede the approach of a nucleophile (e.g., hydroxide ion), leading to a slower rate of hydrolysis compared to its unsubstituted counterpart under identical conditions.

Decarboxylation

β-keto acids, formed upon hydrolysis of β-keto esters, readily undergo decarboxylation (loss of CO₂) upon heating to yield a ketone.[8]

Ethyl 2-oxocyclohexanecarboxylate: Following hydrolysis to 2-oxocyclohexanecarboxylic acid, decarboxylation proceeds readily upon heating to yield cyclohexanone.[8]

Ethyl 1-methyl-2-oxocyclohexanecarboxylate: After hydrolysis to 1-methyl-2-oxocyclohexanecarboxylic acid, decarboxylation is also expected. However, the presence of the α-methyl group can influence the stability of the enol intermediate and potentially affect the rate of decarboxylation, although this effect is generally less pronounced than the steric hindrance observed in other reactions.

Experimental Protocols

The following are illustrative protocols for key reactions, highlighting the practical differences in handling these two compounds.

Protocol 1: α-Alkylation of Ethyl 2-oxocyclohexanecarboxylate

Objective: To introduce an alkyl group at the C1 position of Ethyl 2-oxocyclohexanecarboxylate.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Alkyl halide (e.g., methyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Ethyl 2-oxocyclohexanecarboxylate is added dropwise to the cooled sodium ethoxide solution to form the enolate.

  • The alkyl halide is added, and the reaction mixture is stirred, typically at reflux, until the reaction is complete (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether.

  • The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.

Protocol 2: Hydrolysis and Decarboxylation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Objective: To synthesize 2-methylcyclohexanone via hydrolysis and decarboxylation.

Materials:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate

  • Aqueous sodium hydroxide

  • Aqueous hydrochloric acid

  • Heating mantle

Procedure:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate is refluxed with aqueous sodium hydroxide to effect hydrolysis.

  • The reaction mixture is cooled and acidified with hydrochloric acid to protonate the carboxylate.

  • The resulting β-keto acid is heated, which induces decarboxylation to yield 2-methylcyclohexanone and carbon dioxide.

  • The product can be isolated by steam distillation or extraction.

Experimental_Workflow cluster_0 Alkylation of Ethyl 2-oxocyclohexanecarboxylate cluster_1 Hydrolysis & Decarboxylation of Ethyl 1-methyl-2-oxocyclohexanecarboxylate A_Start Ethyl 2-oxocyclohexanecarboxylate A_Enolate Enolate Formation (NaOEt, EtOH) A_Start->A_Enolate A_Alkylation Alkylation (R-X) A_Enolate->A_Alkylation A_Workup Aqueous Workup A_Alkylation->A_Workup A_Product Ethyl 1-alkyl-2-oxocyclohexanecarboxylate A_Workup->A_Product B_Start Ethyl 1-methyl-2-oxocyclohexanecarboxylate B_Hydrolysis Hydrolysis (NaOH, H₂O, Heat) B_Start->B_Hydrolysis B_Acidification Acidification (HCl) B_Hydrolysis->B_Acidification B_Decarboxylation Decarboxylation (Heat) B_Acidification->B_Decarboxylation B_Product 2-Methylcyclohexanone B_Decarboxylation->B_Product

Caption: Generalized experimental workflows.

Summary of Reactivity Differences

ReactionEthyl 2-oxocyclohexanecarboxylateEthyl 1-methyl-2-oxocyclohexanecarboxylateRationale
Enolate Formation (at C1) Readily forms a stable enolate.Does not form an enolate at C1.Presence vs. absence of an acidic α-proton.
α-Alkylation (at C1) Undergoes facile alkylation.Cannot be alkylated at C1.Availability of a nucleophilic enolate at C1.
Hydrolysis Standard rate.Slower rate.Steric hindrance from the α-methyl group.
Decarboxylation (after hydrolysis) Readily decarboxylates.Readily decarboxylates.Both form β-keto acids which are prone to decarboxylation.

Conclusion

The seemingly subtle addition of a methyl group at the α-position of Ethyl 2-oxocyclohexanecarboxylate profoundly alters its chemical reactivity. While Ethyl 2-oxocyclohexanecarboxylate serves as a versatile substrate for α-functionalization through its readily accessible enolate, its methylated counterpart is blocked in this regard. This fundamental difference dictates the synthetic strategies for which each compound is best suited. Researchers and drug development professionals must consider these reactivity profiles to make informed decisions in the design and execution of synthetic pathways, ultimately enabling the efficient construction of complex molecular targets. The choice between these two reagents is not merely a matter of starting material but a critical decision that shapes the entire synthetic route.

References

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • PubChem. Ethyl 2-oxocyclohexanecarboxylate. [Link]

  • PubMed. Ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate inhibited by beta-cyclodextrin. [Link]

  • PubChem. Cyclohexanecarboxylic acid, 1-methyl-2-oxo-, ethyl ester. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 1-methyl-2-oxocyclohexanecarboxylate and its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 1-methyl-2-oxocyclohexanecarboxylate, a key building block in the synthesis of numerous pharmaceutical compounds, is no exception. Rigorous characterization of this intermediate and its process-related impurities is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2] This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of potential impurities in Ethyl 1-methyl-2-oxocyclohexanecarboxylate, offering field-proven insights for researchers, scientists, and drug development professionals.

The Synthetic Landscape and Potential Impurities

The most common route to Ethyl 1-methyl-2-oxocyclohexanecarboxylate involves the methylation of its precursor, ethyl 2-oxocyclohexanecarboxylate. This alkylation step, while generally efficient, is a critical control point where several process-related impurities can arise. Understanding the synthetic pathway is paramount to anticipating the impurity profile.

A primary impurity is the unreacted starting material , ethyl 2-oxocyclohexanecarboxylate. Additionally, the enolate intermediate in the alkylation reaction can undergo O-alkylation as a competing side reaction, leading to the formation of the constitutional isomer, ethyl 1-methoxy-cyclohex-2-enecarboxylate . Over-alkylation can also occur, resulting in dialkylated byproducts . Finally, degradation of the product or starting materials can introduce further impurities.

Caption: Synthetic pathway to Ethyl 1-methyl-2-oxocyclohexanecarboxylate and the genesis of common process-related impurities.

A Comparative Analysis of Spectroscopic Techniques

The choice of analytical technique is critical for the unambiguous identification and quantification of impurities. A multi-technique approach is often necessary for comprehensive characterization.

Spectroscopic TechniqueStrengths for this ApplicationWeaknesses for this Application
Nuclear Magnetic Resonance (NMR) - Provides detailed structural information for unambiguous identification.- Can distinguish between C- and O-alkylated isomers.- Quantitative (qNMR) without the need for reference standards for each impurity.- Lower sensitivity compared to MS.- Can be complex to interpret in mixtures without separation.
Infrared (IR) Spectroscopy - Rapid and non-destructive.- Good for identifying the presence of key functional groups (ketones, esters, alkenes).- Can provide initial clues to distinguish C=O from C=C-O-R.- Not suitable for quantification.- Often insufficient for unambiguous identification of structurally similar isomers.
Mass Spectrometry (MS) - High sensitivity for detecting trace-level impurities.- Provides molecular weight information.- Fragmentation patterns can help in structural elucidation.- Isomers often have identical molecular weights.- Fragmentation patterns can be similar for related structures, requiring careful interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent separation of volatile and semi-volatile impurities.- Combines the separation power of GC with the identification capabilities of MS.- Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) - Versatile for a wide range of compounds, including less volatile ones.- High sensitivity and specificity.[3]- Co-elution of isomers can still be a challenge.- Matrix effects can influence quantification.

Deep Dive into Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is unparalleled in its ability to provide a detailed structural map of a molecule.

¹H NMR:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Desired Product): The key diagnostic signal is a singlet for the newly introduced methyl group, typically appearing around 1.3 ppm. The absence of a vinylic proton signal is also a confirmation of C-alkylation.

  • Ethyl 2-oxocyclohexanecarboxylate (Starting Material): This precursor will show a characteristic methine proton signal adjacent to the ester, which is absent in the methylated product.

  • Ethyl 1-methoxy-cyclohex-2-enecarboxylate (O-alkylation Impurity): The presence of a vinylic proton signal (typically 4.5-6.0 ppm) is a clear indicator of O-alkylation. Additionally, a singlet for the methoxy group protons will be observed, likely in the range of 3.5-4.0 ppm.

¹³C NMR:

  • Ethyl 1-methyl-2-oxocyclohexanecarboxylate: The spectrum will show a quaternary carbon signal for the C1 position, now bonded to the methyl and ester groups.

  • Ethyl 1-methoxy-cyclohex-2-enecarboxylate: The presence of two sp² hybridized carbon signals in the vinylic region (typically 100-150 ppm) is a definitive marker for this impurity. The carbonyl carbon signal of the ketone will be absent, replaced by a signal for the enol ether carbon.

Infrared (IR) Spectroscopy: A Rapid Screening Tool

While not as definitive as NMR, IR spectroscopy offers a quick and valuable assessment of the functional groups present.

  • C-Alkylated Product: A strong absorption band for the ketone carbonyl (C=O) stretch is expected around 1710-1750 cm⁻¹.[4][5] The ester carbonyl will also show a strong absorption in a similar region.

  • O-Alkylated Impurity: The ketone C=O stretch will be absent. Instead, a C=C stretching vibration will appear around 1640-1680 cm⁻¹, and a characteristic C-O-C stretching band for the enol ether will be present in the 1000-1300 cm⁻¹ region.[6]

Mass Spectrometry (MS): High Sensitivity for Trace Impurities

MS is a powerful tool for detecting impurities at very low levels and confirming molecular weights.

  • Isomeric Differentiation: The desired C-alkylated product and the O-alkylated impurity will have the same molecular weight (184.23 g/mol ).[7] Differentiation relies on analyzing their fragmentation patterns.

  • Fragmentation Analysis: The C-alkylated product is expected to show fragmentation patterns characteristic of ketones and esters, such as α-cleavage around the carbonyl groups.[8] The O-alkylated product, lacking the ketone carbonyl, will exhibit different fragmentation pathways, likely involving the enol ether moiety. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[8]

Caption: A logical workflow for the comprehensive spectroscopic characterization of impurities.

Experimental Protocols

Protocol 1: GC-MS Analysis for Volatile Impurities

This protocol is designed for the separation and identification of the starting material, the O-alkylation product, and other volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

    • Further dilute an aliquot of this solution to a final concentration of approximately 10 µg/mL.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode for trace analysis).

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Examine the fragmentation patterns to differentiate between isomers.

Protocol 2: ¹H NMR for Structural Confirmation and Quantification

This protocol provides a method for the unambiguous identification of C- vs. O-alkylation and for quantifying the relative amounts of each isomer.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into an NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.

  • Data Analysis:

    • Integrate the characteristic signals for the desired product (methyl singlet) and the O-alkylation impurity (vinylic proton).

    • Calculate the relative molar ratio of the impurities to the main compound.

Conclusion

The rigorous spectroscopic characterization of Ethyl 1-methyl-2-oxocyclohexanecarboxylate and its impurities is a non-negotiable aspect of modern drug development. A synergistic approach, leveraging the rapid screening capabilities of IR, the separation power of chromatography (GC/LC), the high sensitivity of MS, and the definitive structural elucidation of NMR, provides a robust framework for ensuring the quality and safety of this critical pharmaceutical intermediate. By understanding the potential impurity landscape and applying the appropriate analytical tools, researchers can confidently navigate the complex regulatory environment and contribute to the development of safe and effective medicines.

References

  • International Council for Harmonisation (ICH). (n.d.). Q3A(R2) Impurities in New Drug Substances. ICH. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. FDA. [Link]

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(21), 5028–5033. [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResolveMass Laboratories Inc. (2024). Identification of In-Process Organic Compounds using LCMS. [Link]

  • Bartleby.com. (2021). IR Spectrum Of Cyclohexanone. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Wiley Online Library. (n.d.). Supporting Information for Adv. Synth. Catal. 2012, 354, 2954 – 2958. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • PubChem. (n.d.). Ethyl cyclohex-2-ene-1-carboxylate. National Center for Biotechnology Information. [Link]

  • StudyLib. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

Sources

Comprehensive Guide to Purity Assessment of Ethyl 1-methyl-2-oxocyclohexanecarboxylate: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 1-methyl-2-oxocyclohexanecarboxylate (CAS: 5453-94-1) is a highly versatile


-keto ester utilized as a critical building block in the synthesis of complex polycyclic architectures, including hydrindanone models and pharmaceutical intermediates [1]. Because trace impurities can drastically alter the trajectory and yield of downstream stereoselective reactions, rigorous purity assessment is paramount.

Historically, Elemental Analysis (EA) has served as the gold standard for verifying empirical formulas. However, modern drug development requires a multi-faceted, orthogonal approach to identify both organic and inorganic impurities. This guide objectively compares Elemental Analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) [2], providing actionable, self-validating experimental protocols for researchers.

The Role and Limits of Elemental Analysis (CHN)

Elemental analysis determines the absolute mass fractions of carbon, hydrogen, and nitrogen (and optionally oxygen) in a sample via complete combustion. For Ethyl 1-methyl-2-oxocyclohexanecarboxylate (Molecular Formula: C10H16O3, Molar Mass: 184.23 g/mol ), the theoretical mass fractions are:

  • Carbon (C): 65.19%

  • Hydrogen (H): 8.75%

  • Oxygen (O): 26.05%

Causality behind the method: EA is employed because it is highly sensitive to macroscopic inorganic impurities—such as silica gel from column chromatography or inorganic salts from aqueous workups—that are completely "invisible" to GC and HPLC detectors. A deviation of >0.4% from theoretical values indicates significant contamination. However, EA cannot distinguish between the target compound and its positional isomers (which share identical empirical formulas), necessitating orthogonal comparison techniques.

Comparative Alternatives: GC-MS and qNMR

To address the analytical blind spots of EA, researchers must integrate GC-MS and qNMR into their workflows.

  • GC-MS: Exploits the volatility of the ester to separate it from unreacted starting materials or structurally similar by-products. It provides excellent specificity for organic impurities but fails to detect non-volatile salts or residual water [2].

  • qNMR (Quantitative 1H NMR): Recognized as a primary ratio analytical method, qNMR uses nearly universal detection to provide absolute purity evaluation [3]. By comparing the integral of the analyte against a certified internal standard, it captures everything with protons, including residual solvents and water, which frequently escape detection in standard chromatographic workflows [3].

Quantitative Data and Performance Comparison

The following table summarizes the comparative performance of these three analytical methods for assessing the purity of Ethyl 1-methyl-2-oxocyclohexanecarboxylate.

Analytical MethodPrimary TargetSensitivityBlind SpotsAbsolute Quantitation
Elemental Analysis Empirical formula, inorganic saltsModerate (0.3% error margin)Positional isomers, trace organicsNo (Relative mass fraction)
GC-MS Volatile organic impurities, isomersHigh (ppm level)Non-volatiles, inorganic salts, waterNo (Requires specific reference standards)
qNMR Absolute purity, residual solventsModerate to HighCompounds without protons (e.g., NaCl)Yes (Primary ratio method)
Experimental Protocols (Self-Validating Systems)
Protocol A: CHN Elemental Analysis
  • Sample Preparation: Accurately weigh 1.5–2.0 mg of thoroughly dried Ethyl 1-methyl-2-oxocyclohexanecarboxylate into a combustible tin capsule.

    • Causality: The tin capsule is critical; upon ignition in an oxygen-rich environment, tin undergoes a highly exothermic oxidation, driving the local flash combustion temperature to ~1800°C. This ensures the complete breakdown of the organic matrix without overwhelming the oxidation column.

  • Combustion: Introduce the capsule into the elemental analyzer furnace (set at 900–1000°C).

  • Detection: The combustion gases (CO2, H2O, NOx) are passed over a copper reduction column to convert NOx to N2, then separated via a GC column and detected by a Thermal Conductivity Detector (TCD).

  • Self-Validation: Run a known standard (e.g., highly pure acetanilide) before and after the sample to validate the calibration curve. The sample passes if experimental C and H values are within ±0.4% of theoretical values.

Protocol B: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of GC-grade dichloromethane.

  • Injection: Inject 1 µL into the GC inlet (split ratio 50:1, temperature 250°C).

  • Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Causality: A non-polar stationary phase separates analytes primarily by boiling point and dispersive interactions, effectively resolving the target ester from structurally similar volatile by-products.

  • Temperature Program: Hold at 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

  • Detection: Analyze via mass spectrometer in full scan mode (m/z 50-500). Validate purity by integrating the Total Ion Chromatogram (TIC) peaks.

Protocol C: Absolute Purity via qNMR
  • Sample Preparation: Accurately weigh ~10 mg of Ethyl 1-methyl-2-oxocyclohexanecarboxylate and ~5 mg of a certified internal standard (e.g., Dimethyl sulfone, DMSO2, purity >99.8%) into a vial.

    • Causality: DMSO2 is chosen because its sharp singlet resonance does not overlap with the aliphatic or ester peaks of the target compound, providing a clean baseline for integration [3].

  • Solvation: Dissolve completely in 0.6 mL of CDCl3 and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz or higher.

    • Causality & Self-Validation: Set the relaxation delay (D1) to ≥ 30 seconds. A long D1 (at least 5× the longest T1 relaxation time of the protons) ensures complete magnetization recovery, preventing integration errors and ensuring the system is quantitatively self-validating.

  • Calculation: Calculate absolute purity using the primary ratio formula comparing the integrated area of the standard to the target analyte.

Workflow Visualization

The following diagram illustrates the orthogonal logic required to validate the purity of synthesized Ethyl 1-methyl-2-oxocyclohexanecarboxylate.

PurityWorkflow Start Synthesized Sample (Ethyl 1-methyl-2-oxocyclohexanecarboxylate) EA Elemental Analysis (CHN) Detects: Gross structural errors, Inorganic salts Start->EA GCMS GC-MS Analysis Detects: Volatile organics, Isomers, By-products Start->GCMS qNMR qNMR (1H) Detects: Absolute purity, Solvents, Water Start->qNMR Decision Orthogonal Data Integration EA->Decision Empirical Formula GCMS->Decision Volatile Profile qNMR->Decision Absolute Mass % Pass High Purity Confirmed (>98%) Decision->Pass Concordant Fail Impurity Identified (Requires Purification) Decision->Fail Discordant

Orthogonal analytical workflow for validating absolute purity of synthesized intermediates.

References
  • Curini, M., Epifano, F., Marcotullio, M. C., & Wenkert, E. (2005). "Hydrindanone Synthesis: An Incisterol Model." Helvetica Chimica Acta, ResearchGate. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, National Institutes of Health (PMC).[Link]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 1-methyl-2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 5453-94-1 Physical State: Liquid Primary Hazards: Skin/Eye Irritant, Respiratory Irritant, Combustible Liquid (H227)

Core Directive: Operational Risk Assessment

Handling Ethyl 1-methyl-2-oxocyclohexanecarboxylate requires a risk-based approach that goes beyond generic laboratory safety. As a functionalized cyclic beta-keto ester, this compound presents specific challenges regarding volatility and tissue reactivity.

The primary safety objective is containment . Because this compound is classified as an H335 (Respiratory Irritant) and H319 (Serious Eye Irritant) , reliance solely on wearable PPE is a failure of engineering controls. PPE must be the secondary barrier; the primary barrier is the chemical fume hood.

Scientific Rationale for PPE Choices:

  • Permeation Dynamics: Esters and ketones can swell standard nitrile rubber over time. While nitrile provides adequate splash protection, it is insufficient for prolonged contact.

  • Mucosal Sensitivity: The cyclic ketone moiety contributes to the compound's ability to irritate mucous membranes. Standard surgical masks offer zero protection against organic vapors; an organic vapor cartridge or fume hood is mandatory.

PPE Selection Matrix

This matrix defines the required protective gear based on the specific interaction level.

Protection CategoryStandard Handling (Analytical/Small Scale)High-Volume Transfer / SynthesisTechnical Justification
Eye/Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Face Shield + Splash GogglesLiquid splashes can bypass standard safety glasses. Goggles seal the orbital area against vapor and droplets.
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness each)Silver Shield / Laminate or Butyl Rubber under NitrileKetones/Esters can degrade nitrile. Double gloving creates a sacrificial outer layer. Laminate offers >4h breakthrough time.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Half-Face Respirator (OV Cartridge - NIOSH Black Label)Engineering controls (hood) are superior. Respirators are required only if hood work is impossible (e.g., equipment maintenance).
Body Cotton Lab Coat (Snap closure)Chemical-Resistant Apron (Tyvek or PVC)Cotton minimizes static discharge (crucial for combustible liquids). Aprons prevent soak-through during spills.
PPE Decision Logic & Workflow

The following diagram illustrates the decision-making process for selecting PPE based on operational scale and risk.

PPE_Decision_Logic Start Start: Handling Ethyl 1-methyl-2-oxocyclohexanecarboxylate VolCheck Is the operation inside a Fume Hood? Start->VolCheck ScaleCheck Volume > 500 mL or Heating involved? VolCheck->ScaleCheck Yes RespReq STOP: Respiratory Protection Required (Full-face OV Respirator) VolCheck->RespReq No (Open Bench) StandardPPE Standard Protocol: - Splash Goggles - Double Nitrile Gloves - Lab Coat ScaleCheck->StandardPPE No EnhancedPPE Enhanced Protocol: - Face Shield + Goggles - Laminate/Butyl Liners - Chemical Apron ScaleCheck->EnhancedPPE Yes

Caption: Logic flow for determining PPE requirements based on containment and operational scale.

Operational Protocols
A. Donning & Inspection (Self-Validating System)
  • Glove Inspection: Inflate the nitrile glove with air to check for pinholes before donning.

  • Layering: If using laminate liners (Silver Shield), place them on the hand first, then pull a standard nitrile glove over the top. This provides chemical resistance (liner) + dexterity/grip (outer).

  • Gap Check: Ensure the lab coat cuff covers the wrist, and the glove cuff overlaps the lab coat. Tape the junction if handling volumes >1L.

B. Safe Handling & Transfer
  • Temperature Control: Store at 2-8°C (Refrigerated). Cold liquids generate less vapor pressure, reducing inhalation risk [1].

  • Inert Atmosphere: This compound is sensitive to oxidation. Blanket open containers with Nitrogen or Argon during transfer to preserve purity and prevent peroxide formation (common in cyclic ketones/ethers).

  • Pipetting: Never pour directly from a large stock bottle. Decant a small aliquot into a beaker inside the hood, then pipette.

C. Spill Response Workflow

Immediate Action: Evacuate the immediate area if the spill is >100 mL and outside a hood.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Isolate Isolate Area (Turn off ignition sources) Assess->Isolate PPE_Up Don Enhanced PPE (Goggles, Double Gloves) Isolate->PPE_Up Absorb Cover with Vermiculite/Sand (Do NOT use paper towels) PPE_Up->Absorb Dispose Collect in Sealed Waste Bag Label: 'Organic Solvent Waste' Absorb->Dispose

Caption: Step-by-step spill response protocol ensuring containment and safety.

Disposal Strategy

Improper disposal of beta-keto esters can lead to environmental contamination and regulatory fines.

  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as this can induce rapid exothermic hydrolysis or decomposition.

  • Container: High-density polyethylene (HDPE) or glass carboys.

  • Labeling: Must explicitly state "Ethyl 1-methyl-2-oxocyclohexanecarboxylate" and "Combustible."

References
  • PubChem. (n.d.). Compound Summary: Ethyl 1-methyl-2-oxocyclohexanecarboxylate.[1] National Library of Medicine. Retrieved March 9, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.